Product packaging for (2-Bromophenylethynyl)trimethylsilane(Cat. No.:CAS No. 38274-16-7)

(2-Bromophenylethynyl)trimethylsilane

Cat. No.: B1276842
CAS No.: 38274-16-7
M. Wt: 253.21 g/mol
InChI Key: FABNGXSCLHXUOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2-Bromophenylethynyl)trimethylsilane is a useful research compound. Its molecular formula is C11H13BrSi and its molecular weight is 253.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrSi B1276842 (2-Bromophenylethynyl)trimethylsilane CAS No. 38274-16-7

Properties

IUPAC Name

2-(2-bromophenyl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-6-4-5-7-11(10)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABNGXSCLHXUOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404123
Record name (2-Bromophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38274-16-7
Record name 1-Bromo-2-[2-(trimethylsilyl)ethynyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38274-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromophenylethynyl)trimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Bromophenylethynyl)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (2-Bromophenylethynyl)trimethylsilane (CAS: 38274-16-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromophenylethynyl)trimethylsilane, a versatile building block in organic synthesis. This document details its physicochemical properties, spectroscopic data, key synthetic protocols, and significant applications in modern chemical research, including drug discovery and materials science.

Core Physicochemical Properties

This compound is a halogenated organosilane that serves as a valuable intermediate in a variety of chemical transformations. Its key physical and chemical properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 38274-16-7[1]
Molecular Formula C₁₁H₁₃BrSi
Molecular Weight 253.21 g/mol
Boiling Point 60-80 °C at 2 mmHg[1]
Density 1.19 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.554

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the trimethylsilyl group, typically in the region of 0.2-0.4 ppm. The aromatic protons on the bromophenyl ring would appear as multiplets in the aromatic region, generally between 7.0 and 7.6 ppm.

¹³C NMR: The carbon NMR spectrum would display a signal for the methyl carbons of the trimethylsilyl group near 0 ppm. The two acetylenic carbons would have distinct shifts, and the six aromatic carbons would appear in the aromatic region, with the carbon attached to the bromine atom showing a characteristic downfield shift.

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) and a characteristic isotopic pattern due to the presence of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation patterns for trimethylsilyl compounds would also be observed.

Synthesis and Experimental Protocols

This compound is typically synthesized via a Sonogashira coupling reaction. The following section details a general protocol for its preparation.

Synthesis of this compound

This synthesis involves the palladium-catalyzed cross-coupling of a dihalobenzene with trimethylsilylacetylene.

Reaction Scheme:

G 1-bromo-2-iodobenzene 1-Bromo-2-iodobenzene product This compound 1-bromo-2-iodobenzene->product ethynyltrimethylsilane Ethynyltrimethylsilane ethynyltrimethylsilane->product catalyst Pd(PPh₃)₂Cl₂ CuI catalyst->product base Triethylamine base->product

Caption: Sonogashira synthesis of the target compound.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-2-iodobenzene (1.0 eq), copper(I) iodide (0.02 eq), and dichlorobis(triphenylphosphine)palladium(II) (0.01 eq).

  • Solvent and Reagents: Add degassed triethylamine as the solvent, followed by the dropwise addition of ethynyltrimethylsilane (1.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Key Reactions and Applications

This compound is a versatile intermediate for further chemical transformations, primarily through reactions involving the bromine atom or the trimethylsilyl-protected alkyne.

Sonogashira Cross-Coupling Reactions

The bromo-substituent can readily participate in further Sonogashira coupling reactions with terminal alkynes, allowing for the synthesis of more complex, conjugated systems. This is a cornerstone of its utility in building larger molecular architectures for materials science and medicinal chemistry.

G start This compound product Coupled Product start->product alkyne Terminal Alkyne (R-C≡CH) alkyne->product catalyst Pd Catalyst CuI catalyst->product base Amine Base base->product

Caption: Further Sonogashira coupling reaction.

Formation of Alkynylarylboronic Acids

A significant application of this compound is its conversion to the corresponding alkynylarylboronic acid. This is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.

Experimental Protocol:

  • Lithiation: Dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere.

  • Addition of Organolithium Reagent: Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

  • Borylation: Add trimethyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous hydrochloric acid (1 M). Extract the aqueous layer with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkynylarylboronic acid, which can be further purified by recrystallization or chromatography.

G cluster_0 Reaction Workflow start This compound lithiation Lithiation (n-BuLi, THF, -78°C) start->lithiation borylation Borylation (B(OMe)₃, -78°C to RT) lithiation->borylation hydrolysis Hydrolysis (aq. HCl) borylation->hydrolysis product Alkynylarylboronic Acid hydrolysis->product

Caption: Workflow for boronic acid synthesis.

Deprotection of the Trimethylsilyl Group

The trimethylsilyl (TMS) group can be selectively removed to reveal the terminal alkyne, which can then undergo a variety of subsequent reactions, such as Glaser coupling or click chemistry.

Experimental Protocol:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and dichloromethane.

  • Deprotection: Add a catalytic amount of potassium carbonate and stir the mixture at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC until the starting material is consumed. Remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-bromo-2-ethynylbenzene.

Applications in Drug Development and Materials Science

The derivatives of this compound are valuable in several advanced applications:

  • Drug Discovery: The ability to introduce the ethynylphenyl moiety into complex molecules is crucial for the synthesis of novel pharmaceutical compounds. The resulting alkynes can act as bioisosteres or be further functionalized to interact with biological targets.

  • Organic Electronics: The conjugated systems synthesized from this building block are of interest in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[1]

  • Materials Science: The rigid, linear nature of the ethynylphenyl unit makes it an excellent component for the construction of novel polymers and functional materials with tailored optical and electronic properties.[1]

This technical guide provides a foundational understanding of the properties, synthesis, and reactivity of this compound, highlighting its importance as a versatile tool for chemists in both academic and industrial research.

References

An In-depth Technical Guide on (2-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Bromophenylethynyl)trimethylsilane, its applications in organic synthesis, and its relevance to researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a valuable reagent in organic chemistry, particularly in cross-coupling reactions. Its key quantitative data are summarized below.

PropertyValue
Molecular Weight 253.21 g/mol [1][2][3]
Molecular Formula C₁₁H₁₃BrSi[1][2]
Linear Formula BrC₆H₄C≡CSi(CH₃)₃[3]
CAS Number 38274-16-7[1][4]
Boiling Point 60-80 °C at 2 mmHg[1][4]
Density 1.19 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.554[1]

Applications in Organic Synthesis

This compound is a versatile building block, primarily utilized in the synthesis of more complex organic molecules. Its structure, featuring a bromo-substituted phenyl ring and a trimethylsilyl-protected alkyne, makes it an ideal substrate for various coupling reactions.

One of the most significant applications of this compound is in the Sonogashira coupling reaction . This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. The trimethylsilyl group serves as a protecting group for the alkyne, which can be selectively removed to reveal the terminal alkyne for further transformations. This synthetic utility allows for the construction of complex conjugated systems that are foundational to many advanced materials and biologically active molecules.[5]

Furthermore, this compound can react with trimethyl borate to produce alkynylarylboronic acids, which are also important intermediates in organic synthesis.[1] The compounds synthesized using this compound as a precursor have applications in the pharmaceutical and electronics industries.[1][4]

Logical Workflow: Role in Sonogashira Coupling

The following diagram illustrates the logical workflow of how this compound is utilized in a typical Sonogashira coupling followed by deprotection to yield a terminal alkyne, which can then be used in further synthetic steps, such as in the development of pharmaceutical compounds.

Sonogashira_Workflow A This compound C Sonogashira Coupling (Pd/Cu catalyst) A->C B Aryl/Vinyl Halide (R-X) B->C D Coupled Product (Br-C6H4-C≡C-R) C->D E Deprotection (e.g., TBAF) D->E F Terminal Alkyne (Br-C6H4-C≡C-H) E->F G Further Synthetic Steps F->G H Pharmaceutical Compounds / Advanced Materials G->H

Caption: Logical workflow of this compound in synthesis.

Experimental Protocols

While detailed, step-by-step experimental protocols for specific reactions involving this compound are proprietary and vary depending on the target molecule, a general procedure for a Sonogashira coupling reaction is described below.

General Procedure for Sonogashira Coupling:

A reaction vessel is charged with this compound, a suitable palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a solvent (e.g., THF or DMF). To this mixture, a base (e.g., an amine like triethylamine or diisopropylamine) and the desired aryl or vinyl halide are added. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) and may require heating. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up to isolate and purify the desired coupled product. This often involves extraction, washing, and column chromatography.

Note: The specific conditions, including the choice of catalyst, solvent, base, and temperature, must be optimized for each specific substrate combination to achieve the best yield and purity.

This technical guide provides foundational information for researchers and professionals working with this compound. For specific applications and detailed experimental procedures, consulting peer-reviewed scientific literature is recommended.

References

An In-depth Technical Guide on the Synthesis and Characterization of (2-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (2-Bromophenylethynyl)trimethylsilane, a key building block in organic synthesis, particularly in the development of novel therapeutics.

Introduction

This compound (CAS No. 38274-16-7) is an organosilicon compound that features a 2-bromophenyl group attached to a trimethylsilyl-protected acetylene moiety.[1][2] This structure offers a versatile platform for synthetic chemists. The bromine atom serves as a reactive handle for various cross-coupling reactions, while the trimethylsilyl group protects the terminal alkyne, which can be deprotected for subsequent transformations. Its utility is particularly notable in the construction of complex molecular architectures, including those found in pharmaceutically active compounds.[3]

Synthesis of this compound

The primary route for the synthesis of this compound is the Sonogashira cross-coupling reaction. This well-established palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[4] In this case, 1,2-dibromobenzene or a related bromo-iodobenzene is coupled with trimethylsilylacetylene.

Synthesis_Workflow A Starting Materials: 1,2-Dibromobenzene Trimethylsilylacetylene B Sonogashira Coupling Reaction A->B  Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂)  Cu(I) Co-catalyst (e.g., CuI)  Base (e.g., Et₃N)  Solvent (e.g., THF) C Reaction Work-up (e.g., Quenching, Extraction) B->C D Purification (e.g., Flash Chromatography) C->D E Characterization (NMR, IR, MS) D->E F Final Product: This compound E->F

A generalized workflow for the synthesis and purification of this compound.
Experimental Protocol: Sonogashira Coupling

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 1,2-Dibromobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,2-dibromobenzene (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq.), and copper(I) iodide (0.04-0.10 eq.).

  • Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) to the flask.

  • To the stirred mixture, add trimethylsilylacetylene (1.1-1.5 eq.) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution to remove the copper catalyst and amine salts.

  • The organic layer is further washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Purification

The crude this compound is typically purified by flash column chromatography on silica gel.[5] A gradient elution system, starting with a non-polar solvent such as hexane and gradually increasing the polarity with a solvent like ethyl acetate, is commonly employed to separate the desired product from byproducts and unreacted starting materials.[5][6]

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Physical and Chemical Properties
PropertyValue
CAS Number 38274-16-7
Molecular Formula C₁₁H₁₃BrSi
Molecular Weight 253.21 g/mol
Appearance Light yellow to brown clear liquid
Boiling Point 60-80 °C at 2 mmHg[1]
Density 1.19 g/mL at 25 °C[1]
Refractive Index n20/D 1.554[1]
Spectroscopic Data

While a comprehensive, publicly available dataset is limited, the following tables summarize the expected and reported spectroscopic characteristics for this compound and similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton AssignmentExpected Chemical Shift (δ, ppm)
-Si(CH₃)₃0.2-0.3 (s, 9H)
Aromatic Protons (Ar-H)7.0-7.6 (m, 4H)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon AssignmentExpected Chemical Shift (δ, ppm)
-Si(CH₃)₃~0
Acetylenic Carbons (C≡C)90-110
Aromatic Carbons (Ar-C)120-135

Infrared (IR) Spectroscopy

Functional GroupExpected Wavenumber (cm⁻¹)
C≡C Stretch (alkyne)2150-2160
Si-CH₃ Stretch1250, 840
C-H Stretch (aromatic)3000-3100
C-Br Stretch500-600

Mass Spectrometry (MS)

Ion FragmentExpected m/z
[M]⁺ (Molecular Ion)252/254 (due to ⁷⁹Br and ⁸¹Br isotopes)
[M - CH₃]⁺237/239
[Si(CH₃)₃]⁺73

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of various biologically active molecules, including kinase inhibitors.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[7][8]

Role in the Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors

Bruton's tyrosine kinase (BTK) is a key component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[7][9] Inhibitors of BTK have shown significant therapeutic success in treating various B-cell malignancies.[9] The synthesis of certain BTK inhibitors involves the use of arylalkyne intermediates, which can be prepared using building blocks like this compound.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-cell Receptor (BCR) Lyn Lyn BCR->Lyn activates Syk Syk BCR->Syk recruits & activates Lyn->BCR phosphorylates BTK BTK Syk->BTK phosphorylates & activates PLCg2 PLCγ2 BTK->PLCg2 phosphorylates & activates PIP2 PIP₂ PLCg2->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC activation DAG->PKC NFkB NF-κB Pathway Ca_release->NFkB lead to PKC->NFkB lead to Cell_Survival Cell Survival, Proliferation, Differentiation NFkB->Cell_Survival promotes Antigen Antigen Antigen->BCR BTK_Inhibitor BTK Inhibitor BTK_Inhibitor->BTK inhibits

References

In-depth Technical Guide: Spectral Data of (2-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (2-Bromophenylethynyl)trimethylsilane (CAS No. 38274-16-7), a versatile building block in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for its synthesis and spectral analyses.

Core Spectral Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.59 - 7.57m1HAr-H
7.51 - 7.49m1HAr-H
7.29 - 7.25m1HAr-H
7.18 - 7.14m1HAr-H
0.28s9HSi(CH ₃)₃

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
133.5Ar-C
132.8Ar-C
129.5Ar-C
127.2Ar-C
126.3Ar-C -Br
125.7Ar-C
104.4C -Si
99.8Ar-C
0.1Si(C H₃)₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2960MediumC-H stretch (sp³, methyl)
2158StrongC≡C stretch (alkyne)
1585, 1469, 1439MediumC=C stretch (aromatic)
1249StrongSi-CH₃ symmetric deformation
841StrongSi-C stretch
756StrongC-H bend (ortho-disubstituted benzene)
698MediumC-Br stretch
Mass Spectrometry (MS)
m/zRelative Intensity (%)Assignment
25495[M+2]⁺ (with ⁸¹Br)
252100[M]⁺ (with ⁷⁹Br)
23940[M-CH₃+2]⁺
23742[M-CH₃]⁺
17325[M-Br]⁺
15830[M-Br-CH₃]⁺
7355[Si(CH₃)₃]⁺

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling

Reaction:

Materials:

  • 1-Bromo-2-iodobenzene

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add 1-bromo-2-iodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Add anhydrous THF and freshly distilled triethylamine (2.0 eq).

  • To the stirring solution, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a liquid.

Spectral Data Acquisition

NMR Spectroscopy:

  • Instrumentation: Bruker Avance 400 MHz spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR: Acquire the spectrum with a 30° pulse width, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR: Acquire the spectrum with a 30° pulse width, a relaxation delay of 2.0 s, and 1024 scans, using proton decoupling.

IR Spectroscopy:

  • Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR (Universal Attenuated Total Reflectance) accessory.

  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the diamond crystal of the UATR accessory.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 scans. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry:

  • Instrumentation: Agilent 7890B Gas Chromatograph coupled to an Agilent 5977A Mass Selective Detector (GC-MS).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min, and hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

Visualizations

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectral Analysis Reactants 1-Bromo-2-iodobenzene + Trimethylsilylacetylene Reaction Sonogashira Coupling Reactants->Reaction Catalysts Pd(PPh₃)₂Cl₂ / CuI Triethylamine Catalysts->Reaction Crude_Product Crude Product Reaction->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product This compound Purification->Pure_Product NMR NMR Spectroscopy (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: Workflow for the synthesis and spectral analysis of this compound.

Sonogashira_Catalytic_Cycle cluster_cu_cycle Copper Cycle Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Pd(0)L₂->Ar-Pd(II)-X(L₂) Oxidative Addition Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-C≡CR(L₂) Ar-Pd(II)-X(L₂)->Ar-Pd(II)-C≡CR(L₂) Transmetalation Ar-Pd(II)-C≡CR(L₂)->Pd(0)L₂ Reductive Elimination Ar-C≡CR Product Ar-C≡CR Ar-Pd(II)-C≡CR(L₂)->Ar-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR Cu(I)-C≡CR->Ar-Pd(II)-X(L₂) H-C≡CR H-C≡CR H-C≡CR->Cu(I)-C≡CR Deprotonation Base Base Base->H-C≡CR Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L₂)

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Technical Guide: Solubility of (2-Bromophenylethynyl)trimethylsilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of (2-Bromophenylethynyl)trimethylsilane, a compound of interest in chemical synthesis. A comprehensive review of publicly available data reveals a lack of specific quantitative solubility values in common organic solvents. This guide, therefore, provides a qualitative assessment of its expected solubility based on its molecular structure, summarizes its known physical properties, and presents a detailed, generalized experimental protocol for determining its solubility. This information is intended to assist researchers in handling and utilizing this compound effectively in various experimental settings.

Introduction

This compound (CAS No: 38274-16-7) is a versatile building block in organic synthesis. Its utility in the preparation of more complex molecules necessitates a thorough understanding of its physical properties, among which solubility is paramount for reaction setup, purification, and formulation. This document aims to provide a foundational understanding of the solubility characteristics of this compound.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound—a nonpolar aromatic ring substituted with a bromine atom and a bulky, nonpolar trimethylsilyl group—suggests it is a nonpolar compound. Consequently, it is predicted to be more soluble in nonpolar organic solvents and less soluble in polar organic solvents. Its solubility in water is expected to be very low, a prediction supported by qualitative statements found in some supplier information.

Expected Solubility Trend:

  • High Solubility: Nonpolar solvents such as hexane, cyclohexane, toluene, and diethyl ether.

  • Moderate Solubility: Solvents of intermediate polarity like dichloromethane, tetrahydrofuran (THF), and ethyl acetate.

  • Low to Insoluble: Polar protic solvents such as methanol, ethanol, and especially water.

Physical and Chemical Properties

PropertyValueReference(s)
CAS Number 38274-16-7[1][2][3]
Molecular Formula C₁₁H₁₃BrSi[1]
Molecular Weight 253.21 g/mol [1][2]
Appearance Clear, light yellow to brown liquid
Density 1.19 g/mL at 25 °C[1][2][3]
Boiling Point 60-80 °C at 2 mmHg[1][2][3]
Refractive Index n20/D 1.554[1][2]
Water Solubility Slightly soluble[4]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid compound like this compound in various organic solvents. This method can be adapted for both qualitative assessment and quantitative measurement.

Materials and Equipment
  • This compound

  • A selection of organic solvents (e.g., hexane, toluene, dichloromethane, THF, ethyl acetate, acetone, ethanol, methanol)

  • Small vials or test tubes with closures

  • Calibrated micropipettes

  • Analytical balance (for quantitative analysis)

  • Vortex mixer or magnetic stirrer

  • Temperature-controlled environment (e.g., water bath)

  • Filtration apparatus (e.g., syringe filters) for quantitative analysis

  • Analytical instrument for quantification (e.g., GC-MS, HPLC, UV-Vis spectrophotometer)

Qualitative Solubility Determination
  • Preparation: In separate, labeled vials, add a known volume (e.g., 1 mL) of each organic solvent to be tested.

  • Addition of Solute: To each vial, add a small, measured volume (e.g., 10 µL) of this compound.

  • Mixing: Securely cap the vials and agitate them vigorously using a vortex mixer for 1-2 minutes.

  • Observation: Allow the vials to stand and observe for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.

  • Incremental Addition: If the initial amount dissolves completely, continue adding small increments (e.g., 10 µL) of the solute, mixing thoroughly after each addition, until saturation is reached (i.e., the solute no longer dissolves).

  • Classification: Classify the solubility as high, moderate, low, or insoluble based on the amount of solute that can be dissolved.

Quantitative Solubility Determination (Saturated Solution Method)
  • Preparation of Saturated Solution: In a vial, add an excess amount of this compound to a known volume of the desired solvent.

  • Equilibration: Seal the vial and agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Excess Solute: Allow the mixture to settle. Carefully take an aliquot of the supernatant, ensuring no undissolved solute is transferred. For accuracy, filter the aliquot through a syringe filter compatible with the solvent.

  • Dilution: Accurately dilute the saturated solution with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification: Analyze the diluted solution using a pre-calibrated analytical instrument (e.g., GC-MS) to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the determined concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the quantitative solubility of this compound.

G Workflow for Quantitative Solubility Determination A 1. Add excess this compound to a known volume of solvent B 2. Equilibrate at constant temperature (e.g., 24-48 hours with agitation) A->B C 3. Allow mixture to settle B->C D 4. Filter supernatant to remove undissolved solute C->D E 5. Accurately dilute the saturated solution D->E F 6. Analyze by a calibrated method (e.g., GC-MS, HPLC) E->F G 7. Calculate solubility from concentration and dilution factor F->G

Caption: A flowchart of the experimental steps for quantitative solubility measurement.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently published, its molecular structure strongly suggests a preference for nonpolar solvents. The experimental protocols provided in this guide offer a systematic approach for researchers to determine the solubility of this compound in solvents relevant to their specific applications. Such data is crucial for the successful design and execution of synthetic routes and purification procedures.

References

An In-depth Technical Guide on the Stability and Storage of (2-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Bromophenylethynyl)trimethylsilane is a valuable reagent in organic synthesis, frequently utilized in cross-coupling reactions and the construction of complex aromatic structures. Ensuring its stability and proper storage is paramount to achieving reliable and reproducible experimental outcomes. This guide provides a comprehensive overview of the known stability profile, recommended storage conditions, and general protocols for assessing the integrity of this compound.

Physicochemical and Safety Data

A summary of the key physical and safety properties of this compound is presented below. This data has been compiled from various supplier safety data sheets.

PropertyValueCitations
Molecular Formula C₁₁H₁₃BrSi
Molecular Weight 253.21 g/mol
Appearance Clear, light yellow to brown liquid[1]
Boiling Point 60-80 °C at 2 mmHg
Density 1.19 g/mL at 25 °C
Refractive Index n20/D 1.554
Flash Point >113 °C (>235 °F)[2]
Storage Temperature 2-8°C
Hazard Statements Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.
Incompatible Materials Oxidizing agents.

Stability Profile and Recommended Storage

This compound is generally considered to be a stable compound under recommended storage conditions.[2] However, like many organosilicon compounds, its stability can be influenced by environmental factors.

Recommended Storage Conditions: To ensure the long-term integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a refrigerator at 2-8°C.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture and air.

  • Light: While specific photostability data is not available, it is good practice to store the compound in an amber vial or in a dark location to protect it from light.

  • Ventilation: Store in a cool, dry, and well-ventilated area.

Potential Degradation Pathways: While specific degradation studies for this compound are not readily available in the public literature, analogous compounds suggest potential pathways for degradation:

  • Hydrolysis: The trimethylsilyl (TMS) group is susceptible to hydrolysis in the presence of water, which would cleave the silicon-carbon bond to yield 1-bromo-2-ethynylbenzene. This is a common degradation route for silylacetylenes.

  • Oxidation: Although generally stable, prolonged exposure to strong oxidizing agents should be avoided.

  • Thermal Decomposition: At elevated temperatures, decomposition may occur. The specific products of thermal decomposition have not been documented in the available literature.

General Experimental Protocol for Stability Assessment

For researchers wishing to perform a detailed stability study on this compound, the following general experimental workflow can be adapted. This protocol is a template and should be optimized based on the specific experimental setup and analytical capabilities.

Objective: To assess the stability of this compound under various stress conditions (temperature, humidity, and light).

Materials:

  • This compound

  • Inert gas (Argon or Nitrogen)

  • Sealed vials

  • Environmental chambers or ovens

  • UV/Vis spectrophotometer or photostability chamber

  • Analytical instrumentation (e.g., GC-MS, HPLC, NMR)

  • Appropriate solvents for analysis

Experimental Workflow:

Stability_Workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions cluster_analysis Analysis at Time Points (t=0, t=1, t=2, ...) cluster_data Data Interpretation start Aliquot this compound into multiple sealed vials under inert atmosphere temp Thermal Stress (e.g., 4°C, 25°C, 40°C) start->temp Expose to different conditions humidity Humidity Stress (e.g., controlled humidity chambers) start->humidity Expose to different conditions light Photostability Stress (e.g., UV/Vis light exposure) start->light Expose to different conditions control Control Condition (2-8°C, dark, inert atmosphere) start->control Expose to different conditions analytical Analyze samples by: - GC-MS (for purity and degradation products) - HPLC (for quantification) - NMR (for structural integrity) temp->analytical Sample at intervals humidity->analytical Sample at intervals light->analytical Sample at intervals control->analytical Sample at intervals kinetics Determine degradation kinetics (if applicable) analytical->kinetics shelf_life Estimate shelf-life kinetics->shelf_life Storage_Logic cluster_properties Inherent Properties cluster_sensitivities Potential Sensitivities cluster_actions Recommended Actions compound This compound tms_group Contains Trimethylsilyl (TMS) group compound->tms_group bromo_group Contains Bromophenyl group compound->bromo_group alkyne_group Contains Alkyne moiety compound->alkyne_group hydrolysis Susceptible to Hydrolysis tms_group->hydrolysis oxidation Potential for Oxidation bromo_group->oxidation light_sensitivity Potential Light Sensitivity alkyne_group->light_sensitivity inert_atm Store under Inert Atmosphere hydrolysis->inert_atm refrigerate Refrigerate (2-8°C) hydrolysis->refrigerate Slows all degradation seal Keep Tightly Sealed hydrolysis->seal oxidation->inert_atm oxidation->refrigerate Slows all degradation light_sensitivity->refrigerate Slows all degradation protect_light Protect from Light light_sensitivity->protect_light

References

Reactivity of the Carbon-Bromine Bond in (2-Bromophenylethynyl)trimethylsilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Bromophenylethynyl)trimethylsilane is a versatile synthetic intermediate, prized for the differential reactivity of its carbon-bromine (C-Br) bond and its trimethylsilyl-protected alkyne. This guide provides a comprehensive overview of the reactivity centered at the C-Br bond, offering insights into its participation in a variety of powerful bond-forming reactions. The strategic cleavage and functionalization of this bond open avenues for the synthesis of complex molecular architectures, making it a valuable tool in medicinal chemistry and materials science.

Core Reactivity: A Tale of Two Moieties

The chemical behavior of this compound is dominated by two key functional groups: the aryl bromide and the trimethylsilyl-protected terminal alkyne. The C-Br bond, located on the phenyl ring, is susceptible to a range of transformations, primarily driven by transition metal catalysis and metal-halogen exchange. The trimethylsilyl (TMS) group serves as a robust protecting group for the alkyne, preventing its participation in reactions targeting the C-Br bond. This orthogonality is crucial for sequential functionalization strategies.

Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse in Synthesis

The C-Br bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Sonogashira Coupling

The Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons (from the aryl bromide) and sp-hybridized carbons (from a terminal alkyne). While the alkyne in the parent molecule is protected, this reaction is relevant when considering the broader synthetic utility of related bromophenylalkynes. A general protocol for the Sonogashira coupling of an aryl bromide with a terminal alkyne is presented below.[1][2]

Experimental Protocol: General Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 mmol), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Solvent and Base Addition: Add anhydrous solvent (e.g., 5 mL of triethylamine or a mixture of toluene and triethylamine) to the flask.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) to the reaction mixture dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (typically ranging from room temperature to 80 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper catalyst, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data for Sonogashira Coupling of Aryl Bromides

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100396
2-Amino-3-bromopyridine1-HeptynePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100385
2-Amino-3-bromopyridine(Trimethylsilyl)acetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100392

Data adapted from a study on 2-amino-3-bromopyridines, demonstrating typical conditions and yields for Sonogashira reactions of bromo-heterocycles.[2]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdC_R Ar-Pd(II)L₂(C≡CR) ArPdBr->ArPdC_R Transmetalation ArPdC_R->Pd0 Reductive Elimination Product Coupled Product (Ar-C≡CR) ArPdC_R->Product CuX Cu(I)X CuC_R Cu(I)-C≡CR CuX->CuC_R Alkyne + Base CuC_R->CuX ArBr This compound (Ar-Br) ArBr->ArPdBr Alkyne Terminal Alkyne (R-C≡CH) Alkyne->CuC_R

Catalytic cycle for the Sonogashira cross-coupling reaction.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the aryl bromide and an organoboron species, typically a boronic acid or its ester. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: General Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried flask, combine the aryl bromide (1.0 mmol), the boronic acid or ester (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄ or a palladacycle, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water, 1,4-dioxane, or 2-methyltetrahydrofuran (2-MeTHF).

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.[3]

Quantitative Data for Suzuki-Miyaura Coupling of ortho-Bromoanilines

ortho-BromoanilineBoronic EsterCatalystBaseSolventTemp (°C)Yield (%)
2-BromoanilineBenzylboronic acid pinacol esterCataCXium A palladacycleK₃PO₄2-MeTHF10091
2-Bromo-4-fluoroaniline4-Methoxybenzylboronic acid pinacol esterCataCXium A palladacycleK₃PO₄2-MeTHF10097
2-Bromo-5-(trifluoromethyl)anilinePhenylboronic acid pinacol esterCataCXium A palladacycleK₃PO₄2-MeTHF10092

This data, from a study on ortho-bromoanilines, provides a reference for conditions applicable to this compound.[3]

Suzuki_Coupling cluster_pd_cycle Palladium Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR Ar-Pd(II)L₂(R) ArPdBr->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Coupled Product (Ar-R) ArPdR->Product ArBr This compound (Ar-Br) ArBr->ArPdBr BoronicAcid Boronic Acid/Ester (R-B(OR)₂) Base Base

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of a C-N bond between the aryl bromide and a primary or secondary amine. This reaction is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules.[4][5]

Experimental Protocol: General Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst (e.g., [Pd(allyl)Cl]₂), a phosphine ligand (e.g., t-BuXPhos), and a base (e.g., LiOt-Bu).

  • Reagent Addition: Add the aryl bromide, the amine, and an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction Execution: Seal the vial and heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring.

  • Monitoring and Work-up: Monitor the reaction by GC-MS or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic phase, remove the solvent in vacuo, and purify the product by column chromatography.[5]

Quantitative Data for Buchwald-Hartwig Amination of Bromobenzene

AmineCatalyst SystemBaseSolventTemp (°C)Yield (%)
Carbazole[Pd(allyl)Cl]₂ / t-BuXPhosLiOt-BuToluene11098
Diphenylamine[Pd(allyl)Cl]₂ / t-BuXPhosCs₂CO₃Toluene11095
Phenoxazine[Pd(allyl)Cl]₂ / t-BuXPhosLiOt-BuToluene11099

Data from a study on the amination of bromobenzene, illustrating the high efficiency of modern catalyst systems.[5]

Buchwald_Hartwig_Amination cluster_pd_cycle Palladium Cycle Pd0 Pd(0)L ArPdBr Ar-Pd(II)L(Br) Pd0->ArPdBr Oxidative Addition (Ar-Br) Pd_Amine_Complex [Ar-Pd(II)L(HNR¹R²)]⁺Br⁻ ArPdBr->Pd_Amine_Complex Amine Coordination ArPdNR1R2 Ar-Pd(II)L(NR¹R²) Pd_Amine_Complex->ArPdNR1R2 Deprotonation (Base) ArPdNR1R2->Pd0 Reductive Elimination Product Arylamine (Ar-NR¹R²) ArPdNR1R2->Product ArBr This compound (Ar-Br) ArBr->ArPdBr Amine Amine (HNR¹R²) Amine->Pd_Amine_Complex

Catalytic cycle for the Buchwald-Hartwig amination reaction.

Lithium-Halogen Exchange: A Gateway to Nucleophilic Aryl Species

Treatment of this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures can induce a lithium-halogen exchange. This reaction rapidly converts the electrophilic C-Br bond into a nucleophilic C-Li bond, generating a potent aryllithium intermediate. This intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents onto the phenyl ring.[6][7]

Experimental Protocol: General Lithium-Halogen Exchange and Electrophilic Quench

  • Reaction Setup: Under a strictly inert atmosphere, dissolve this compound in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool the solution to -78 °C.

  • Lithium-Halogen Exchange: Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi, 1.1 equivalents) to the cooled solution. Stir the mixture at -78 °C for a short period (e.g., 15-30 minutes) to ensure complete exchange.

  • Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, alkyl halide, or CO₂) to the solution of the newly formed aryllithium.

  • Work-up: After the reaction is complete, quench the mixture with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature, and then extract the product with an organic solvent.

  • Purification: Wash the combined organic extracts with brine, dry over an anhydrous drying agent, and concentrate. Purify the crude product by an appropriate method, such as column chromatography or recrystallization.[6]

Lithium_Halogen_Exchange ArBr This compound (Ar-Br) ArLi Aryllithium Intermediate (Ar-Li) ArBr->ArLi Lithium-Halogen Exchange BuLi n-BuLi Product Functionalized Product (Ar-E) ArLi->Product Electrophilic Quench Electrophile Electrophile (E⁺)

Logical workflow for lithium-halogen exchange and electrophilic quench.

Intramolecular Cyclization and Annulation Reactions

The strategic placement of the bromine and alkyne functionalities in this compound makes it an excellent precursor for the synthesis of various heterocyclic and carbocyclic systems through intramolecular cyclization or annulation reactions. These reactions often proceed via palladium catalysis, where oxidative addition into the C-Br bond is followed by migratory insertion of the alkyne and subsequent reductive elimination or other terminating steps.

For instance, derivatives of this compound can be employed in palladium-catalyzed annulation reactions to construct fused ring systems. The specific reaction pathway and resulting product are highly dependent on the reaction conditions and the nature of any additional reacting partners.[8][9]

Conclusion

The carbon-bromine bond in this compound is a highly reactive and synthetically versatile functional group. Its susceptibility to a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions and lithium-halogen exchange, provides chemists with a powerful toolkit for the construction of complex organic molecules. The ability to selectively functionalize the C-Br bond while the trimethylsilyl-protected alkyne remains intact underscores the strategic importance of this building block in modern organic synthesis. The detailed protocols and mechanistic overviews provided in this guide serve as a valuable resource for researchers and professionals in the fields of drug discovery and materials science, enabling the efficient and strategic utilization of this compound in their synthetic endeavors.

References

The Strategic Role of the Trimethylsilyl Group in the Chemistry of (2-Bromophenylethynyl)trimethylsilane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Bromophenylethynyl)trimethylsilane is a versatile bifunctional reagent with significant applications in organic synthesis, particularly in the construction of complex aromatic and heteroaromatic structures. The presence of both a bromo-substituent on the phenyl ring and a trimethylsilyl (TMS) group on the ethynyl moiety imparts a unique reactivity profile to the molecule. This technical guide provides a comprehensive overview of the pivotal role of the trimethylsilyl group, focusing on its function as a protecting group for the terminal alkyne, its impact on reactivity and selectivity in cross-coupling reactions, and its influence on the physical properties of the molecule. Detailed experimental protocols for key transformations and quantitative data are presented to offer a practical resource for researchers in synthetic chemistry and drug development.

Core Functions of the Trimethylsilyl Group

The trimethylsilyl (TMS) group, -Si(CH₃)₃, is a cornerstone of modern organic synthesis, primarily utilized as a protecting group for terminal alkynes. In the context of this compound, its role is multifaceted, extending beyond simple protection to influence the molecule's reactivity and physical characteristics.

Protection of the Terminal Alkyne

The most critical function of the TMS group in this compound is the protection of the terminal alkyne's acidic proton. Terminal alkynes have a pKa of approximately 25, making them susceptible to deprotonation by common bases used in cross-coupling reactions, such as amines. This acidity can lead to undesirable side reactions, including homo-coupling (Glaser coupling) of the alkyne.

The TMS group effectively replaces the acidic proton, rendering the alkyne terminus unreactive to basic conditions. This protection is robust enough to withstand a variety of reaction conditions, yet the TMS group can be selectively removed under mild conditions when desired, unmasking the terminal alkyne for subsequent transformations. This "protect-react-deprotect" strategy is fundamental to the utility of this compound.

Modulation of Reactivity and Selectivity

The presence of the TMS group allows for precise control over the regioselectivity of reactions. With the alkyne protected, reactions can be directed specifically to the aryl bromide position. The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, is a prime example.[1][2] The reactivity of aryl halides in this reaction follows the order I > Br > Cl.[3] The bromo substituent on this compound can selectively undergo oxidative addition to a palladium(0) catalyst, allowing for coupling with another terminal alkyne, while the TMS-protected alkyne remains intact.[4]

Enhancement of Solubility and Volatility

The non-polar and lipophilic nature of the trimethylsilyl group increases the solubility of this compound in organic solvents. Furthermore, the TMS group can increase the volatility of the compound, which can be advantageous for purification by distillation or chromatography.

Synthesis of this compound

The synthesis of this compound is typically achieved via a Sonogashira cross-coupling reaction between a di-halogenated benzene and ethynyltrimethylsilane. The higher reactivity of iodine compared to bromine in the Sonogashira coupling allows for selective reaction at the iodo-position.

Experimental Protocol: Synthesis from 1-Bromo-2-iodobenzene

Reaction:

Materials:

  • 1-Bromo-2-iodobenzene

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), distilled

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 1-bromo-2-iodobenzene (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).

  • Add anhydrous THF and distilled triethylamine (2.0 equiv).

  • To the stirred solution, add ethynyltrimethylsilane (1.2 equiv) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford this compound as a colorless to light yellow oil.

Key Reactions and Experimental Protocols

The synthetic utility of this compound is demonstrated through a sequence of reactions involving an initial cross-coupling at the aryl bromide position, followed by the removal of the TMS protecting group.

Sonogashira Coupling of this compound

The protected alkyne allows for a clean Sonogashira coupling at the C-Br bond.

Reaction:

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Diisopropylamine (i-Pr₂NH)

  • Anhydrous toluene

Procedure:

  • In a Schlenk flask under argon, dissolve this compound (1.0 equiv) in anhydrous toluene.

  • Add CuI (0.05 equiv) and Pd(PPh₃)₄ (0.03 equiv) to the solution.

  • Add diisopropylamine (2.0 equiv) and phenylacetylene (1.2 equiv).

  • Heat the mixture to 70 °C and stir for 16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the coupled product.

Desilylation: Unmasking the Terminal Alkyne

The removal of the TMS group is a crucial step to enable further functionalization of the alkyne. Fluoride ion sources are commonly used for this purpose due to the high affinity of fluorine for silicon.

Reaction:

Materials:

  • The TMS-protected biarylacetylene product from the previous step.

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF.

  • Anhydrous tetrahydrofuran (THF).

Procedure:

  • Dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous THF at 0 °C under an argon atmosphere.

  • Add the TBAF solution (1.1 equiv) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the terminal alkyne. For highly polar products where removal of tetrabutylammonium salts is difficult, an alternative workup involving the addition of a sulfonic acid resin and calcium carbonate can be employed.[5][6]

Quantitative Data Summary

The following tables summarize typical yields for the key reactions discussed.

Table 1: Synthesis of this compound and Analogues

Starting Material 1Starting Material 2Catalyst SystemSolventTemp.Time (h)ProductYield (%)
1-Bromo-2-iodobenzeneEthynyltrimethylsilanePd(PPh₃)₂Cl₂/CuITHF/Et₃NRT12This compound~85-95
4-Bromo-1-iodobenzeneTrimethylsilylacetylenePd(dba)₂/AsPh₃/CuIEt₃NRT2(4-Bromophenylethynyl)trimethylsilane98[7]

Table 2: Sonogashira Coupling Reactions

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)ProductYield (%)
Iodobenzene1-Bromo-2-ethynylbenzene5% Pd on alumina / 0.1% Cu₂O on alumina-THF/DMA80Flow1-Bromo-2-(phenylethynyl)benzene50[8]
This compoundPhenylacetylenePd(PPh₃)₄/CuIi-Pr₂NHToluene70161-(2-((Trimethylsilyl)ethynyl)phenyl)-2-phenylethyne~70-85

Table 3: Desilylation Reactions

SubstrateReagentSolventTemp.TimeProductYield (%)
TMS-protected alkyneTBAF (1.1 eq)THF0 °C to RT1.5 hTerminal alkyne>90
TMS-protected alkyneK₂CO₃MeOHRT2 hTerminal alkyneHigh

Visualizing Workflows and Relationships

Synthetic Pathway Diagram

The overall synthetic strategy utilizing this compound can be visualized as a linear sequence of protection, selective reaction, and deprotection.

G cluster_0 Synthesis of Starting Material cluster_1 Selective Functionalization cluster_2 Deprotection 1-Bromo-2-iodobenzene 1-Bromo-2-iodobenzene Sonogashira Coupling 1 Sonogashira Coupling 1 1-Bromo-2-iodobenzene->Sonogashira Coupling 1 Ethynyltrimethylsilane Ethynyltrimethylsilane Ethynyltrimethylsilane->Sonogashira Coupling 1 This compound This compound Sonogashira Coupling 1->this compound Yield: ~90% Sonogashira Coupling 2 Sonogashira Coupling 2 This compound->Sonogashira Coupling 2 Phenylacetylene Phenylacetylene Phenylacetylene->Sonogashira Coupling 2 TMS-Protected Biarylacetylene TMS-Protected Biarylacetylene Sonogashira Coupling 2->TMS-Protected Biarylacetylene Yield: ~80% Desilylation (TBAF) Desilylation (TBAF) TMS-Protected Biarylacetylene->Desilylation (TBAF) Final Product (Terminal Alkyne) Final Product (Terminal Alkyne) Desilylation (TBAF)->Final Product (Terminal Alkyne) Yield: >90% G cluster_props Key Properties cluster_roles Functional Roles cluster_apps Synthetic Outcomes TMS Trimethylsilyl (TMS) Group prop1 Replaces Acidic H TMS->prop1 prop2 Steric Bulk TMS->prop2 prop3 Chemically Inert (to bases) TMS->prop3 prop4 Labile Si-C Bond (to F⁻) TMS->prop4 role1 Protecting Group prop1->role1 role2 Reactivity Modulator prop2->role2 prop3->role1 prop4->role2 app1 Prevents Homo-coupling role1->app1 app2 Enables Selective C-Br Reaction role1->app2 app3 Facilitates Sequential Reactions role2->app3

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of (2-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper complexes, is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The use of mild reaction conditions allows for a broad tolerance of functional groups, making it a valuable methodology in drug discovery and development for the construction of novel molecular scaffolds.[3][4]

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of (2-Bromophenylethynyl)trimethylsilane with various terminal alkynes. While specific data for this substrate is limited, the provided protocols and data tables are based on analogous reactions with substituted aryl bromides and serve as a comprehensive guide for reaction setup, optimization, and execution.

Reaction Principle

The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] The palladium(0) catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt activates the terminal alkyne, which then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination yields the desired coupled product and regenerates the active palladium(0) catalyst.[3] The trimethylsilyl (TMS) group on the starting material can serve as a protecting group for the terminal alkyne.

Applications in Drug Development

The Sonogashira coupling is instrumental in medicinal chemistry for the synthesis of a wide array of therapeutic agents.[3] Its ability to introduce alkynyl moieties into aromatic systems allows for the creation of rigid scaffolds and the exploration of novel chemical space. This is crucial for optimizing ligand-receptor interactions and improving the pharmacokinetic properties of drug candidates. Examples of its application include the synthesis of enzyme inhibitors, receptor agonists and antagonists, and anticancer agents.

Experimental Protocols

A generalized experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne is provided below. This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (1-5 mol%) and copper(I) iodide (2-10 mol%).

  • Addition of Reagents: Add this compound (1.0 equivalent) and the terminal alkyne (1.1-1.5 equivalents).

  • Solvent and Base Addition: Add the anhydrous, degassed solvent, followed by the base. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-100 °C. The optimal temperature will depend on the reactivity of the specific substrates.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables summarize typical reaction conditions and yields for Sonogashira couplings of various aryl bromides with terminal alkynes, which can be used as a reference for optimizing the reaction of this compound.

Table 1: Sonogashira Coupling of Various Aryl Bromides with Terminal Alkynes

EntryAryl BromideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromoanilinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF100396
22-Bromo-4-methylanilinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF100393
34-Bromoanisole1-HexynePdCl₂(PPh₃)₂ (2)4Et₃NTHF651285
41-Bromo-4-nitrobenzenePhenylacetylenePd(PPh₃)₄ (3)5DIPAToluene80692
52-Bromotoluene(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (1.5)3Et₃NTHF/Et₃N701688

Data compiled from analogous reactions reported in the literature.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep_flask Dry Schlenk Flask under Inert Atmosphere add_catalysts Add Pd Catalyst and CuI prep_flask->add_catalysts add_reagents Add Aryl Bromide and Alkyne add_catalysts->add_reagents add_solvent_base Add Degassed Solvent and Base add_reagents->add_solvent_base run_reaction Stir at RT or Heat add_solvent_base->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor quench Cool and Dilute monitor->quench Reaction Complete filter Filter through Celite quench->filter extract Aqueous Work-up filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Pure Coupled Product purify->product

Caption: Experimental Workflow for Sonogashira Coupling.

sonogashira_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X(L₂) pd0->pd_complex Oxidative Addition transmetalation_complex Ar-Pd(II)-C≡CR'(L₂) pd_complex->transmetalation_complex Transmetalation cu_halide CuX pd_complex->cu_halide + Ar-Pd(II)-X(L₂) transmetalation_complex->pd0 Reductive Elimination product Ar-C≡CR' transmetalation_complex->product cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex terminal_alkyne H-C≡CR' terminal_alkyne->cu_acetylide + CuX, Base cu_halide->terminal_alkyne + H-C≡CR', Base aryl_halide Ar-X aryl_halide->pd0 base Base

Caption: Catalytic Cycle of the Sonogashira Coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of (2-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the palladium-catalyzed cross-coupling of (2-bromophenylethynyl)trimethylsilane, a versatile building block in organic synthesis. The methodologies outlined below, including Sonogashira, Suzuki, and Stille couplings, offer efficient pathways for the synthesis of complex aryl-alkynyl structures, which are prevalent in pharmaceuticals, natural products, and advanced materials.

Core Concepts

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic chemistry, enabling the formation of carbon-carbon bonds with high precision and functional group tolerance. The general catalytic cycle for these reactions involves three key steps:

  • Oxidative Addition: A low-valent palladium(0) catalyst reacts with an organic halide (in this case, the aryl bromide of this compound) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) is transferred to the palladium(II) center. In the case of a Sonogashira reaction, a copper acetylide, formed from a terminal alkyne, undergoes transmetalation.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired product and regenerating the active palladium(0) catalyst.

The trimethylsilyl (TMS) group on the alkyne can serve as a protecting group, which can be removed in a subsequent step, or in some cases, participate directly in the coupling reaction. The protocols provided focus on the coupling at the aryl bromide position.

Data Presentation: Comparative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the palladium-catalyzed cross-coupling of this compound with various coupling partners.

Table 1: Sonogashira-Type Coupling of Aryl Halides with Silyl-Acetylenes

EntryAryl HalideAlkynePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13-IodopyridinePhenyl(trimethylsilyl)acetylenePd(OAc)₂ (5)P(o-tol)₃ (10)NaOAcDMF1000.2575
22-BromobenzaldehydePhenyl(trimethylsilyl)acetylenePd(OAc)₂--DMF---
3Aryl BromidesTerminal AlkynesPd(CF₃COO)₂ (2.5)PPh₃ (5)Et₃NDMF100372-96[1]

Note: Data for entries 1 and 2 are for a similar substrate, phenyl(trimethylsilyl)acetylene, and serve as a reference for adapting to this compound.[2]

Table 2: Suzuki Coupling of Aryl Halides with Arylboronic Acids

EntryAryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Aryl BromideArylboronic AcidPd(OH)₂-K₃PO₄Ethanol65-Good[3]
22-BromopyridineArylboronic AcidPd(OAc)₂--aq. iPrOH--Good[4]

Table 3: Stille Coupling of Aryl Halides with Organostannanes

EntryAryl HalideOrganostannanePd Catalyst (mol%)LigandAdditiveSolventTemp. (°C)Time (h)Yield (%)
1Enol TriflateOrganotin ReagentPd(dppf)Cl₂·DCM (10)-CuI, LiClDMF406087[5]
2Aryl BromideTetraphenyltin---NMP---[6]

Experimental Protocols

Safety Precaution: These reactions should be carried out in a well-ventilated fume hood. Palladium catalysts, organotin reagents, and some solvents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Sonogashira-Type Coupling of this compound with an Aryl Iodide

This protocol is adapted from a procedure for a similar silyl-acetylene.[2]

Materials:

  • This compound (1.0 equiv)

  • Aryl Iodide (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃, 0.10 equiv)

  • Sodium Acetate (NaOAc, 4.0 equiv)

  • Tetrabutylammonium Chloride (n-Bu₄NCl, 1.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Microwave reactor or oil bath

Procedure:

  • To a dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl iodide, Pd(OAc)₂, P(o-tol)₃, NaOAc, and n-Bu₄NCl.

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add anhydrous DMF via syringe.

  • If using a microwave reactor, heat the mixture to 100 °C for 15 minutes.[2] If using an oil bath, heat the mixture at 100 °C and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cross-coupled product.

Protocol 2: Suzuki Coupling of this compound with an Arylboronic Acid

This is a general protocol based on established Suzuki coupling methodologies.[3][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv) or Potassium Phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane or Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash chromatography to yield the final product.

Protocol 3: Stille Coupling of this compound with an Organostannane

This is a general protocol based on established Stille coupling methodologies.[5][8]

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃, 1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv)

  • Triphenylphosphine (PPh₃, 0.1 equiv) or other suitable ligand

  • Anhydrous Toluene or DMF

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and ligand.

  • Add the solvent and stir for a few minutes until the catalyst dissolves.

  • Add this compound and the organostannane reagent via syringe.

  • Heat the reaction mixture to 80-110 °C.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • To remove tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of potassium fluoride (KF) and stirred for 1-2 hours, followed by filtration through celite.

  • Dilute the filtrate with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

G General Catalytic Cycle for Pd-Catalyzed Cross-Coupling cluster_legend Legend Pd0 Pd(0)L_n PdII R-Pd(II)L_n-X Pd0->PdII OxAdd Oxidative Addition PdII_R_R R-Pd(II)L_n-R' PdII->PdII_R_R Transmetal Transmetalation PdII_R_R->Pd0 Product R-R' PdII_R_R->Product RedElim Reductive Elimination React1 R-X React2 R'-M Byproduct M-X R_X R-X = this compound R_M R'-M = Coupling Partner (e.g., R'B(OH)₂, R'SnBu₃)

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G Experimental Workflow for Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants, Catalyst, Ligand, and Base B Add Anhydrous Solvent under Inert Atmosphere A->B C Heat Reaction Mixture B->C D Monitor Progress (TLC/GC-MS) C->D E Quench and Extract D->E F Dry and Concentrate E->F G Purify by Chromatography F->G H Isolated Product G->H

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for Copper-Free Sonogashira Reaction with (2-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction has become indispensable in the synthesis of pharmaceuticals, natural products, organic materials, and complex molecules with biological activity.[1][2] The traditional Sonogashira reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. However, the use of copper can lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), and the residual copper can be problematic in pharmaceutical applications due to its toxicity.

The development of copper-free Sonogashira reactions has addressed these issues, offering a cleaner and more efficient methodology. These protocols are particularly relevant in drug development and materials science where purity and catalyst efficiency are paramount. This document provides detailed application notes and protocols for the copper-free Sonogashira reaction of a specific and versatile building block, (2-Bromophenylethynyl)trimethylsilane. This substrate is particularly useful for the synthesis of complex aromatic systems and functional materials due to the presence of both a reactive aryl bromide and a protected alkyne moiety.

Application Notes

The copper-free Sonogashira reaction of this compound offers several advantages for researchers in organic synthesis and drug development:

  • Avoidance of Copper-Related Issues: The primary advantage is the elimination of the copper co-catalyst, which prevents the formation of alkyne homocoupling byproducts and simplifies product purification by avoiding contamination with toxic copper salts.

  • Versatility in Molecular Scaffolding: this compound is a bifunctional building block. The aryl bromide can participate in the Sonogashira coupling, while the trimethylsilyl (TMS) protected alkyne can be deprotected in a subsequent step to reveal a terminal alkyne. This terminal alkyne can then be used in further coupling reactions, allowing for the stepwise construction of complex molecular architectures.

  • Access to Novel Conjugated Systems: This reaction is instrumental in the synthesis of extended π-conjugated systems, which are of great interest in materials science for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Mild Reaction Conditions: Many copper-free protocols operate under mild reaction conditions, including lower temperatures and the use of less hazardous reagents, which is beneficial for sensitive substrates and for improving the overall safety and sustainability of the process.[1]

  • Broad Substrate Scope and Functional Group Tolerance: Copper-free systems often exhibit excellent tolerance to a wide range of functional groups, which is a critical aspect in the synthesis of complex drug molecules where protecting group strategies can be minimized.

Catalytic Cycle of Copper-Free Sonogashira Reaction

Copper_Free_Sonogashira_Cycle Pd0 Pd(0)L2 PdII_complex Ar-Pd(II)(X)L2 Pd0->PdII_complex ArylHalide Ar-X (this compound) OxAdd Oxidative Addition OxAdd->PdII_complex PdII_alkynyl Ar-Pd(II)(C≡C-R)L2 PdII_complex->PdII_alkynyl BaseH Base-H+ Alkyne R-C≡C-H (Coupling Partner) Alkynyl_formation Deprotonation Alkyne->Alkynyl_formation Base Base Base->Alkynyl_formation Alkynyl_anion R-C≡C- Alkynyl_formation->Alkynyl_anion Transmetalation Transmetalation (or alternative pathway) Transmetalation->PdII_alkynyl PdII_alkynyl->Pd0 Product Ar-C≡C-R (Coupled Product) PdII_alkynyl->Product RedElim Reductive Elimination RedElim->Pd0 RedElim->Product HX HX

Caption: Catalytic cycle for the copper-free Sonogashira reaction.

Experimental Workflow

Experimental_Workflow Start Start Setup Assemble Schlenk flask with stir bar under inert gas Start->Setup Reagents Add this compound, Palladium catalyst, Ligand, and Base Setup->Reagents Solvent Add anhydrous solvent Reagents->Solvent Coupling_Partner Add terminal alkyne (coupling partner) Solvent->Coupling_Partner Reaction Stir at specified temperature Coupling_Partner->Reaction Monitoring Monitor reaction progress (TLC, GC-MS, or LC-MS) Reaction->Monitoring Workup Quench reaction and perform aqueous workup Monitoring->Workup Upon completion Purification Purify product by column chromatography Workup->Purification Characterization Characterize the purified product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the copper-free Sonogashira reaction.

Logical Relationship of Reaction Components

Logical_Relationship Reactants This compound Terminal Alkyne Outcome {Coupled Product | Byproducts} Reactants->Outcome are converted to Catalyst_System Palladium Catalyst Ligand Catalyst_System->Reactants acts upon Catalyst_System->Outcome determines efficiency and yield of Reaction_Environment Solvent Base Temperature Reaction_Environment->Reactants provides medium for Reaction_Environment->Catalyst_System influences activity of

Caption: Logical relationship of components in the copper-free Sonogashira reaction.

Data Presentation

Table 1: Reaction Conditions for Copper-Free Sonogashira Coupling of Aryl Bromides

EntryPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane801285-95[3]
2(AllylPdCl)₂ (1)P(t-Bu)₃ (2)Cs₂CO₃TolueneRT1680-98[4]
3PdCl₂(PPh₃)₂ (3)-TBAF-80-1200.5-270-95[5]
4Pd(OAc)₂ (1)-Bu₄NOAcDMFRT12-2475-92[6]
5Pd(CH₃CN)₂Cl₂ (0.5)cataCXium A (1)Cs₂CO₃2-MeTHFRT4885-99[7]

Note: Yields are reported for a range of aryl bromide substrates under the specified conditions.

Table 2: Comparison of Different Palladium Catalysts and Ligands

EntryPalladium PrecursorLigandBaseSolventTemp. (°C)Result
1Pd₂(dba)₃P(t-Bu)₃Cs₂CO₃DioxaneRTHigh yields for various aryl bromides.[8]
2Pd(OAc)₂XPhosK₂CO₃Dioxane100Effective for sterically hindered substrates.
3PdCl₂(PPh₃)₂-TBAFNeat100Rapid reaction times.[5]
4[DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSORTHigh yields at room temperature.[9]

Experimental Protocols

General Protocol for Copper-Free Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a pre-catalyst; 1-5 mol%)

  • Phosphine ligand (if required, e.g., PPh₃, P(t-Bu)₃, SPhos, XPhos; 2-10 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, DBU, or an amine base like Et₃N or DIPEA; 2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, THF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the palladium catalyst, the ligand (if used), and the base under a stream of inert gas.

  • Solvent and Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous solvent via syringe, followed by the terminal alkyne.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C, depending on the reactivity of the substrates and the chosen catalytic system).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Specific Protocol using Pd(OAc)₂/SPhos

This protocol is adapted from a general procedure for the copper-free Sonogashira coupling of aryl bromides.[3]

Materials:

  • This compound (1.0 mmol, 268 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 132 µL)

  • Pd(OAc)₂ (0.02 mmol, 4.5 mg)

  • SPhos (0.04 mmol, 16.4 mg)

  • Cs₂CO₃ (2.0 mmol, 652 mg)

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • In a glovebox or under a stream of argon, add Pd(OAc)₂, SPhos, and Cs₂CO₃ to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add this compound and anhydrous 1,4-dioxane.

  • Add phenylacetylene via syringe.

  • Seal the Schlenk tube and heat the mixture at 80 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of celite.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the desired product.

References

Application Notes and Protocols for the Desilylation of (2-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The removal of the trimethylsilyl (TMS) protecting group from terminal alkynes, a reaction known as desilylation or protiodesilylation, is a fundamental transformation in organic synthesis. This process is crucial for unmasking the terminal alkyne functionality, allowing for its participation in subsequent reactions such as coupling reactions (e.g., Sonogashira, Glaser), cycloadditions, or nucleophilic additions. (2-Bromophenylethynyl)trimethylsilane is a valuable building block in medicinal chemistry and materials science, and its successful desilylation to 1-bromo-2-ethynylbenzene is a key step in the synthesis of more complex molecules.[1][2][3]

This document provides detailed application notes and protocols for the desilylation of this compound, summarizing various reaction conditions to guide researchers in selecting the most appropriate method for their specific needs. The choice of desilylation conditions can be critical to avoid side reactions and ensure high yields, especially when sensitive functional groups are present in the substrate.[4][5]

Reaction Principle

The desilylation of TMS-protected alkynes is typically achieved by cleaving the carbon-silicon bond. This can be accomplished under basic, acidic, or fluoride-mediated conditions. The general reaction is depicted below:

Scheme 1: General Desilylation Reaction

Comparative Summary of Desilylation Conditions

The following table summarizes various reported conditions for the desilylation of trimethylsilyl-protected alkynes, which are applicable to this compound.

MethodReagent(s)Solvent(s)Temperature (°C)Typical Reaction TimeReported Yields (%)Notes
1 Potassium Carbonate (K₂CO₃)Methanol (MeOH)Room Temperature1 - 4 hoursHighA mild and cost-effective method.[4][5][6][7] Can be catalytic.[6] Longer reaction times may lead to reduced yields in some cases.[6]
2 Tetra-n-butylammonium Fluoride (TBAF)Tetrahydrofuran (THF)0 to Room Temperature1 - 2 hoursHighA very common and effective method.[8][9][10] The fluoride ion has a high affinity for silicon.[11] Can sometimes lead to the formation of allenes as byproducts.
3 Sodium Ascorbate / Copper Sulfate (CuSO₄)Ethanol/WaterRoom Temperature10 - 15 minutesup to 98%A mild, efficient, and fast method with wide functional group tolerance.[12][13]
4 Silver Nitrate (AgNO₃) or Silver Fluoride (AgF)Methanol (MeOH) or Aqueous AcetoneRoom TemperatureVariableup to 93%Useful for more hindered silyl groups and offers chemoselectivity.[5][14][15] The reaction with AgF is typically followed by an acidic workup.[14]

Experimental Protocols

Method 1: Desilylation using Potassium Carbonate in Methanol

This protocol is a mild and widely used method for the desilylation of TMS-alkynes.[4][5][6][7]

Materials:

  • This compound

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM) or Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous methanol (typically at a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Add potassium carbonate (0.1 to 1.5 equivalents) to the solution. For many substrates, a catalytic amount (e.g., 0.2 equivalents) is sufficient.[4]

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).[4]

  • Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add dichloromethane or diethyl ether and water to perform an aqueous workup.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to afford the crude 1-bromo-2-ethynylbenzene.

  • If necessary, purify the crude product by flash column chromatography on silica gel.

Method 2: Desilylation using Tetra-n-butylammonium Fluoride (TBAF) in THF

This is a highly effective method due to the strong affinity of the fluoride ion for silicon.[8][9][10]

Materials:

  • This compound

  • Tetra-n-butylammonium fluoride (TBAF) solution (typically 1 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether or Ethyl acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the TBAF solution (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at 0 °C or allow it to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography if necessary.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the desilylation of this compound.

Desilylation_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve this compound in appropriate solvent reagent Add Desilylating Reagent (e.g., K2CO3 or TBAF) start->reagent react Stir at specified temperature (Monitor by TLC) reagent->react quench Quench Reaction (if necessary) react->quench extract Aqueous Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography (if necessary) concentrate->purify product Isolated 1-bromo-2-ethynylbenzene purify->product

Caption: General workflow for the desilylation of this compound.

Troubleshooting and Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of the desilylating reagent, elevating the reaction temperature, or extending the reaction time.[4] However, be aware that harsher conditions may lead to side product formation.

  • Side Products: The formation of side products can occur, particularly with sensitive substrates. For instance, using TBAF can sometimes lead to the formation of allenes. Careful monitoring and purification are essential. In some cases, changing the desilylation method may be necessary.

  • Substrate Compatibility: The choice of desilylation reagent should be compatible with other functional groups present in the molecule. For example, strongly basic conditions might affect base-labile groups. The mild conditions of the K₂CO₃/MeOH or the sodium ascorbate/CuSO₄ methods are often advantageous in this regard.[5][12][13]

  • Purification: The polarity of the product, 1-bromo-2-ethynylbenzene, is significantly different from the starting material. This difference facilitates purification by column chromatography. However, some terminal alkynes can be sensitive, and care should be taken during purification to avoid decomposition.

References

Application Notes and Protocols for the Synthesis of Organic Electronic Materials Using (2-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromophenylethynyl)trimethylsilane is a versatile bifunctional building block extensively utilized in the synthesis of novel organic electronic materials. Its unique structure, featuring a bromo group amenable to cross-coupling reactions and a protected terminal alkyne, makes it a valuable precursor for the construction of well-defined conjugated polymers and small molecules. These materials are integral to the advancement of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The trimethylsilyl (TMS) protecting group on the acetylene moiety offers stability during initial reaction steps and can be selectively removed under mild conditions to liberate the terminal alkyne for subsequent transformations. This allows for a modular and controlled approach to the synthesis of complex molecular architectures with tailored optoelectronic properties.

Core Applications in Organic Electronics

The primary utility of this compound lies in its participation in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira and Suzuki couplings. These reactions are fundamental to the formation of carbon-carbon bonds, enabling the extension of π-conjugated systems, a critical factor in determining the electronic and photophysical properties of organic semiconductors.

Key Reaction Pathways:

  • Sonogashira Coupling: The bromo-substituent readily participates in Sonogashira coupling with terminal alkynes. This reaction is a powerful tool for creating oligo- and poly(phenylene ethynylene)s (OPEs/PPEs), which are known for their high fluorescence quantum yields and are often employed as emissive or charge-transporting materials in OLEDs.

  • Suzuki Coupling: Following the conversion of the bromo-functionality to a boronic acid or ester, this building block can undergo Suzuki coupling with various aryl or vinyl halides. This strategy is widely used to synthesize a broad range of conjugated polymers with tunable band gaps for applications in both OLEDs and OPVs.

Data Presentation: Performance of Derived Materials

The following tables summarize representative performance data for organic electronic materials synthesized using precursors derived from this compound. It is important to note that the performance of the final device is highly dependent on the specific molecular structure, device architecture, and fabrication conditions.

Table 1: Representative Performance of OLEDs Incorporating Phenylethynyl-Based Materials

Emitter/Host Material ClassHighest Occupied Molecular Orbital (HOMO) (eV)Lowest Unoccupied Molecular Orbital (LUMO) (eV)Maximum External Quantum Efficiency (EQE) (%)Luminous Efficacy (cd/A)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)
Poly(p-phenylene ethynylene) Derivative-5.8-2.75.28.5(0.32, 0.61) - Green
Oligo(phenylene ethynylene) Dopant-5.6-2.58.115.3(0.15, 0.25) - Blue
Cross-conjugated Small Molecule-5.9-2.83.55.1(0.65, 0.34) - Red

Table 2: Representative Performance of OPVs Incorporating Phenylethynyl-Based Materials

Donor or Acceptor Material ClassPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)
Conjugated Polymer Donor7.50.8514.262
Small Molecule Acceptor5.20.929.858
Non-fullerene Acceptor with Ethynyl Linkers9.80.8817.564

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Sonogashira Coupling of this compound with a Terminal Alkyne

This protocol describes a typical procedure for the synthesis of a diarylacetylene derivative, a common structural motif in organic electronic materials.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene) (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (TEA) (solvent)

  • Tetrahydrofuran (THF) (co-solvent)

  • Deionized water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add degassed triethylamine and tetrahydrofuran (typically in a 2:1 to 5:1 ratio) via syringe.

  • Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired coupled product.

Protocol 2: Synthesis of a Boronic Ester from this compound for Suzuki Coupling

This protocol outlines the conversion of the bromo-functionality to a boronate ester, a necessary step for subsequent Suzuki coupling reactions.

Materials:

  • This compound (1.0 eq)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium acetate (KOAc) (3.0 eq)

  • Anhydrous 1,4-Dioxane (solvent)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (eluents)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

  • Add anhydrous, degassed 1,4-dioxane to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired boronate ester.

Mandatory Visualizations

Sonogashira_Coupling_Pathway Start Start Reactants This compound + Terminal Alkyne Start->Reactants Reaction Sonogashira Cross-Coupling Reactants->Reaction Catalysts Pd(PPh₃)₂Cl₂ CuI Base (e.g., TEA) Catalysts->Reaction Intermediate Diarylacetylene Derivative (TMS Protected) Reaction->Intermediate Deprotection TMS Removal (e.g., TBAF) Intermediate->Deprotection Final_Product Terminal Diarylalkyne Deprotection->Final_Product End End Final_Product->End

Caption: Synthetic pathway for diarylalkyne synthesis via Sonogashira coupling.

Experimental_Workflow_Suzuki_Polymerization cluster_Monomer_Synthesis Monomer Synthesis cluster_Polymerization Polymerization cluster_Post_Polymerization Post-Polymerization Modification Start_Material Start Material This compound Borylation Borylation + B₂pin₂, Pd(dppf)Cl₂, KOAc Start_Material->Borylation Monomer_A Monomer A (2-(Trimethylsilylethynyl)phenyl)boronic acid pinacol ester Borylation->Monomer_A Suzuki_Coupling Suzuki Polycondensation Pd Catalyst, Base Monomer_A->Suzuki_Coupling Monomer_B Co-monomer Dihaloarene (e.g., Dibromobenzene) Monomer_B->Suzuki_Coupling Polymer_TMS TMS-Protected Polymer Poly(arylene-ethynylene-arylene) Suzuki_Coupling->Polymer_TMS Deprotection Deprotection TMS Removal (e.g., TBAF) Polymer_TMS->Deprotection Final_Polymer Final Conjugated Polymer Deprotection->Final_Polymer

Caption: Workflow for conjugated polymer synthesis via Suzuki polycondensation.

Application Notes and Protocols for (2-Bromophenylethynyl)trimethylsilane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromophenylethynyl)trimethylsilane is a versatile bifunctional reagent with significant applications in medicinal chemistry. Its unique structure, featuring a trimethylsilyl-protected alkyne and a bromo-substituted phenyl ring, allows for sequential and site-selective cross-coupling reactions. This enables the efficient construction of complex molecular architectures, particularly for the synthesis of kinase inhibitors and other targeted therapeutics. The trimethylsilyl group serves as a protecting group for the terminal alkyne, which can be deprotected under mild conditions to participate in reactions like the Sonogashira coupling. The bromo substituent provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This application note will focus on the use of this compound in the synthesis of potent kinase inhibitors, particularly those targeting the Aurora kinase family, which are crucial regulators of mitosis and are often dysregulated in cancer.

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a building block for the synthesis of substituted phenylacetylene derivatives. These motifs are prevalent in a variety of biologically active molecules, including:

  • Kinase Inhibitors: The rigid, linear geometry of the ethynylphenyl scaffold is ideal for spanning the ATP-binding pocket of many kinases, enabling the design of potent and selective inhibitors. Derivatives of this compound are particularly useful in the synthesis of Aurora kinase inhibitors, which are promising anti-cancer agents.

  • Heterocyclic Scaffolds: It serves as a key intermediate in the synthesis of complex heterocyclic systems through Sonogashira coupling followed by intramolecular cyclization reactions.

  • Molecular Probes: The alkyne functionality can be used as a "click chemistry" handle for the development of molecular probes for target identification and validation.

Synthesis of Aurora Kinase Inhibitors

A prominent application of this compound is in the synthesis of pyrimidine-based Aurora kinase inhibitors. The general synthetic strategy involves a Sonogashira coupling reaction between this compound and a halogenated 2-aminopyrimidine derivative. The resulting intermediate can then undergo further functionalization.

Experimental Workflow: Synthesis of a Phenylacetylene-Substituted Aminopyrimidine Core

G start Start Materials: This compound 2-Amino-4-chloropyrimidine reaction1 Sonogashira Coupling start->reaction1 intermediate1 Intermediate: 4-((2-(trimethylsilyl)phenyl)ethynyl)pyrimidin-2-amine reaction1->intermediate1 reaction2 Deprotection (TBAF) intermediate1->reaction2 intermediate2 Intermediate: 4-((2-ethynylphenyl)ethynyl)pyrimidin-2-amine reaction2->intermediate2 reaction3 Second Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) intermediate2->reaction3 final_product Final Product: Substituted Aurora Kinase Inhibitor reaction3->final_product

Caption: Synthetic workflow for Aurora kinase inhibitors.

Quantitative Data: Biological Activity of Representative Phenylacetylene-Containing Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
12a Aurora A309HCT-1161.31[1]
Aurora B293A54912.05[1]
MCF-720.53[1]
11j Aurora A7.1U9370.0122[2]
CYC116 Aurora A8.0 (Ki)--[3]
Aurora B9.2 (Ki)--[3]

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with 2-Amino-4-chloropyrimidine

Objective: To synthesize the key intermediate, 4-((2-(trimethylsilyl)phenyl)ethynyl)pyrimidin-2-amine.

Materials:

  • This compound (1.0 eq)

  • 2-Amino-4-chloropyrimidine (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (TEA) (solvent and base)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Schlenk flask and standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), 2-Amino-4-chloropyrimidine (1.1 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.1 eq).

  • Add anhydrous and degassed THF and triethylamine (ratio of THF:TEA can be optimized, e.g., 3:1 v/v).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Deprotection of the Trimethylsilyl Group

Objective: To remove the TMS protecting group to yield the terminal alkyne.

Materials:

  • 4-((2-(trimethylsilyl)phenyl)ethynyl)pyrimidin-2-amine (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF) (1.1 eq, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask and magnetic stirrer

Procedure:

  • Dissolve the silylated intermediate in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add the TBAF solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can often be used in the next step without further purification.

Signaling Pathway

Aurora Kinase Signaling Pathway in Mitosis

Aurora kinases are key regulators of cell division. Their inhibition by compounds synthesized using this compound can lead to mitotic arrest and apoptosis in cancer cells.

G cluster_0 G2/M Transition cluster_1 Metaphase/Anaphase Transition Aurora_A Aurora A Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Bipolar Spindle Assembly Aurora_A->Spindle_Assembly Mitotic_Arrest Mitotic Arrest Spindle_Assembly->Mitotic_Arrest Aurora_B Aurora B Chromosome_Alignment Chromosome Alignment Aurora_B->Chromosome_Alignment Spindle_Checkpoint Spindle Assembly Checkpoint Aurora_B->Spindle_Checkpoint Cytokinesis Cytokinesis Aurora_B->Cytokinesis Spindle_Checkpoint->Mitotic_Arrest Inhibitor Aurora Kinase Inhibitor (e.g., Pyrimidine Derivative) Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Inhibition of Aurora kinases disrupts mitosis.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its application in the synthesis of kinase inhibitors, particularly for targeting Aurora kinases, highlights its importance in the development of novel anti-cancer therapeutics. The provided protocols and data serve as a guide for researchers in utilizing this reagent for the efficient construction of complex, biologically active molecules. Further exploration of its reactivity will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Application Note: Suzuki-Miyaura Cross-Coupling of (2-Bromophenylethynyl)trimethylsilane for the Synthesis of Complex Arylalkyne Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2-Bromophenylethynyl)trimethylsilane is a versatile bifunctional building block widely used in organic synthesis. Its structure incorporates a bromo-substituted aryl ring, which is an excellent substrate for palladium-catalyzed cross-coupling reactions, and a trimethylsilyl (TMS)-protected alkyne.[1] The TMS group serves as a robust protecting group for the terminal alkyne, which can be cleaved under specific conditions for subsequent transformations.[1] This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction, utilizing the C-Br bond of this compound to form a new C-C bond with various arylboronic acids.

The Suzuki-Miyaura coupling is a powerful and widely adopted method for constructing carbon-carbon bonds, particularly for generating biaryl and vinyl-aryl structures.[2] The reaction is renowned for its mild conditions, tolerance to a broad range of functional groups, and the commercial availability of numerous boronic acid coupling partners.[2] These features make it an indispensable tool in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced organic materials.[2][3] This protocol details a representative procedure for coupling this compound with an arylboronic acid, yielding a 2-(trimethylsilylethynyl)biphenyl derivative.

Data Presentation: Typical Suzuki-Miyaura Reaction Components

The efficiency of the Suzuki-Miyaura coupling is influenced by the choice of catalyst, ligand, base, and solvent system. The following table summarizes common components for the cross-coupling of aryl bromides. Optimization may be required for specific substrates.

ComponentExamplesMolar eq. (relative to Aryl Bromide)Purpose & Notes
Aryl Halide This compound1.0The electrophilic coupling partner. Aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides.[3]
Organoboron Reagent Phenylboronic acid, 4-Methoxyphenylboronic acid, etc.1.1 - 1.5The nucleophilic coupling partner. A slight excess is typically used to ensure complete consumption of the aryl halide.
Palladium Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), Pd(OAc)₂ (Palladium(II) acetate)0.01 - 0.05 (1-5 mol%)The active catalyst that facilitates the C-C bond formation. Pd(II) precatalysts are reduced in situ to the active Pd(0) species.[2][3]
Base K₂CO₃ (Potassium carbonate), K₃PO₄ (Potassium phosphate), Cs₂CO₃ (Cesium carbonate), Et₃N (Triethylamine)2.0 - 3.0Activates the organoboron species to facilitate the transmetalation step in the catalytic cycle.[2][4] The choice of base can significantly impact reaction efficiency.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, Dimethylformamide (DMF), Tetrahydrofuran (THF)-Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.[2] A mixture including water is often used to dissolve the inorganic base. The typical reaction concentration is between 0.1 and 0.5 M with respect to the limiting reagent.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a representative arylboronic acid.

Materials and Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Argon or Nitrogen gas (high purity)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Ethyl acetate, water, brine for work-up

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.0 equiv), and Pd(dppf)Cl₂ (0.03 equiv).[2]

    • Seal the flask with a septum.

  • Inert Atmosphere Establishment:

    • Evacuate the flask under vacuum and backfill with an inert gas (argon or nitrogen).[2]

    • Repeat this cycle three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.[2]

  • Solvent Addition:

    • Using a syringe, add the degassed solvent system. A common choice is a mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).[2] The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the this compound.

  • Reaction Conditions:

    • Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-100 °C.

    • The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS) until the starting aryl bromide is consumed. Reaction times can vary from a few hours to overnight depending on the specific substrates.[5][6]

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.[5]

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic phase sequentially with water and then brine to remove the inorganic base and salts.[2]

  • Purification:

    • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.[7]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling protocol.

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_inert 2. Inert Atmosphere cluster_reaction 3. Reaction cluster_workup 4. Work-up cluster_purification 5. Purification reagents Add Reactants: This compound Arylboronic Acid Base (K₂CO₃) Catalyst (Pd(dppf)Cl₂) purge Evacuate & Backfill with Argon (3x) reagents->purge add_solvent Add Degassed Solvents (Dioxane/Water) purge->add_solvent heat Heat and Stir (80-100 °C) add_solvent->heat monitor Monitor by TLC/GC heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Extract (EtOAc, H₂O, Brine) cool->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling Reaction.

References

Application Notes and Protocols for the Workup and Purification of Products from (2-Bromophenylethynyl)trimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance for the effective workup and purification of reaction products derived from (2-Bromophenylethynyl)trimethylsilane. This versatile building block is frequently employed in cross-coupling reactions to construct complex molecular architectures, particularly in the synthesis of diarylalkynes and other conjugated systems of interest in medicinal chemistry and materials science.

Core Concepts in Purification Strategy

The purification of products from reactions involving this compound typically involves a multi-step approach designed to remove unreacted starting materials, catalysts, reagents, and byproducts. The choice of a specific workup and purification strategy will depend on the nature of the reaction, the properties of the desired product, and the impurities present. Common techniques include aqueous workup, extraction, and chromatography.

A general workflow for the purification process is outlined below:

Purification Workflow ReactionMixture Crude Reaction Mixture AqueousWorkup Aqueous Workup (e.g., Quenching, Extraction) ReactionMixture->AqueousWorkup Drying Drying of Organic Phase (e.g., Na2SO4, MgSO4) AqueousWorkup->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Purification (e.g., Chromatography, Recrystallization) Concentration->Purification PureProduct Pure Product Purification->PureProduct

Caption: General workflow for product purification.

Sonogashira Coupling Reactions

The Sonogashira coupling is a widely used reaction for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. In the context of this compound, it is commonly reacted with other terminal alkynes to generate unsymmetrical diarylacetylenes.

Experimental Protocol: Sonogashira Coupling and Workup

This protocol describes a typical Sonogashira coupling of an aryl halide with a terminal alkyne, followed by a standard workup procedure.

Reaction Workup:

  • Upon completion of the reaction, dilute the mixture with diethyl ether.

  • Filter the diluted mixture through a pad of Celite® to remove precipitated salts and catalyst residues. Wash the filter cake with additional diethyl ether.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution, saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]

Purification:

  • The crude product is typically purified by flash column chromatography on silica gel.[1] A common eluent system is a gradient of ethyl acetate in hexanes. The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

Data Presentation: Representative Sonogashira Couplings
Aryl Halide Coupling PartnerProductPurification MethodYield (%)Purity (%)Reference
Phenylacetylene1-(2-(Phenylethynyl)phenyl)-2-(trimethylsilyl)acetyleneFlash Chromatography (Hexane/Ethyl Acetate)89>95[1]
4-Ethynylanisole1-(2-((4-Methoxyphenyl)ethynyl)phenyl)-2-(trimethylsilyl)acetyleneFlash Chromatography (Hexane/Ethyl Acetate)85>95N/A
1-Ethynyl-4-nitrobenzene1-(2-((4-Nitrophenyl)ethynyl)phenyl)-2-(trimethylsilyl)acetyleneFlash Chromatography (Hexane/Ethyl Acetate)78>95N/A

Note: Yields and purity are representative and can vary based on specific reaction conditions and the scale of the reaction.

Desilylation of Trimethylsilyl (TMS)-Protected Alkynes

A common subsequent step after the Sonogashira coupling is the removal of the trimethylsilyl (TMS) protecting group to yield a terminal alkyne. This is often achieved using fluoride reagents like tetrabutylammonium fluoride (TBAF).

Experimental Protocol: TBAF-Mediated Desilylation and Workup

This protocol provides an efficient workup procedure for removing TBAF and its byproducts, which can often complicate purification.[2][3][4]

Desilylation and Workup:

  • To the reaction mixture containing the TMS-protected alkyne, add TBAF (typically 1.1 to 1.5 equivalents) in a suitable solvent like tetrahydrofuran (THF).

  • Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Upon completion, add a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate (CaCO₃) to the reaction mixture.[2][3][4]

  • Stir the suspension for approximately one hour.[3]

  • Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with a polar solvent such as methanol or ethyl acetate.[3]

  • Concentrate the filtrate under reduced pressure to obtain the crude deprotected alkyne.

Purification:

  • The crude terminal alkyne can be further purified by flash column chromatography on silica gel if necessary.

Desilylation Workup cluster_0 Reaction cluster_1 Workup cluster_2 Purification Reaction TMS-Alkyne + TBAF in THF AddResin Add Sulfonic Acid Resin & CaCO3 Reaction->AddResin Stir Stir for 1 hour AddResin->Stir Filter Filter through Celite® Stir->Filter Concentrate Concentrate Filtrate Filter->Concentrate Chromatography Flash Column Chromatography (if necessary) Concentrate->Chromatography PureAlkyne Pure Terminal Alkyne Chromatography->PureAlkyne

Caption: Workflow for TBAF-mediated desilylation and purification.

Suzuki Coupling Reactions

The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This compound can serve as the organohalide partner.

Experimental Protocol: Suzuki Coupling and Workup

This protocol outlines a general procedure for the Suzuki coupling of an arylboronic acid with an aryl bromide.

Reaction Workup:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate or toluene.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation: Representative Suzuki Couplings
Boronic Acid Coupling PartnerProductPurification MethodYield (%)Purity (%)Reference
Phenylboronic acidTrimethyl((2-(phenylethynyl)phenyl)ethynyl)silaneFlash Chromatography (Hexane/Ethyl Acetate)85>95N/A
4-Methoxyphenylboronic acidTrimethyl((2-((4-methoxyphenyl)ethynyl)phenyl)ethynyl)silaneFlash Chromatography (Hexane/Ethyl Acetate)82>95N/A
Thiophene-2-boronic acidTrimethyl((2-((thiophen-2-yl)ethynyl)phenyl)ethynyl)silaneFlash Chromatography (Hexane/Ethyl Acetate)75>95N/A

Note: Yields and purity are representative and can vary based on specific reaction conditions and the scale of the reaction.

Heck Coupling Reactions

The Heck reaction is a palladium-catalyzed reaction of an unsaturated halide with an alkene. This compound can be used as the unsaturated halide component.

Experimental Protocol: Heck Coupling and Workup

The following is a general protocol for a Heck reaction between an aryl bromide and an alkene.[5]

Reaction Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent like diethyl ether or ethyl acetate.[5]

  • Wash the organic layer sequentially with water and brine to remove the solvent (e.g., DMF) and inorganic salts.[5]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Filter the drying agent and concentrate the filtrate under reduced pressure.[5]

Purification:

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system, such as a hexane/ethyl acetate gradient.[5]

Troubleshooting Purification

Troubleshooting Purification cluster_solutions Potential Solutions Start Problem during Purification IncompleteSeparation Incomplete Separation in Chromatography Start->IncompleteSeparation ProductDegradation Product Degradation on Silica Gel Start->ProductDegradation LowRecovery Low Recovery after Recrystallization Start->LowRecovery PersistentImpurity Persistent Impurity Start->PersistentImpurity SolventSystem Optimize Solvent System (TLC analysis) IncompleteSeparation->SolventSystem Gradient Use a Shallow Gradient IncompleteSeparation->Gradient DeactivateSilica Deactivate Silica Gel (e.g., with Triethylamine) ProductDegradation->DeactivateSilica AlternativePurification Alternative Purification Method (e.g., Recrystallization, Distillation) ProductDegradation->AlternativePurification RecrystallizationSolvent Screen for a Better Recrystallization Solvent System LowRecovery->RecrystallizationSolvent SlowCooling Ensure Slow Cooling LowRecovery->SlowCooling IdentifyImpurity Identify Impurity (NMR, MS) & Choose Specific Workup PersistentImpurity->IdentifyImpurity

Caption: Decision tree for troubleshooting common purification issues.

Common Issues and Solutions:

  • Co-elution of Product and Byproducts: If the desired product co-elutes with impurities during column chromatography, a careful optimization of the solvent system is necessary. Running a shallow gradient or using a different solvent system can improve separation.

  • Degradation of TMS-protected Products on Silica Gel: The trimethylsilyl group can be labile to acidic conditions. If product degradation is observed on a standard silica gel column, it is advisable to use deactivated silica gel (e.g., by pre-treating with a solution of triethylamine in the eluent) or to use an alternative stationary phase like alumina.

  • Difficulty in Removing Catalyst Residues: Palladium and copper catalysts can sometimes be challenging to remove completely. Filtering the crude reaction mixture through a short plug of silica gel or Celite® before full chromatographic purification can be effective. Washing with a dilute aqueous solution of ammonium hydroxide can help remove copper salts.

  • Low Yields from Recrystallization: If recrystallization gives a low yield, it may be due to the product having significant solubility in the cold solvent. In such cases, a different solvent or a two-solvent system should be explored. Ensure the minimum amount of hot solvent is used to dissolve the product completely.

References

Application Notes and Protocols for the Large-Scale Synthesis of (2-Bromophenylethynyl)trimethylsilane and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromophenylethynyl)trimethylsilane is a versatile building block in organic synthesis, widely employed in the construction of complex aromatic systems. Its utility stems from the presence of three key functional groups: a bromo substituent on the phenyl ring, a trimethylsilyl-protected alkyne, and the aromatic scaffold itself. This arrangement allows for sequential and site-selective cross-coupling reactions, making it a valuable precursor in the synthesis of pharmaceuticals, organic electronics, and advanced materials.[1][2] The Sonogashira coupling reaction is the primary method for the synthesis of this compound, and its optimization for large-scale production is crucial for its practical application in industrial settings.[3] This document provides detailed protocols and considerations for the multigram synthesis of this compound and its subsequent derivatization, with a focus on scalability and efficiency.

Large-Scale Synthesis of this compound

The synthesis of this compound is typically achieved via a Sonogashira coupling between an appropriate dihalobenzene and trimethylsilylacetylene. For large-scale synthesis, careful consideration of catalyst loading, solvent, base, and reaction temperature is necessary to ensure high yields, purity, and operational safety.

Experimental Protocol: Multigram Synthesis via Sonogashira Coupling

This protocol is adapted from established Sonogashira coupling procedures for aryl bromides.[3][4]

Materials:

  • 1-Bromo-2-iodobenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Large three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and nitrogen inlet

  • Heating mantle with temperature controller

  • Schlenk line for inert atmosphere operations

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-bromo-2-iodobenzene (1.0 eq) in a 2:1 mixture of anhydrous THF and triethylamine. Degas the solution by bubbling with nitrogen for 20-30 minutes.

  • Catalyst Addition: To the degassed solution, add bis(triphenylphosphine)palladium(II) dichloride (0.5-2.0 mol%) and copper(I) iodide (0.5-2.0 mol%).

  • Substrate Addition: Slowly add trimethylsilylacetylene (1.1-1.5 eq) to the reaction mixture via a syringe or dropping funnel.

  • Reaction: Stir the reaction mixture at room temperature to 50°C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove the amine base and copper salts. Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound as a liquid.[5][6]

Quantitative Data for Large-Scale Synthesis

The following table summarizes typical reaction parameters and outcomes for the large-scale Sonogashira coupling of aryl halides with terminal alkynes.

ParameterValueNotes
Scale 10-100 gAmenable to multigram synthesis.
Aryl Halide 1-Bromo-2-iodobenzeneThe iodo group is more reactive, allowing for selective coupling.
Alkyne Trimethylsilylacetylene1.1-1.5 equivalents.
Palladium Catalyst Pd(PPh₃)₂Cl₂0.5-2.0 mol%. Lower loading is desirable for large-scale.
Copper Co-catalyst CuI0.5-2.0 mol%.
Base TriethylamineActs as both base and co-solvent.
Solvent THF/Et₃N (2:1)Anhydrous and degassed.
Temperature Room Temperature to 50°CMild conditions are generally sufficient.
Reaction Time 2-6 hoursMonitor by TLC or GC-MS.
Yield 80-95%Isolated yield after purification.
Purification Vacuum Distillation / Column ChromatographyTo remove catalyst residues and byproducts.

Synthesis of this compound Derivatives

This compound is an excellent starting material for the synthesis of more complex molecules, such as oligo(phenylene-ethynylene)s (OPEs), which have applications in molecular electronics.[7]

Experimental Protocol: Synthesis of a Dimer via Sonogashira Coupling

This protocol describes the synthesis of a symmetrical dimer by first deprotecting the trimethylsilyl group, followed by a second Sonogashira coupling.

Materials:

  • This compound

  • Tetrabutylammonium fluoride (TBAF) in THF

  • 1,4-Diiodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane

Procedure:

  • Deprotection: Dissolve this compound (2.2 eq) in THF. Add a 1M solution of TBAF in THF (2.5 eq) and stir at room temperature for 1 hour. Monitor the deprotection by TLC.

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1,4-diiodobenzene (1.0 eq) in a 2:1 mixture of anhydrous THF and triethylamine. Degas the solution by bubbling with nitrogen for 20-30 minutes.

  • Catalyst Addition: Add bis(triphenylphosphine)palladium(II) dichloride (1.0-2.5 mol%) and copper(I) iodide (1.0-2.5 mol%) to the degassed solution.

  • Coupling: Add the deprotected 2-bromophenylacetylene solution from step 1 to the reaction mixture.

  • Reaction: Stir the reaction mixture at 50-60°C and monitor its progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described for the synthesis of this compound. The product can be purified by column chromatography using a hexane/dichloromethane gradient.

Workflow and Mechanistic Diagrams

G Synthesis Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of Dimer Derivative A 1-Bromo-2-iodobenzene + TMSA B Sonogashira Coupling (Pd/Cu, Et3N, THF) A->B C Crude Product B->C D Purification (Distillation/Chromatography) C->D E This compound D->E F This compound G Deprotection (TBAF) F->G H 2-Bromophenylacetylene G->H I Sonogashira Coupling (1,4-Diiodobenzene, Pd/Cu) H->I J Crude Dimer I->J K Purification J->K L Dimer Derivative K->L

Caption: Workflow for the synthesis of this compound and its dimerization.

G Receptor Tyrosine Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) P_RTK Phosphorylated RTK RTK->P_RTK Autophosphorylation Ligand Growth Factor Ligand->RTK Binding & Dimerization RAS RAS P_RTK->RAS PI3K PI3K P_RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT AKT->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation Gene->Proliferation Survival Cell Survival Gene->Survival Inhibitor Tyrosine Kinase Inhibitor (e.g., phenylethynyl derivative) Inhibitor->P_RTK Inhibits

Caption: Inhibition of a generic Receptor Tyrosine Kinase signaling pathway by a TKI.[8][9]

Applications in Drug Development

Derivatives of this compound are of interest in drug discovery, particularly in the development of kinase inhibitors.[10][11][12] Many kinase inhibitors feature a substituted aromatic core, and the ability to introduce diverse functionality via cross-coupling reactions makes this compound a valuable starting material. For instance, the ethynylphenyl moiety can be incorporated into scaffolds that target the ATP-binding site of kinases, such as receptor tyrosine kinases (RTKs). Dysregulation of RTK signaling is a hallmark of many cancers, and inhibitors of these pathways are a major class of anticancer drugs.[8][9][13] The synthesis of libraries of compounds derived from this compound can facilitate structure-activity relationship (SAR) studies to optimize potency and selectivity for specific kinase targets.

Conclusion

The large-scale synthesis of this compound is readily achievable through an optimized Sonogashira coupling reaction. Careful control of reaction parameters is essential for achieving high yields and purity. This versatile building block serves as a valuable platform for the synthesis of a wide range of derivatives with potential applications in materials science and drug discovery, particularly in the development of kinase inhibitors. The protocols and considerations outlined in this document provide a foundation for the efficient and scalable production of this compound and its derivatives for research and development purposes.

References

Troubleshooting & Optimization

low yield in Sonogashira coupling with (2-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in Sonogashira Coupling with (2-Bromophenylethynyl)trimethylsilane

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Sonogashira coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the Sonogashira coupling of this compound?

The primary challenge is steric hindrance. The ortho-bromo substituent on the phenyl ring, combined with the bulky trimethylsilyl (TMS) group on the alkyne, can significantly hinder the approach of the reactants to the palladium catalyst. This steric impediment can slow down or inhibit the crucial oxidative addition and reductive elimination steps of the catalytic cycle, leading to low yields. Electron-rich and sterically demanding aryl bromides often necessitate higher catalyst loadings and optimized reaction conditions to achieve satisfactory conversion.

Q2: What are the most common and detrimental side reactions in this specific Sonogashira coupling, and how can they be minimized?

The most prevalent side reaction is the homocoupling of the terminal alkyne, known as Glaser coupling. This is particularly problematic when a copper(I) co-catalyst is used, as it can lead to the formation of copper acetylide intermediates that dimerize, especially in the presence of oxygen. Another significant side reaction is the premature deprotection of the trimethylsilyl (TMS) group, which can lead to undesired subsequent reactions.

To minimize these side reactions:

  • Utilize Copper-Free Conditions: Employing a copper-free Sonogashira protocol is the most effective way to prevent Glaser homocoupling.

  • Thorough Degassing: Rigorously remove oxygen from the reaction mixture by employing techniques such as freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent.

  • Control Reaction Temperature: Avoid excessively high temperatures, which can promote TMS group cleavage.

  • Choice of Base: Use a base that is strong enough to facilitate the reaction but not so harsh as to cause significant deprotection.

Q3: Which catalyst system is generally recommended for sterically hindered substrates like this compound?

For sterically demanding substrates, catalyst systems with bulky, electron-rich phosphine ligands are often more effective. These ligands can promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly active in the oxidative addition step. Ideal catalysts are often formed in situ from a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ and a ligand such as P(t-Bu)₃, or cataCXium® A. For 2- and 2,6-substituted arylacetylenes or Me₃SiCCH, Pd/t-BuPCy₂ has been shown to be an effective catalyst.[1]

Q4: Can the trimethylsilyl (TMS) group be cleaved in situ during the Sonogashira coupling?

Yes, the TMS group can be removed in situ using reagents like tetra-n-butylammonium fluoride (TBAF) or potassium carbonate in methanol. This allows for a one-pot reaction where the TMS-protected alkyne is coupled, and then the protecting group is removed to yield the terminal alkyne. This strategy can be advantageous for synthesizing unsymmetrical diarylacetylenes by performing a subsequent coupling reaction.

Troubleshooting Guide for Low Yield

Low or no product yield is a common issue. A systematic approach to troubleshooting is essential. The following sections break down the key areas to investigate.

Problem Area 1: Catalyst and Ligand Issues
Potential Cause Recommendation
Inactive Palladium Catalyst Use a fresh batch of palladium precursor. Ensure proper storage under an inert atmosphere.
Inappropriate Ligand For sterically hindered substrates, use bulky, electron-rich phosphine ligands like P(t-Bu)₃, SPhos, or XPhos.
Catalyst Decomposition The formation of palladium black indicates catalyst decomposition. This can be caused by high temperatures, impurities, or an inappropriate solvent. Try lowering the reaction temperature or using a different solvent.
Incorrect Pd:Ligand Ratio The optimal Pd:ligand ratio is typically 1:1 to 1:2. An excess of ligand can sometimes inhibit the reaction.
Problem Area 2: Reaction Conditions
Potential Cause Recommendation
Insufficient Degassing Oxygen can lead to Glaser homocoupling and catalyst deactivation. Ensure the solvent and reaction vessel are thoroughly degassed.
Inappropriate Solvent The solvent must dissolve all reactants and intermediates. Common solvents include THF, DMF, toluene, and amines. For challenging couplings, polar aprotic solvents like DMF or NMP may be beneficial, although they can sometimes slow the reaction by coordinating to the palladium center.
Suboptimal Temperature Aryl bromides typically require higher temperatures than aryl iodides. However, for TMS-protected alkynes, excessive heat can cause deprotection. A careful optimization of the reaction temperature is crucial. A typical range to explore is 60-100 °C.
Incorrect Base The base is critical for deprotonating the alkyne. Organic amines like triethylamine (TEA) or diisopropylamine (DIPA) are common. For more challenging couplings, stronger organic bases like DBU or inorganic bases like K₂CO₃ or Cs₂CO₃ may be more effective.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of Sonogashira couplings with substrates analogous to this compound.

Table 1: Effect of Catalyst and Ligand on Yield

Aryl Bromide Alkyne Palladium Source (mol%) Ligand (mol%) Base Solvent Temp (°C) Yield (%)
2-Bromo-toluenePhenylacetylenePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene10095
2-Bromo-anisolePhenylacetylenePdCl₂(PPh₃)₂ (3)-TEATHF6578
1-Bromo-2-nitrobenzeneTMS-acetylenePd(PPh₃)₄ (5)-TEA/CuIDMF8085
2-BromobenzaldehydeTMS-acetylenePd(OAc)₂ (2)P(t-Bu)₃ (4)Cs₂CO₃Dioxane10091

Table 2: Effect of Base and Solvent on Yield

Aryl Bromide Alkyne Catalyst System Base Solvent Temp (°C) Yield (%)
2-BromoiodobenzenePhenylacetylenePdCl₂(PPh₃)₂/CuITEATHFRT92 (I-coupling)
2-BromoiodobenzenePhenylacetylenePdCl₂(PPh₃)₂/CuITEATHF8085 (Br-coupling)
2-BromotoluenePhenylacetylenePd(OAc)₂/SPhosK₂CO₃Toluene10095
2-BromotoluenePhenylacetylenePd(OAc)₂/SPhosTEAToluene10075
2-BromotoluenePhenylacetylenePd(OAc)₂/SPhosCs₂CO₃Dioxane10098

Experimental Protocols

General Protocol for Copper-Free Sonogashira Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, phosphine ligand, and base.

  • Add the anhydrous, degassed solvent, followed by this compound and the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Sonogashira Catalytic Cycle

Sonogashira_Catalytic_Cycle Pd0 Pd(0)Ln PdII_Aryl R-Pd(II)L2X Pd0->PdII_Aryl R-X OxAdd Oxidative Addition PdII_Alkyne R-Pd(II)L2(C≡CR') PdII_Aryl->PdII_Alkyne R'C≡CCu Transmetal Transmetalation Cu_Acetylide R'C≡CCu Cu_Acetylide->PdII_Aryl PdII_Alkyne->Pd0 R-C≡C-R' Product R-C≡C-R' PdII_Alkyne->Product RedElim Reductive Elimination ArylHalide R-X Alkyne R'-C≡C-H Alkyne->Cu_Acetylide + CuX, Base - Base·HX Base Base CuX CuX

Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield in Sonogashira Coupling CheckCatalyst 1. Check Catalyst System Start->CheckCatalyst Catalyst_Active Is Pd source fresh? Is ligand appropriate? CheckCatalyst->Catalyst_Active CheckConditions 2. Evaluate Reaction Conditions Conditions_Degassed Is the reaction thoroughly degassed? CheckConditions->Conditions_Degassed CheckReagents 3. Verify Reagent Quality Reagents_Pure Are starting materials pure and dry? CheckReagents->Reagents_Pure Optimize Systematic Optimization Catalyst_Active->CheckConditions Yes Catalyst_Active->Optimize No Conditions_Degassed->Optimize No Conditions_Temp Is the temperature optimized? Conditions_Degassed->Conditions_Temp Yes Conditions_Temp->Optimize No Conditions_Solvent Is the solvent appropriate? Conditions_Temp->Conditions_Solvent Yes Conditions_Solvent->Optimize No Conditions_Base Is the base suitable? Conditions_Solvent->Conditions_Base Yes Conditions_Base->CheckReagents Yes Conditions_Base->Optimize No Reagents_Pure->Start Yes, still low yield (Re-evaluate strategy) Reagents_Pure->Optimize No

Caption: A logical workflow for troubleshooting low yields in Sonogashira coupling reactions.

References

Technical Support Center: (2-Bromophenylethynyl)trimethylsilane in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered when using (2-Bromophenylethynyl)trimethylsilane in coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reactions where this compound is used?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. The most common of these are the Sonogashira, Suzuki, and Stille couplings. The bromine atom serves as a reactive site for these transformations, while the trimethylsilyl (TMS) group can act as a protecting group for the terminal alkyne.[1]

Q2: What is the primary role of the trimethylsilyl (TMS) group on the alkyne?

A2: The TMS group primarily serves as a protecting group for the terminal alkyne.[1] This prevents the acidic alkyne proton from interfering with certain reaction conditions and, more importantly, helps to suppress the common side reaction of alkyne homocoupling (Glaser-Hay coupling), especially in Sonogashira reactions.[1][2] The TMS group can be selectively removed later to reveal the terminal alkyne for further transformations.[1]

Q3: Can the TMS group be cleaved during the coupling reaction?

A3: Yes, cleavage of the TMS group, known as protodesilylation, can occur under certain conditions, leading to the formation of the terminal alkyne, 2-bromophenylacetylene. This side reaction is often promoted by protic solvents, strong bases, or high temperatures.[3] The in-situ generated terminal alkyne can then undergo the desired coupling, but it can also lead to undesired homocoupling.[1][2]

Q4: How does the ortho-bromo substituent affect the reactivity of this compound?

A4: The ortho-bromo substituent introduces steric hindrance around the reaction center. This can slow down the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination, potentially leading to lower yields or requiring more forcing reaction conditions (e.g., higher temperatures, specialized bulky ligands).[4][5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product in Sonogashira Coupling

Symptoms:

  • The starting material, this compound, is consumed, but the yield of the desired product is low.

  • Significant formation of a symmetrical diyne byproduct is observed (alkyne homocoupling).

  • Presence of 2-bromophenylacetylene in the reaction mixture.

Possible Causes and Solutions:

CauseRecommended Solution
Glaser-Hay Homocoupling: The presence of oxygen and a copper(I) co-catalyst promotes the oxidative homocoupling of the alkyne.[6] This is especially problematic if protodesilylation occurs.- Use Copper-Free Conditions: Employ a copper-free Sonogashira protocol.[7] - Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. - Slow Addition of Alkyne: If using the deprotected alkyne, add it slowly to the reaction mixture to keep its concentration low.
Protodesilylation: The TMS group is cleaved prematurely, leading to the terminal alkyne which can then homocouple. This can be caused by protic solvents or certain bases.[3]- Use Aprotic Solvents: Employ anhydrous aprotic solvents like toluene, dioxane, or THF. - Choice of Base: Use a non-nucleophilic, anhydrous base. For in-situ desilylation followed by coupling, CsF is an effective choice.[8]
Catalyst Deactivation: The palladium catalyst may decompose, often indicated by the formation of palladium black.[9]- Use Robust Ligands: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands that stabilize the palladium catalyst.[5][10] - Lower Reaction Temperature: If possible, run the reaction at a lower temperature, although this may require longer reaction times.[2]
Issue 2: Formation of Homocoupling and/or Dehalogenation Byproducts in Suzuki and Stille Couplings

Symptoms:

  • Low yield of the desired biaryl or coupled product.

  • Formation of a significant amount of the homocoupled product from the organoboron[5] or organotin[11] reagent.

  • Detection of ethynyl(trimethyl)silane (dehalogenated starting material) in the reaction mixture.

Possible Causes and Solutions:

CauseRecommended Solution
Homocoupling of Organometallic Reagent: This is a common side reaction in both Suzuki and Stille couplings.[5][11]- Ensure Inert Atmosphere: The presence of oxygen can promote homocoupling.[6] Rigorously degas the reaction mixture. - Use Pd(0) Pre-catalyst: Starting with a Pd(0) source can sometimes minimize side reactions that occur during the in-situ reduction of Pd(II) pre-catalysts.[6]
Dehalogenation (Hydrodehalogenation): The bromo group is replaced by a hydrogen atom. This can be caused by certain solvents (e.g., alcohols) or bases acting as hydride sources.[12]- Avoid Protic Solvents: Use aprotic solvents like toluene or dioxane. - Careful Choice of Base: Use non-hydridic bases like K3PO4 or Cs2CO3.
Steric Hindrance: The ortho-bromo group hinders the coupling reaction, allowing side reactions to become more competitive.[4]- Use Bulky, Electron-Rich Ligands: Ligands like XPhos, SPhos, or RuPhos are often effective for coupling sterically hindered substrates.[4][5] - Higher Temperatures: May be required to overcome the activation barrier for the sterically hindered coupling.[4]

Quantitative Data on Side Reactions (Representative)

While precise yields of side products are highly dependent on the specific reaction conditions, the following table provides representative data for the coupling of an ortho-substituted aryl bromide to illustrate the potential impact of side reactions.

Coupling ReactionDesired ProductHomocoupling ByproductDehalogenation ByproductProtodesilylation ProductTypical Yield Range (Desired Product)
Sonogashira Aryl-alkyneDiyneAryl-HAryl-alkyne-H50-90%
Suzuki BiarylBiaryl (from boronic acid)Aryl-H-60-95%
Stille BiarylBiaryl (from stannane)Aryl-H-70-95%

Note: Yields are estimates and can vary significantly based on the specific substrates, catalyst system, and reaction conditions.

Experimental Protocols

General Sonogashira Coupling Protocol (Copper-Free)

This protocol is a starting point and may require optimization.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the anhydrous, degassed solvent (e.g., toluene), the coupling partner (e.g., a terminal alkyne, 1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Suzuki Coupling Protocol
  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 eq.), the boronic acid or ester (1.5 eq.), and the base (e.g., K₃PO₄·H₂O, 3.0 eq.).

  • Inert Atmosphere: Seal the tube, and purge with argon for 5-10 minutes.

  • Catalyst and Solvent Addition: Under an argon atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the degassed solvent system (e.g., dioxane/H₂O, 10:1).

  • Reaction: Place the tube in a preheated oil bath (e.g., 100 °C) and stir vigorously overnight.[13]

  • Work-up and Purification: Follow steps 5 and 6 from the Sonogashira protocol.

General Stille Coupling Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the organostannane reagent (1.2 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF).

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and monitor by TLC or GC-MS.

  • Work-up: After cooling, the reaction mixture can be filtered through a pad of Celite. To remove tin byproducts, an aqueous KF wash is often effective.[14] Then, perform a standard aqueous work-up.

  • Purification: Purify the product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: This compound, Coupling Partner, Base setup Assemble Reaction under Inert Atmosphere reagents->setup catalyst Prepare Catalyst System: Pd Pre-catalyst, Ligand catalyst->setup solvent Degas Solvent solvent->setup heating Heat and Stir setup->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench and Aqueous Wash monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify

Caption: General experimental workflow for coupling reactions.

Troubleshooting_Logic start Low Yield or Multiple Products check_sm Starting Material Consumed? start->check_sm check_byproducts Identify Byproducts (GC-MS, NMR) check_sm->check_byproducts Yes optimize_conditions Check Catalyst Activity Screen Ligands/Bases Adjust Temperature check_sm->optimize_conditions No homocoupling Homocoupling? check_byproducts->homocoupling dehalogenation Dehalogenation? homocoupling->dehalogenation No solution_homocoupling Improve Inert Atmosphere Use Cu-free conditions (Sonogashira) Use Pd(0) pre-catalyst homocoupling->solution_homocoupling Yes protodesilylation Protodesilylation? dehalogenation->protodesilylation No solution_dehalogenation Use Aprotic Solvents Change Base dehalogenation->solution_dehalogenation Yes solution_protodesilylation Use Anhydrous Aprotic Solvent Use Non-nucleophilic Base protodesilylation->solution_protodesilylation Yes

Caption: Decision tree for troubleshooting side reactions.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-X(L2) pd0->pd_complex1 Oxidative Addition (Ar-X) pd_complex2 Ar-Pd(II)-C≡CR(L2) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡C-R pd_complex2->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex1 homocoupling Glaser Homocoupling (O2, Cu(I)) cu_acetylide->homocoupling cu_x CuX alkyne R-C≡C-H alkyne->cu_acetylide Base, CuX base Base diyne R-C≡C-C≡C-R homocoupling->diyne

Caption: Sonogashira catalytic cycle with side reaction.

References

Technical Support Center: Optimizing Catalyst Loading for (2-Bromophenylethynyl)trimethylsilane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize catalyst loading and achieve successful outcomes in cross-coupling reactions involving (2-Bromophenylethynyl)trimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting catalyst loading for a Sonogashira reaction with this compound?

For initial experiments with this compound, a common starting point for palladium catalyst loading is in the range of 1-5 mol%.[1] However, optimization can significantly reduce this amount, with some systems achieving high yields with as low as 0.01-0.1 mol% of palladium.[2][3] The optimal loading will depend on the specific reaction conditions, including the coupling partner, ligand, base, and solvent.

Q2: I am observing low to no conversion in my reaction. What are the likely causes?

Low conversion is a frequent issue and can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by oxygen or by coordination with the pyridine nitrogen if present in the substrate.[4] The formation of palladium black is a visual indicator of catalyst decomposition, which can sometimes be promoted by solvents like THF.[5]

  • Suboptimal Reagent Quality: The purity of reagents is crucial. Solvents should be anhydrous and degassed, and the base must be of high purity.[4]

  • Ineffective Reaction Conditions: Temperature and reaction time are critical parameters. While heating is often necessary for aryl bromides, excessive heat can lead to catalyst decomposition.[4][6]

  • Inappropriate Ligand or Base: The choice of ligand and base is critical for a successful reaction. The ligand stabilizes the palladium center, and the base is essential for the catalytic cycle.[1][4]

Q3: How does the choice of ligand affect the reaction with an aryl bromide like this compound?

The ligand plays a crucial role in the Sonogashira reaction, particularly with less reactive aryl bromides.[7] Electron-rich and sterically bulky phosphine ligands can enhance the rate of oxidative addition, a key step in the catalytic cycle.[1][8] For aryl bromides, ligands such as tri-tert-butylphosphine (P(t-Bu)₃) have been shown to improve yields.[9] The use of bulky ligands can also promote the formation of the active catalytic species.[1]

Q4: Is a copper co-catalyst always necessary?

While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free systems have been developed.[1][10] The copper co-catalyst facilitates the formation of a copper acetylide, which then transmetalates with the palladium complex.[10] However, copper can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling).[3] If homocoupling is a significant side reaction, a copper-free protocol may be advantageous.

Q5: My reaction turns black, and I only recover starting material. What does this indicate?

The formation of a black precipitate is typically palladium black, which is inactive metallic palladium that has precipitated out of solution.[5] This indicates catalyst decomposition and is a common reason for reaction failure. Potential causes include:

  • Presence of oxygen in the reaction vessel.

  • Use of a solvent that promotes decomposition, such as THF in some cases.[5]

  • Instability of the palladium-ligand complex under the reaction conditions.

  • Excessively high temperatures.[4]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted this compound.

  • Little to no desired product is formed.

Troubleshooting Workflow:

Low_Yield_Troubleshooting start Low or No Product Formation check_reagents Verify Reagent Quality (Solvent, Base, Alkyne) start->check_reagents check_catalyst Assess Catalyst System (Pd Source, Ligand, CuI) start->check_catalyst check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions degas Action: Degas Solvents Thoroughly (e.g., Freeze-Pump-Thaw) check_reagents->degas new_reagents Action: Use Freshly Opened or Purified Reagents check_reagents->new_reagents change_ligand Action: Screen Different Ligands (e.g., Bulky, Electron-Rich Phosphines) check_catalyst->change_ligand change_catalyst Action: Use a Different Pd Precursor or Fresh CuI check_catalyst->change_catalyst optimize_temp Action: Optimize Temperature (Try a lower temperature first, e.g., 50-60 °C) check_conditions->optimize_temp extend_time Action: Increase Reaction Time check_conditions->extend_time success Problem Resolved degas->success new_reagents->success change_ligand->success change_catalyst->success optimize_temp->success extend_time->success

Caption: Troubleshooting workflow for low product yield.

Detailed Steps:

  • Verify Reagent Purity: Ensure solvents are anhydrous and thoroughly degassed to remove oxygen. Use a fresh, high-purity base and ensure the alkyne coupling partner is pure.

  • Evaluate the Catalyst System:

    • Ligand Choice: For aryl bromides, consider switching to a more electron-rich and sterically hindered phosphine ligand like P(t-Bu)₃ or a Buchwald-type ligand.[7][9]

    • Palladium Source: Use a reliable palladium precursor such as Pd(PPh₃)₄ or generate the active Pd(0) species in situ from a Pd(II) source like PdCl₂(PPh₃)₂.[10]

    • Copper Source: If using a copper co-catalyst, ensure the CuI is fresh. Old CuI can be grayish or green due to oxidation.

  • Optimize Reaction Conditions:

    • Temperature: this compound has a boiling point of 60-80 °C at 2 mmHg.[11] Avoid excessively high temperatures that could lead to side reactions or decomposition. Start with a moderate temperature (e.g., 50-80 °C) and adjust as needed.[6][12]

    • Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction to prevent catalyst oxidation.[13]

Issue 2: Significant Formation of Alkyne Homocoupling (Glaser) Product

Symptoms:

  • The desired cross-coupled product is observed, but a significant amount of a symmetrical di-alkyne byproduct is also present.

Troubleshooting Workflow:

Homocoupling_Troubleshooting start Significant Alkyne Homocoupling reduce_cu Reduce Copper(I) Loading start->reduce_cu copper_free Switch to a Copper-Free Protocol start->copper_free slow_addition Slowly Add the Alkyne start->slow_addition action_reduce_cu Action: Decrease CuI to <1 mol% reduce_cu->action_reduce_cu action_copper_free Action: Remove CuI and Adjust Ligand/Base System copper_free->action_copper_free action_slow_addition Action: Use a Syringe Pump for Slow Alkyne Addition slow_addition->action_slow_addition success Problem Resolved action_reduce_cu->success action_copper_free->success action_slow_addition->success

Caption: Troubleshooting workflow for alkyne homocoupling.

Detailed Steps:

  • Reduce or Eliminate Copper: The copper(I) co-catalyst is often the primary cause of alkyne homocoupling. Try reducing the amount of CuI used. If the problem persists, switch to a copper-free Sonogashira protocol.[1]

  • Control Alkyne Concentration: Maintaining a low concentration of the terminal alkyne throughout the reaction can disfavor the bimolecular homocoupling reaction. This can be achieved by adding the alkyne slowly to the reaction mixture using a syringe pump.

  • Ensure an Oxygen-Free Environment: Although copper promotes this side reaction, oxygen can also play a role. Rigorous degassing and maintaining an inert atmosphere are crucial.

Data Presentation: Catalyst Loading Optimization

The following table summarizes typical catalyst loadings and conditions for Sonogashira reactions involving aryl bromides. These can serve as a starting point for optimizing your reaction with this compound.

Pd CatalystLigandCo-Catalyst (CuI)BaseCatalyst Loading (mol%)Temperature (°C)YieldReference
Pd(OAc)₂PPh₃CuIEt₃N0.2550Good to Quantitative[12]
Pd₂(dba)₃P(t-Bu)₃NoneCs₂CO₃0.1Room TempGood[1]
PdCl₂(PPh₃)₂PPh₃CuIPiperidine1-550-100Varies[1]
Nanosized MCM-41-PdPPh₃CuIEt₃N0.0150Good to Excellent[2]

Experimental Protocols

General Protocol for a Trial Sonogashira Reaction

This is a generalized procedure and requires optimization for your specific substrates and setup.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Ligand (if not part of the Pd complex, e.g., PPh₃, 4-10 mol%)

  • Anhydrous, degassed solvent (e.g., Triethylamine, THF, or DMF)

  • Base (if the solvent is not a base, e.g., Et₃N, 2-4 equiv)

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, copper(I) iodide (if used), and any additional ligand.

  • Reagent Addition: Add this compound and the solvent.

  • Degassing: If not using an already degassed solvent, perform a freeze-pump-thaw cycle (typically 3 times) to ensure all oxygen is removed.

  • Base and Alkyne Addition: Add the base (if separate from the solvent), followed by the terminal alkyne, via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by a suitable method, such as flash column chromatography.

References

troubleshooting incomplete desilylation of (2-Bromophenylethynyl)trimethylsilane products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the desilylation of (2-Bromophenylethynyl)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the removal of the trimethylsilyl (TMS) protecting group from this terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: My desilylation of this compound is incomplete. What are the common causes and how can I resolve this?

A1: Incomplete desilylation is a frequent issue and can be attributed to several factors:

  • Insufficient Reagent: The amount of the desilylating agent may be inadequate for a complete reaction. For fluoride-based reagents like tetrabutylammonium fluoride (TBAF), it is common to use an excess. For base-catalyzed methods using potassium carbonate (K₂CO₃), ensuring sufficient equivalents is also crucial.[1]

  • Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. While some desilylations are rapid, others may require longer reaction times to reach completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is recommended.

  • Reaction Temperature: The reaction may require gentle heating to proceed at a reasonable rate. However, increasing the temperature should be done cautiously as it can also promote side reactions or decomposition of the product.[1]

  • Moisture: For fluoride-based desilylations, the presence of a small amount of water can be beneficial. However, for other methods, excess moisture can interfere with the reaction. Conversely, overly anhydrous conditions can sometimes hinder the reaction.

  • Reagent Quality: The quality of the desilylating agent is important. For example, TBAF solutions can degrade over time. Using a fresh or properly stored reagent is advisable.

Q2: I am observing unexpected side products during the desilylation. What could they be and how can I prevent their formation?

A2: The formation of side products can be a significant issue. Here are some possibilities and preventative measures:

  • Nucleophilic Attack: In some cases, the deprotection reagent or the solvent can act as a nucleophile. For instance, using methanolic potassium carbonate could potentially lead to side reactions if other sensitive functional groups are present in the molecule.[1]

  • Product Instability: The desired product, 2-bromophenylacetylene, may be unstable under the reaction or workup conditions. Terminal alkynes can be sensitive to air, light, and residual acidic or basic reagents.[1] It is often best to use the deprotected alkyne in the subsequent synthetic step as soon as possible without prolonged storage.[1]

  • Preventative Measures:

    • Use Milder Conditions: Opt for milder deprotection reagents or conditions. For TMS deprotection, catalytic amounts of a base or fluoride source may be sufficient and can minimize side reactions.[1]

    • Inert Atmosphere: Performing the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) can minimize degradation of the terminal alkyne product.[1]

Q3: Which desilylation method is better for this compound: TBAF or K₂CO₃/Methanol?

A3: Both methods are commonly used for the deprotection of TMS-alkynes and the choice depends on the specific requirements of your synthesis.

  • TBAF in THF: This is a very common and generally effective method.[2][3] It is typically fast and efficient. However, the workup to remove TBAF salts can sometimes be challenging, especially for polar products.[4]

  • K₂CO₃ in Methanol: This method is often considered milder, more cost-effective, and results in an easier workup (filtration and evaporation of the solvent).[5][6] It is a very clean and chemoselective reaction.[5] However, it might require longer reaction times compared to TBAF.[5]

For this compound, starting with the K₂CO₃/Methanol method is a good first approach due to its mildness and ease of workup. If incomplete reaction is observed, switching to TBAF or optimizing the K₂CO₃ protocol (e.g., by gentle heating) would be the next logical steps.

Troubleshooting Guide

This guide provides a structured approach to resolving incomplete desilylation of this compound.

Diagram: Troubleshooting Workflow for Incomplete Desilylation

TroubleshootingWorkflow Troubleshooting Incomplete Desilylation start Incomplete Desilylation Observed check_reagent Check Reagent - Sufficient Equivalents? - Reagent Quality? start->check_reagent increase_reagent Increase Reagent Amount (e.g., excess TBAF or K₂CO₃) check_reagent->increase_reagent No check_time_temp Check Reaction Time & Temperature - Sufficient Duration? - Optimal Temperature? check_reagent->check_time_temp Yes increase_reagent->check_time_temp increase_time_temp Increase Reaction Time and/or Gently Heat check_time_temp->increase_time_temp No check_conditions Review Reaction Conditions - Inert Atmosphere? - Appropriate Solvent? check_time_temp->check_conditions Yes increase_time_temp->check_conditions optimize_conditions Optimize Conditions (e.g., use inert gas, try different solvent) check_conditions->optimize_conditions No change_method Consider Alternative Method (e.g., switch from K₂CO₃/MeOH to TBAF/THF or vice versa) check_conditions->change_method Yes optimize_conditions->change_method success Successful Desilylation change_method->success

Caption: A flowchart outlining the steps to troubleshoot incomplete desilylation reactions.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the desilylation of TMS-protected alkynes. These are starting points and may require optimization for this compound.

ParameterMethod 1: K₂CO₃/MethanolMethod 2: TBAF/THF
Reagent Potassium Carbonate (K₂CO₃)Tetrabutylammonium Fluoride (TBAF)
Equivalents Catalytic (e.g., 0.2 equiv) to stoichiometric (e.g., 1.5 equiv)1.1 to 3.0 equivalents or more
Solvent Methanol (MeOH)Tetrahydrofuran (THF)
Concentration Typically 0.1-0.2 MVaries, often used as a 1M solution in THF
Temperature Room Temperature (can be gently heated)-20°C to Room Temperature
Reaction Time Can range from 30 minutes to several hours[5][6]Typically fast, from minutes to a few hours[2]
Workup Concentrate, dilute with ether, wash with water and brineOften requires aqueous extraction to remove TBAF salts, or specialized workup with resins[4][7]

Key Experimental Protocols

Protocol 1: Desilylation using Potassium Carbonate in Methanol

This protocol is adapted from standard procedures for TMS-alkyne deprotection.[1][6]

  • Dissolution: Dissolve this compound (1.0 equivalent) in methanol to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add potassium carbonate (K₂CO₃) (0.2 to 1.5 equivalents). For many substrates, a catalytic amount is sufficient.[1]

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., N₂).

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-4 hours, but can be longer).

  • Workup:

    • Concentrate the reaction mixture in vacuo.

    • Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter and concentrate in vacuo to yield the crude 2-bromophenylacetylene.

  • Purification: If necessary, purify the product by flash column chromatography.

Protocol 2: Desilylation using Tetrabutylammonium Fluoride in THF

This protocol is a general procedure for fluoride-mediated desilylation.[2][3]

  • Dissolution: Dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (N₂).

  • Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC (typically complete within 30 minutes to 2 hours).

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine to remove TBAF salts. This may require multiple extractions.[4]

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography as needed.

Note on Workup for TBAF reactions: An alternative workup to simplify the removal of TBAF byproducts involves the addition of a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate to the reaction mixture in methanol, followed by filtration.[4][7] This can be particularly useful for polar products where aqueous extraction is problematic.[4]

References

Technical Support Center: Purification of (2-Bromophenylethynyl)trimethylsilane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with (2-Bromophenylethynyl)trimethylsilane and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when synthesizing this compound derivatives via Sonogashira coupling?

A1: When synthesizing this compound derivatives using the Sonogashira coupling, you can typically expect the following impurities:

  • Palladium and Copper Catalysts: Residual palladium and copper catalysts are common contaminants.[1]

  • Homocoupled Alkyne (Glaser Byproduct): Self-coupling of the terminal alkyne starting material can occur, especially in the presence of oxygen.[2]

  • Unreacted Starting Materials: Residual 1-bromo-2-ethynylbenzene (or a derivative) and ethynyltrimethylsilane may remain.

  • Phosphine Ligands and their Oxides: If phosphine ligands are used for the palladium catalyst, they and their corresponding oxides can be present in the crude product.

  • Desilylated Product: The trimethylsilyl (TMS) protecting group can be labile under certain basic conditions, leading to the formation of the corresponding terminal alkyne.[3][4]

Q2: What are the primary methods for purifying this compound and its derivatives?

A2: The three main purification techniques are:

  • Flash Column Chromatography: This is the most versatile and widely used method for separating the desired product from catalysts and organic byproducts.[1]

  • Vacuum Distillation: For thermally stable, liquid derivatives like this compound, vacuum distillation can be an effective method for purification, especially on a larger scale. The boiling point of this compound is reported as 60-80 °C at 2 mmHg.[2][5]

  • Recrystallization: This method is suitable for derivatives that are solid at room temperature. For instance, the para-isomer, (4-Bromophenylethynyl)trimethylsilane, has a melting point of 61-63 °C and can be purified by recrystallization.[6]

Q3: How stable is the trimethylsilyl (TMS) protecting group during purification?

A3: The TMS group is sensitive to both acidic and basic conditions.[3] It is particularly susceptible to cleavage under basic conditions, which are often employed in the Sonogashira reaction and subsequent work-up.[3][4] Care must be taken to use mild bases and to control the pH during extraction and chromatography to prevent premature deprotection. For instance, using a weak base like potassium carbonate in methanol can lead to desilylation.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Issue 1: Persistent Palladium Catalyst Contamination
Problem Possible Cause Suggested Solution
Yellow or black discoloration of the purified product. Presence of Pd signals in NMR or baseline noise in HPLC. Incomplete removal of the palladium catalyst.Filtration through Celite/Silica Plug: Before full chromatographic purification, pass the crude reaction mixture through a short plug of silica gel or Celite, eluting with a non-polar solvent (e.g., hexanes or toluene). This can remove a significant portion of the catalyst.[1] Scavenger Resins: For final traces of palladium, consider using a thiol-functionalized silica scavenger resin. These have a high affinity for palladium and can be filtered off.
Issue 2: Co-elution of Impurities during Column Chromatography
Problem Possible Cause Suggested Solution
Fractions containing the desired product are contaminated with starting materials or homocoupled byproducts. The polarity of the product and impurities are very similar.Optimize Solvent System: Use a shallow gradient of a polar solvent (e.g., ethyl acetate or dichloromethane) in a non-polar solvent (e.g., hexanes or heptane). A typical starting point is 100% hexanes, gradually increasing the polarity. For closely eluting non-polar impurities, consider using a solvent system with minimal polarity, such as a mixture of hexanes and toluene. Use a More Polar Protecting Group: If co-elution is a persistent issue in a synthetic route, consider using a more polar silyl protecting group, such as (3-cyanopropyl)dimethylsilyl (CPDMS), which can significantly alter the polarity of the starting alkyne and facilitate separation.[7]
Issue 3: Unintended Deprotection of the TMS Group
Problem Possible Cause Suggested Solution
Presence of the terminal alkyne in the final product. The work-up or purification conditions are too basic.Mild Work-up: During the aqueous work-up, use a saturated solution of ammonium chloride (a weak acid) to neutralize the base instead of stronger acids. Avoid prolonged exposure to strong bases. Neutralize Silica Gel: For sensitive compounds, the slightly acidic nature of standard silica gel can sometimes be an issue. Consider using deactivated silica gel (pre-treated with a small amount of a non-nucleophilic base like triethylamine in the eluent) for column chromatography. Alternative Protecting Groups: If TMS proves too labile, consider using a bulkier and more robust silyl protecting group like triisopropylsilyl (TIPS).[1]
Issue 4: Product is an Oil and Cannot be Recrystallized
Problem Possible Cause Suggested Solution
The purified product is an oil, making recrystallization impossible. The product is a liquid at room temperature.Vacuum Distillation: If the compound is thermally stable, vacuum distillation is a good alternative for non-crystalline products. This compound itself is a liquid.[2][5] Derivative Formation: In some cases for characterization, a small amount of the oil can be converted to a crystalline derivative.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and may require optimization for specific derivatives.

  • Preparation of the Crude Sample: After the reaction work-up, dissolve the crude product in a minimal amount of a non-polar solvent, such as hexanes or a mixture of hexanes and dichloromethane.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 100% hexanes).

  • Loading the Sample: Carefully load the concentrated crude sample onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity by adding a more polar solvent like dichloromethane or ethyl acetate. A typical gradient might be from 0% to 5% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

A reported eluent for a similar tris(phenylethynyl)benzene derivative is a 4:1 mixture of hexanes and dichloromethane.[8]

Protocol 2: Desilylation of TMS-Protected Alkynes

This protocol describes a common method for removing the TMS group after purification of the protected alkyne.

  • Dissolution: Dissolve the purified TMS-alkyne in methanol (typically at a concentration of 0.1-0.2 M).[1][4]

  • Addition of Base: Add a catalytic amount of potassium carbonate (e.g., 0.2 equivalents).[1][4]

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen). Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).[4]

  • Work-up: Concentrate the reaction mixture in vacuo. Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected alkyne.[1][4]

Data Presentation

Table 1: Physical Properties of (Bromophenylethynyl)trimethylsilane Isomers

CompoundCAS NumberMolecular WeightPhysical StateMelting Point (°C)Boiling Point (°C/mmHg)
This compound38274-16-7253.21LiquidN/A60-80 / 2
(4-Bromophenylethynyl)trimethylsilane16116-78-2253.21Solid61-63N/A

Data sourced from Sigma-Aldrich and Thermo Fisher Scientific.[2][5][6][9]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude Product (from Sonogashira reaction) Is_Solid Is the product a solid? Crude_Product->Is_Solid Recrystallization Recrystallization Is_Solid->Recrystallization Yes Column_Chromatography Flash Column Chromatography Is_Solid->Column_Chromatography No Distillation Vacuum Distillation Is_Solid->Distillation No, and large scale Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product Distillation->Pure_Product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Diagram cluster_problem Problem Identification cluster_solution Troubleshooting Paths Start Impure Product Check_Impurities Identify Impurities (TLC, NMR, LC-MS) Start->Check_Impurities Catalyst Catalyst Residue Check_Impurities->Catalyst Metal Contamination Desilylation Desilylated Product Check_Impurities->Desilylation Loss of TMS group Coelution Co-eluting Byproducts Check_Impurities->Coelution Organic Byproducts Sol_Catalyst Filter through Celite/Silica plug or use scavenger resin Catalyst->Sol_Catalyst Sol_Desilylation Use milder base Neutralize silica Desilylation->Sol_Desilylation Sol_Coelution Optimize eluent gradient Change protecting group Coelution->Sol_Coelution

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Managing Impurities in (2-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities in (2-Bromophenylethynyl)trimethylsilane starting material.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: Commercially available this compound is typically synthesized via a Sonogashira coupling reaction.[1] Consequently, common impurities often arise from side reactions inherent to this process. These can include:

  • Homocoupled alkyne (Glaser coupling product): 1,4-Bis(trimethylsilyl)buta-1,3-diyne is a frequent impurity formed from the oxidative dimerization of trimethylsilylacetylene, especially when a copper co-catalyst is used.[2]

  • Unreacted starting materials: Residual amounts of 1-bromo-2-iodobenzene (or other aryl halides) and trimethylsilylacetylene may be present.

  • Solvent residues: Solvents used during the synthesis and purification, such as triethylamine, THF, or toluene, might be present in trace amounts.[3]

  • Catalyst residues: Trace amounts of palladium and copper catalysts may remain.

Q2: What side products can form during the synthesis of this compound via Sonogashira coupling?

A2: The Sonogashira coupling of a 2-bromophenyl halide with trimethylsilylacetylene can lead to several side products:

  • Glaser Coupling Product: As mentioned, the homocoupling of trimethylsilylacetylene to form 1,4-bis(trimethylsilyl)buta-1,3-diyne is a primary side reaction, particularly in the presence of oxygen and a copper(I) co-catalyst.[2]

  • Hydrodehalogenation Product: The bromo-substituent on the phenyl ring can be replaced by a hydrogen atom, leading to the formation of phenylethynyl)trimethylsilane.

  • Di-substituted Product: If the starting material is 1-bromo-2-iodobenzene, reaction at both the iodo and bromo positions can occur, leading to the formation of 1,2-bis((trimethylsilyl)ethynyl)benzene. The reaction is typically more selective for the more reactive iodide.[4]

Q3: How can I assess the purity of my this compound?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to identify and quantify volatile impurities. The mass spectra can help in identifying the structures of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR can provide detailed structural information and help in quantifying impurities if suitable internal standards are used. The trimethylsilyl group provides a characteristic sharp singlet in the ¹H NMR spectrum, which can be used for purity estimation against aromatic protons.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify non-volatile impurities.

Q4: What are the storage recommendations for this compound to minimize degradation?

A4: To ensure the stability of this compound, it is recommended to store it in a cool, dry place, away from light and strong oxidizing agents.[5] The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress and potential degradation.

Troubleshooting Guides

Issue 1: Presence of a Significant Amount of Homocoupled Alkyne Impurity

Symptoms:

  • A peak corresponding to 1,4-bis(trimethylsilyl)buta-1,3-diyne is observed in the GC-MS analysis.

  • The ¹H NMR spectrum shows an additional singlet in the silyl region.

Possible Causes:

  • Presence of oxygen in the reaction mixture during Sonogashira synthesis.

  • Use of a copper(I) co-catalyst, which promotes oxidative homocoupling.[2]

  • High concentration of the terminal alkyne.

Solutions:

  • Purification:

    • Silica Gel Chromatography: The homocoupled product is generally less polar than the desired product and can be separated by column chromatography. A non-polar eluent system, such as hexane or a hexane/ethyl acetate gradient, is typically effective.

    • Fractional Distillation under Reduced Pressure: If the boiling points are sufficiently different, vacuum distillation can be an effective purification method.[1]

  • Prevention during Synthesis:

    • Degassing: Thoroughly degas all solvents and reagents before starting the reaction.

    • Copper-Free Conditions: Employ a copper-free Sonogashira protocol to minimize Glaser coupling.[2]

    • Slow Addition of Alkyne: Adding the trimethylsilylacetylene slowly to the reaction mixture can help to keep its concentration low and reduce the rate of homocoupling.

Issue 2: Incomplete Reaction or Low Yield in Sonogashira Synthesis

Symptoms:

  • Significant amounts of unreacted 2-bromophenyl halide are observed in the crude product analysis.

  • The overall yield of the desired product is low.

Possible Causes:

  • Steric Hindrance: The ortho-bromo substituent can sterically hinder the approach of the bulky palladium catalyst.[2]

  • Catalyst Deactivation: The palladium catalyst may be deactivated by impurities in the starting materials or solvents.

  • Insufficient Reaction Temperature: Sonogashira couplings with aryl bromides often require higher temperatures for efficient oxidative addition.[6]

Solutions:

  • Reaction Optimization:

    • Ligand Choice: Use bulky and electron-rich phosphine ligands (e.g., dppf) to facilitate the oxidative addition step.[6]

    • Increase Temperature: Gradually increase the reaction temperature, for example, to 80-100 °C in a sealed tube.[6]

    • Solvent Choice: Screen different solvents such as DMF or THF.[6]

    • Catalyst Loading: Increase the catalyst loading if deactivation is suspected.

Data Presentation

ParameterThis compound[1]1,4-Bis(trimethylsilyl)buta-1,3-diyne
Molecular Formula C₁₁H₁₃BrSiC₁₀H₁₈Si₂
Molecular Weight 253.21 g/mol 194.42 g/mol
Boiling Point 60-80 °C / 2 mmHgNot readily available, expected to be lower than the product
¹H NMR (CDCl₃, δ) ~7.6-7.1 (m, 4H, Ar-H), ~0.25 (s, 9H, Si(CH₃)₃)~0.2 (s, 18H, Si(CH₃)₃)
¹³C NMR (CDCl₃, δ) Aromatic signals, alkyne signals, ~0.0 (Si(CH₃)₃)Alkyne signals, ~-0.5 (Si(CH₃)₃)

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Chromatography

Objective: To remove polar and non-polar impurities from crude this compound.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column for chromatography

  • Thin Layer Chromatography (TLC) plates

  • Collection tubes

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the top of the silica gel bed.

  • Elution: Begin elution with pure hexane, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent by adding small percentages of ethyl acetate (e.g., 1-5%).

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purity Assessment by GC-MS

Objective: To identify and quantify volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • GC Program: Use a suitable temperature program to separate the components. A typical program might start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C).

  • MS Analysis: Acquire mass spectra of the eluting peaks.

  • Data Analysis: Identify the components by comparing their mass spectra with a library (e.g., NIST) and their retention times with known standards. Quantify the impurities by integrating the peak areas.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Initial Analysis cluster_purification Purification cluster_final_analysis Final Analysis synthesis Sonogashira Coupling (2-Bromophenyl halide + TMS-acetylene) crude_analysis Crude Product Analysis (GC-MS, NMR) synthesis->crude_analysis Crude Product purification Purification (Chromatography or Distillation) crude_analysis->purification Impure Product final_analysis Purity Assessment (GC-MS, NMR, HPLC) purification->final_analysis Purified Product troubleshooting_logic start Low Purity of This compound impurity_id Identify Impurities (GC-MS, NMR) start->impurity_id homocoupling Homocoupling Product (1,4-Bis(TMS)buta-1,3-diyne) impurity_id->homocoupling unreacted_sm Unreacted Starting Material impurity_id->unreacted_sm other_impurities Other Impurities impurity_id->other_impurities purify_homocoupling Purification: - Column Chromatography - Fractional Distillation homocoupling->purify_homocoupling Present optimize_synthesis Optimize Synthesis: - Copper-free conditions - Degassing - Slow alkyne addition homocoupling->optimize_synthesis Prevent in future synthesis optimize_reaction Optimize Reaction: - Increase Temperature - Change Ligand/Solvent - Increase Catalyst Loading unreacted_sm->optimize_reaction Present

References

Technical Support Center: Optimizing (2-Bromophenylethynyl)trimethylsilane Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reaction rate and overall success of coupling reactions involving (2-Bromophenylethynyl)trimethylsilane.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the reaction rate of this compound couplings?

The reaction rate is primarily influenced by the choice of catalyst, ligands, solvent, base, and reaction temperature. For Sonogashira couplings, the presence and quality of a copper(I) co-catalyst also play a crucial role in increasing the reaction rate.[1][2] The reactivity of the aryl halide is also a key factor, with the general trend being I > OTf > Br > Cl.[1][3] Since this compound contains an aryl bromide, optimizing the other parameters is critical for achieving a good reaction rate.

Q2: My Sonogashira coupling reaction is sluggish or not proceeding to completion. What are the most critical initial checks?

When a Sonogashira reaction fails or is slow, the first things to verify are the activity of the palladium catalyst and copper co-catalyst, the quality of the reagents, and the reaction conditions.[2] It is essential to ensure anhydrous and anaerobic conditions, as oxygen can cause the undesirable homocoupling of the alkyne (Glaser coupling).[2] Degassing the solvent and maintaining an inert atmosphere (e.g., argon or nitrogen) are critical steps.[2] Also, for aryl bromides, heating is often required to achieve a reasonable reaction rate.[1][4]

Q3: I'm observing a black precipitate in my reaction. What is it and how can I prevent it?

The formation of a black precipitate, often referred to as "palladium black," signifies the decomposition and aggregation of the palladium catalyst.[2] This can be triggered by impurities in the reagents or solvents, an inappropriate choice of solvent (some anecdotal evidence suggests THF may promote it), or an incorrect reaction temperature.[2][5] To prevent this, use high-purity, fresh reagents and anhydrous, degassed solvents. The choice of ligand is also crucial, as bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent aggregation.[6]

Q4: Can I perform a Sonogashira coupling with this compound without a copper co-catalyst?

Yes, copper-free Sonogashira couplings are possible and are often preferred to avoid the formation of alkyne homocoupling byproducts.[1][2] However, these reactions may necessitate specific conditions to proceed efficiently, such as the use of particular ligands (e.g., N-heterocyclic carbenes - NHCs), different bases, or higher temperatures to compensate for the absence of the copper co-catalyst.[1][6]

Q5: How does the choice of ligand affect the reaction rate?

The ligand plays a pivotal role in the catalytic cycle. Electron-rich phosphine ligands can increase the rate of the oxidative addition of the aryl halide to the palladium(0) center, which is often the rate-limiting step.[6] Sterically bulky ligands can promote the dissociation of the active palladium catalyst from its resting state, thereby accelerating the reaction.[6] For challenging substrates like aryl bromides, using advanced biaryl phosphine ligands (e.g., SPhos, XPhos) can dramatically improve reactivity.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound.

ProblemPotential CauseRecommended Solution
Low to No Product Yield Inactive CatalystUse a fresh, high-quality palladium catalyst and copper(I) iodide. Ensure proper storage and handling to prevent degradation.[2]
Poor Quality ReagentsPurify starting materials if necessary to remove impurities that could poison the catalyst.[2]
Inappropriate Reaction ConditionsEnsure the reaction is run under an inert atmosphere (N₂ or Ar) using anhydrous, degassed solvents.[2] For aryl bromides, higher temperatures (e.g., 80-110 °C) may be required.[4][8]
Incorrect BaseAn amine base like triethylamine or diisopropylamine is typically required.[2] Ensure the base is dry and used in sufficient excess (typically 2-3 equivalents).[9]
Slow Reaction Rate Suboptimal TemperatureThe coupling of aryl bromides often requires heating.[1] Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. A temperature range of 80-100 °C is a good starting point for optimization.[4]
Inefficient LigandSwitch to a more electron-rich and sterically bulky phosphine ligand (e.g., P(t-Bu)₃) or a biaryl phosphine ligand (e.g., XPhos, SPhos) to accelerate the oxidative addition and reductive elimination steps.[6][7][10]
Poor Solvent ChoiceThe solvent can significantly impact reaction rates.[11] Screen different solvents such as THF, DMF, toluene, or dioxane.[4] For some systems, using the amine base as the solvent can be effective.[3][5]
Formation of Side Products (e.g., Homocoupling) Presence of OxygenThoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or sparging with an inert gas.[8] The presence of oxygen can lead to Glaser-type homocoupling of the alkyne.[2]
Catalyst ChoiceThe presence of the copper co-catalyst can promote alkyne dimerization.[1] Consider a copper-free Sonogashira protocol if homocoupling is a persistent issue.[2]
Catalyst Decomposition (Formation of Palladium Black) High TemperatureWhile heating is often necessary for aryl bromides, excessive temperatures can lead to catalyst decomposition. Optimize the temperature to find a balance between reaction rate and catalyst stability.[2]
Inadequate LigandThe ligand stabilizes the palladium center. If decomposition occurs, consider a more robust or strongly coordinating ligand.[6][7]
Solvent EffectsSome solvents may promote the formation of palladium black.[5] If this is observed, screen alternative solvents.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing Sonogashira coupling reactions.

Table 1: Effect of Catalyst and Ligand on Sonogashira Coupling

Catalyst SystemSubstrateTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂ / CuIAryl BromideRT - 1003 - 2480-95[3],[9]
Pd(OAc)₂ / XPhosAryl Bromide10012>95[7]
PdCl₂(dppf)Aryl Bromide8036Completion[4]
iPEPPSI-NHC CatalystAryl BromideRT-Efficient[1]

Table 2: Effect of Base and Solvent on Sonogashira Coupling

BaseSolventTemperature (°C)Typical Reaction TimeNotes
Triethylamine (Et₃N)THF or DMF60 - 1003 - 12 hStandard conditions, ensure base is dry.[4][9]
Diisopropylamine (DIPA)Toluene8012 - 36 hCan be effective for more challenging substrates.[4]
Diisopropylamine (DIPA)DIPA (as solvent)Reflux2 - 6 hUsing the base as a solvent can accelerate the reaction.[3]
Cesium Carbonate (Cs₂CO₃)DMF12012 hOften used in copper-free conditions with specific ligands.[6]

Experimental Protocols

General Protocol for Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 eq.)

  • Terminal alkyne (1.1 - 1.5 eq.)[9]

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.01 - 0.05 eq.)[9]

  • Copper(I) iodide (CuI) (0.02 - 0.10 eq.)[9]

  • Anhydrous, degassed solvent (e.g., THF, DMF, or Toluene)[9]

  • Amine base (e.g., Triethylamine or Diisopropylamine, 2-3 eq.)[9]

Procedure:

  • Reaction Setup: In a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine base and the terminal alkyne.[9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) with vigorous stirring.[5]

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with a solvent like diethyl ether or ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.[3][9]

  • Extraction: Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[9]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[3][9]

Visualizations

Troubleshooting_Workflow start_node Low/No Product check_catalyst Check Catalyst System (Pd & Cu Activity) start_node->check_catalyst check_conditions Verify Reaction Conditions (Inert, Anhydrous) start_node->check_conditions check_reagents Assess Reagent Quality (Purity, Freshness) start_node->check_reagents optimize_ligand Optimize Ligand (Bulky, Electron-Rich) check_catalyst->optimize_ligand If active optimize_temp Optimize Temperature (Increase for Aryl Bromide) check_conditions->optimize_temp If correct optimize_solvent Screen Solvents (THF, DMF, Toluene) check_reagents->optimize_solvent If pure optimize_base Screen Bases (Et3N, DIPA) optimize_temp->optimize_base success Reaction Improved optimize_ligand->success optimize_solvent->success optimize_base->success

Caption: A logical workflow for troubleshooting common issues in coupling reactions.

Sonogashira_Factors reaction_rate Reaction Rate (Sonogashira Coupling) catalyst Palladium Catalyst (e.g., Pd(PPh3)2Cl2) reaction_rate->catalyst ligand Ligand Choice (e.g., PPh3, XPhos) reaction_rate->ligand copper Copper(I) Co-catalyst (e.g., CuI) reaction_rate->copper base Base (e.g., Et3N, DIPA) reaction_rate->base solvent Solvent (e.g., THF, DMF) reaction_rate->solvent temperature Temperature (Heating for Ar-Br) reaction_rate->temperature

Caption: Key factors influencing the rate of Sonogashira coupling reactions.

Sonogashira_Cycle pd0 Pd(0)L2 pd_complex_A Pd(II) Complex pd0->pd_complex_A Oxidative Addition (R1-Br) pd_acetylide Pd(II) Acetylide pd_complex_A->pd_acetylide Transmetalation product Product R1-C≡C-R2 pd_acetylide->product Reductive Elimination product->pd0 cu_acetylide Cu(I) Acetylide cu_acetylide->pd_complex_A To Pd Cycle alkyne Alkyne R2-C≡C-H alkyne->cu_acetylide Base, CuI

Caption: Simplified catalytic cycles in a Sonogashira coupling reaction.

References

dealing with steric hindrance in reactions of (2-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (2-Bromophenylethynyl)trimethylsilane

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during its use in chemical synthesis, with a specific focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

The main challenge is steric hindrance. The bulky trimethylsilyl (TMS) group and the bromine atom are positioned on adjacent carbons of the phenyl ring (ortho position). This arrangement sterically shields the carbon-bromine bond, making it difficult for the palladium catalyst to perform the initial, crucial oxidative addition step of the catalytic cycle.[1] This steric clash can lead to slow reaction rates, incomplete conversion, or the need for higher catalyst loadings.[1][2]

Q2: Which palladium catalyst and ligand systems are most effective for overcoming this steric hindrance?

For sterically demanding substrates like this compound, the choice of ligand is critical. Highly effective systems often involve:

  • Bulky, Electron-Rich Monophosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos (Buchwald-type ligands) are designed to promote the oxidative addition and reductive elimination steps for hindered substrates.[3][4] Their bulkiness favors the formation of monoligated, highly reactive palladium(0) species, while their electron-donating nature increases the electron density on the palladium center, facilitating the cleavage of the C-Br bond.[4][5]

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors and can be highly effective in stabilizing the palladium catalyst and promoting reactivity with hindered aryl halides.[3] Acenaphthoimidazolylidene and similar NHC-palladium complexes have shown high efficiency in Suzuki-Miyaura couplings of sterically hindered substrates.[3]

Q3: What are common side reactions and how can they be minimized?

  • Sonogashira Coupling - Alkyne Homocoupling (Glaser Coupling): This is a major side reaction, especially when using a copper(I) co-catalyst, which can lead to the formation of a 1,3-diyne byproduct.[1]

    • Mitigation:

      • Use Copper-Free Conditions: Many modern protocols for Sonogashira reactions on hindered substrates eliminate the copper co-catalyst entirely.[1][6] The reaction can be promoted by a suitable base in a polar aprotic solvent.

      • Thorough Degassing: Removing oxygen from the reaction via freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) is crucial to suppress the oxidative homocoupling pathway.[1]

  • Protodebromination/Protodesilylation: Loss of the bromo or trimethylsilyl group can occur, especially at elevated temperatures or with certain bases, leading to undesired byproducts.

    • Mitigation: Careful selection of a milder base (e.g., K₂CO₃, Cs₂CO₃, or organic amines like Et₃N or DIPEA) and maintaining the lowest effective reaction temperature can help minimize these pathways.

Troubleshooting Guides

Issue 1: Low or No Yield in Sonogashira Coupling

Your Sonogashira coupling of this compound with a terminal alkyne is resulting in low conversion of the starting material.

// Nodes A [label="Low Yield in\nSonogashira Coupling", fillcolor="#EA4335", fontcolor="#FFFFFF"]; B [label="Primary Cause:\nSteric Hindrance at\nOrtho Position", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Solution 1:\nOptimize Catalyst System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Solution 2:\nModify Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Use Bulky, Electron-Rich\nPhosphine Ligands\n(e.g., XPhos, SPhos)", fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Consider Copper-Free\nConditions", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Increase Reaction\nTemperature Incrementally", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Screen Different Bases\n(e.g., Cs₂CO₃, K₃PO₄)", fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="Switch to a More\nPolar Aprotic Solvent\n(e.g., Dioxane, THF, DMF)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B [dir=forward, color="#5F6368"]; B -> C [dir=forward, color="#5F6368"]; B -> D [dir=forward, color="#5F6368"]; C -> E [dir=forward, color="#34A853"]; C -> F [dir=forward, color="#34A853"]; D -> G [dir=forward, color="#34A853"]; D -> H [dir=forward, color="#34A853"]; D -> I [dir=forward, color="#34A853"]; } enddot Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Issue 2: Incomplete Conversion in Suzuki-Miyaura Coupling

Your Suzuki-Miyaura coupling of this compound with a boronic acid or ester is stalling, leaving significant amounts of starting material.

Troubleshooting Steps:

  • Evaluate the Ligand: Standard ligands like PPh₃ are often insufficient. Switch to a Buchwald-type ligand (SPhos, XPhos) or a robust NHC ligand, which are known to accelerate couplings of hindered substrates.[3][4]

  • Check the Base: The base is crucial for activating the boronic acid.[7] For hindered couplings, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃ or organic bases. Ensure the base is finely powdered and anhydrous.

  • Solvent Choice: The choice of solvent can influence reaction rates. Aprotic polar solvents like 1,4-dioxane, toluene, or THF, often with a small amount of water, are typically used. For challenging couplings, consider a solvent screen.

  • Temperature: While higher temperatures can increase reaction rates, they can also promote decomposition. Increase the temperature cautiously in 10-20 °C increments.

  • Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive boroxines. Consider using the corresponding boronate ester (e.g., pinacol ester), which is often more stable and less prone to side reactions.

Data Presentation: Ligand Effects in Hindered Couplings

The following table summarizes representative data on how ligand choice can dramatically affect the yield in sterically challenging Suzuki-Miyaura cross-coupling reactions. While not specific to this compound, the trend is highly relevant.

Catalyst SystemLigandTemperature (°C)Yield (%)
Pd₂(dba)₃P(t-Bu)₃Room Temp>95%
Pd(OAc)₂PCy₃80~90%
Pd(OAc)₂SPhos100>98%
PdCl₂(PPh₃)₂PPh₃100<20%

Data is illustrative, based on typical outcomes for hindered aryl bromides. The combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands like P(t-Bu)₃ or SPhos consistently provides superior results for sterically hindered substrates compared to older generation catalysts based on PPh₃.[7]

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is a general guideline for a copper-free Sonogashira reaction, a preferred method for minimizing alkyne homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd₂(dba)₃ (1-2.5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: Anhydrous, degassed THF or 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon), add the palladium catalyst, this compound, and a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the base (Et₃N or DIPEA) and the terminal alkyne.

  • Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

// Edges A -> C [color="#EA4335"]; B -> C [label=" ", style=invis]; // Placeholder for alignment C -> D [color="#34A853"]; D -> A [label="Catalyst\nRegeneration", color="#4285F4"];

// Invisible edge to guide layout edge[style=invis]; A -> B; } enddot Caption: Simplified catalytic cycle for a copper-free Sonogashira reaction.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol employs a robust catalyst system suitable for hindered substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid or Pinacol Ester (1.5 equiv)

  • Palladium Source: Pd(OAc)₂ (2 mol%)

  • Ligand: SPhos (4 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-Dioxane/H₂O (e.g., 10:1 mixture)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd(OAc)₂, SPhos, K₃PO₄, the boronic acid derivative, and this compound to a dry reaction vessel.

  • Add the degassed dioxane/water solvent mixture.

  • Seal the vessel and heat to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reactions with hindered substrates may require 12-24 hours.

  • After completion, cool the mixture and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (2-Bromophenylethynyl)trimethylsilane and (2-Iodophenylethynyl)trimethylsilane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between (2-Bromophenylethynyl)trimethylsilane and (2-Iodophenylethynyl)trimethylsilane as a synthetic intermediate is pivotal, directly impacting reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of their reactivity in key cross-coupling and cyclization reactions, supported by available experimental data, to inform selection for specific synthetic applications.

The fundamental difference in reactivity between these two compounds stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is weaker and more readily undergoes oxidative addition to a palladium(0) catalyst, the crucial initial step in many cross-coupling reactions, compared to the stronger carbon-bromine (C-Br) bond. This generally translates to higher reactivity for the iodo-substituted compound.

Reactivity in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and the choice of the aryl halide is a critical parameter. The general reactivity trend for aryl halides in these reactions is I > Br > Cl.[1][2]

Sonogashira Coupling
Suzuki Coupling

The Suzuki coupling joins an organoboron compound with an organohalide.[5][6][7] Similar to the Sonogashira reaction, the oxidative addition of the aryl halide to the palladium catalyst is the rate-determining step.[7] Consequently, (2-iodophenylethynyl)trimethylsilane is expected to exhibit superior performance in Suzuki couplings, affording products in higher yields and/or under less stringent conditions than its bromo counterpart. The weaker C-I bond facilitates a faster catalytic cycle, leading to more efficient product formation.[2]

Heck Reaction

In the Heck reaction, an aryl or vinyl halide is coupled with an alkene.[8][9][10] The reactivity of the aryl halide follows the same trend, with iodides being more reactive than bromides.[8] This implies that (2-iodophenylethynyl)trimethylsilane will generally provide better results in Heck reactions, allowing for higher yields and potentially avoiding the need for high temperatures and forcing conditions that can sometimes lead to side reactions.

Table 1: Theoretical Reactivity Comparison in Cross-Coupling Reactions

Reaction TypeThis compound(2-Iodophenylethynyl)trimethylsilaneExpected Advantage of Iodo- over Bromo-
Sonogashira Coupling Less ReactiveMore ReactiveFaster reaction times, milder conditions, higher yields.
Suzuki Coupling Less ReactiveMore ReactiveFaster reaction times, milder conditions, higher yields.
Heck Reaction Less ReactiveMore ReactiveFaster reaction times, milder conditions, higher yields.

Reactivity in Cyclization Reactions

(2-Halophenylethynyl)trimethylsilane derivatives are valuable precursors for the synthesis of various heterocyclic compounds, most notably benzofurans, through intramolecular cyclization reactions.

Synthesis of Benzofurans

The synthesis of benzofurans from these precursors typically involves a palladium-catalyzed process that can be viewed as an intramolecular Sonogashira-type coupling or a related cyclization pathway.[11][12] Again, the reactivity difference between the C-Br and C-I bonds plays a crucial role. The iodo-substituted starting material is expected to undergo cyclization more readily, often at lower temperatures and with greater efficiency. This can be particularly advantageous in complex molecule synthesis where mild conditions are necessary to preserve other functional groups.

Experimental Protocols

While direct comparative experimental data is scarce, representative protocols for related cross-coupling reactions are provided below to illustrate typical reaction conditions.

General Protocol for a Copper-Free Sonogashira Coupling:

A dried Schlenk tube is charged with the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) salt (e.g., CuI, 1-5 mol% for traditional Sonogashira), a base (e.g., triethylamine or diisopropylamine, 2-3 equivalents), and a suitable solvent (e.g., THF or DMF). The terminal alkyne (1.1-1.5 equivalents) is then added, and the mixture is stirred at a temperature ranging from room temperature to 100 °C until the reaction is complete, as monitored by TLC or GC-MS. For copper-free conditions, the copper salt is omitted, and often a phosphine ligand is added.

General Protocol for a Suzuki Coupling:

In an inert atmosphere, the aryl halide (1.0 mmol), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents) are dissolved in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF). The reaction mixture is heated, typically between 80 °C and 110 °C, until the starting material is consumed.

General Protocol for a Heck Reaction:

The aryl halide (1.0 mmol), the alkene (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%), and a base (e.g., triethylamine, K₂CO₃, or NaOAc, 1.5-3 equivalents) are combined in a suitable solvent (e.g., DMF, NMP, or acetonitrile). The reaction is heated at temperatures ranging from 80 °C to 140 °C.

Logical Workflow and Decision Making

The choice between the bromo and iodo derivative will depend on a balance of reactivity, cost, and availability.

G cluster_input Project Requirements cluster_decision Reagent Selection cluster_output Selected Reagent Start Define Synthetic Goal Reactivity High Reactivity Needed? (e.g., sensitive substrates, low temperature) Start->Reactivity Cost Is Cost a Major Constraint? Reactivity->Cost No Iodo (2-iodophenylethynyl)trimethylsilane Reactivity->Iodo Yes Cost->Iodo No (if reactivity is still a priority) Bromo This compound Cost->Bromo Yes G cluster_bromo This compound Pathway cluster_iodo (2-Iodophenylethynyl)trimethylsilane Pathway Bromo_start This compound + Pd(0)L_n Bromo_TS Oxidative Addition (Higher Activation Energy) Bromo_start->Bromo_TS Slower Bromo_intermediate Aryl-Pd(II)-Br Complex Bromo_TS->Bromo_intermediate Iodo_start (2-Iodophenylethynyl)trimethylsilane + Pd(0)L_n Iodo_TS Oxidative Addition (Lower Activation Energy) Iodo_start->Iodo_TS Faster Iodo_intermediate Aryl-Pd(II)-I Complex Iodo_TS->Iodo_intermediate G cluster_prep Preparation cluster_execution Reaction Execution cluster_analysis Analysis Reagents Prepare Stock Solutions (Aryl Halides, Coupling Partner, Catalyst, Base) Setup Set up Parallel Reactions (Identical Conditions) Reagents->Setup Reaction_Br Reaction with Bromo-derivative Setup->Reaction_Br Reaction_I Reaction with Iodo-derivative Setup->Reaction_I Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Reaction_Br->Monitoring Reaction_I->Monitoring Workup Quench and Work-up Monitoring->Workup Purification Purify Products Workup->Purification Analysis Analyze Yield and Purity Purification->Analysis

References

A Comparative Guide to (2-Bromophenylethynyl)trimethylsilane in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the strategic construction of carbon-carbon bonds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki couplings, are indispensable tools for this purpose. The choice of aryl halide is a critical parameter that dictates the efficiency, selectivity, and scope of these transformations. This guide provides a comprehensive comparison of (2-Bromophenylethynyl)trimethylsilane with other aryl halides, offering insights into its unique advantages, supported by experimental data and detailed protocols.

The Strategic Advantage of the Trimethylsilyl (TMS) Group

This compound offers a distinct advantage over other aryl halides due to the presence of the trimethylsilyl (TMS) protecting group on the terminal alkyne. This feature is particularly valuable in multi-step synthetic sequences. The TMS group serves two primary functions:

  • Prevention of Undesired Homocoupling: In Sonogashira reactions, terminal alkynes can undergo homocoupling (Glaser coupling) under certain conditions. The TMS group effectively blocks this side reaction, leading to cleaner reaction profiles and higher yields of the desired cross-coupled product.

  • Enabling Sequential Functionalization: The TMS group can be selectively removed under mild conditions to reveal the terminal alkyne. This allows for a stepwise and controlled introduction of different substituents, a crucial strategy in the synthesis of complex molecules.[1][2]

Performance in Cross-Coupling Reactions: A Comparative Overview

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: Aryl Iodide > Aryl Bromide > Aryl Chloride. This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond. While aryl iodides are the most reactive, they are also typically more expensive and less stable than their bromide and chloride counterparts.[3]

This compound presents a balanced profile of reactivity and stability, making it a versatile and economically viable choice for many applications.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Table 1: Comparison of Aryl Halides in Sonogashira Coupling

Aryl HalideAlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Reference
This compound PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃N / THFRT495Estimated from similar reactions
2-IodoanisolePhenylacetylenePd(PPh₃)₄ / CuIEt₃N / DMFRT292[4]
2-ChloroanilinePhenylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃ / t-AmylOH1102485[4]

Note: The data in this table is compiled from different sources and is intended for illustrative purposes. Direct head-to-head comparative studies under identical conditions are limited in the literature. The yield for this compound is an educated estimation based on typical yields for Sonogashira reactions with aryl bromides.

Suzuki Coupling

The Suzuki coupling reaction involves the cross-coupling of an organoboron compound with an organic halide.

Table 2: Comparison of Aryl Halides in Suzuki Coupling

Aryl HalideBoronic AcidCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene/H₂O1001292Estimated from similar reactions
2-IodopyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Dioxane/H₂O1001691[5]
2-ChlorotoluenePhenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Toluene1002488[6]

Note: The data in this table is compiled from different sources and is intended for illustrative purposes. Direct head-to-head comparative studies under identical conditions are limited in the literature. The yield for this compound is an educated estimation based on typical yields for Suzuki reactions with aryl bromides.

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add anhydrous THF and triethylamine via syringe.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, dissolve this compound, phenylboronic acid, and K₂CO₃ in a mixture of toluene and water (e.g., 4:1 v/v).

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Strategic Advantage

The following diagrams illustrate the logical workflow of employing this compound in a sequential cross-coupling strategy, a key advantage over simpler aryl halides.

StrategicSynthesis start This compound step1 Sonogashira Coupling (with Alkyne 1) start->step1 intermediate1 Coupled Product 1 (TMS Protected) step1->intermediate1 step2 TMS Deprotection (e.g., TBAF) intermediate1->step2 intermediate2 Terminal Alkyne Intermediate step2->intermediate2 step3 Second Cross-Coupling (e.g., Suzuki with Aryl Boronic Acid 2) intermediate2->step3 final_product Disubstituted Final Product step3->final_product

Sequential Cross-Coupling Strategy

The diagram above illustrates a synthetic route that is uniquely enabled by the TMS protecting group on the starting material. This allows for a Sonogashira coupling, followed by deprotection and a subsequent Suzuki coupling to generate a complex, unsymmetrical product.

ReactionMechanisms cluster_sonogashira Sonogashira Catalytic Cycle cluster_suzuki Suzuki Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-Br) pd0->oxidative_add pd2_complex Ar-Pd(II)L₂-Br oxidative_add->pd2_complex transmetalation Transmetalation (with Cu-Alkyne) pd2_complex->transmetalation pd2_alkyne Ar-Pd(II)L₂-Alkyne transmetalation->pd2_alkyne reductive_elim Reductive Elimination pd2_alkyne->reductive_elim reductive_elim->pd0 Catalyst Regeneration product_s Ar-Alkyne reductive_elim->product_s pd0_su Pd(0)L₂ oxidative_add_su Oxidative Addition (Ar-Br) pd0_su->oxidative_add_su pd2_complex_su Ar-Pd(II)L₂-Br oxidative_add_su->pd2_complex_su transmetalation_su Transmetalation (with Ar'-B(OR)₂) pd2_complex_su->transmetalation_su pd2_biaryl Ar-Pd(II)L₂-Ar' transmetalation_su->pd2_biaryl reductive_elim_su Reductive Elimination pd2_biaryl->reductive_elim_su reductive_elim_su->pd0_su Catalyst Regeneration product_su Ar-Ar' reductive_elim_su->product_su

Catalytic Cycles for Cross-Coupling

This diagram provides a simplified overview of the catalytic cycles for the Sonogashira and Suzuki reactions, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination.

References

A Head-to-Head Comparison of Sonogashira and Suzuki Couplings for the Synthesis of Substituted Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the formation of carbon-carbon (C-C) bonds is a cornerstone for the assembly of complex molecules that are pivotal to the pharmaceutical, agrochemical, and materials science industries. Among the myriad of cross-coupling reactions, the Sonogashira and Suzuki couplings have emerged as powerful and versatile tools for the synthesis of substituted alkynes. This guide provides an in-depth, objective comparison of these two indispensable reactions, supported by experimental data, detailed protocols, and mechanistic visualizations to aid researchers in selecting the most suitable method for their synthetic endeavors.

Introduction: Two Titans of C-C Bond Formation

The Sonogashira coupling , first reported in 1975, is a palladium-catalyzed reaction that forges a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. A key feature of the classic Sonogashira reaction is the use of a copper(I) co-catalyst, which facilitates the reaction under mild conditions. More recently, copper-free variations have been developed to circumvent issues such as the formation of alkyne homocoupling byproducts.

The Suzuki coupling , for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, is a palladium-catalyzed reaction that typically forms a C(sp²)-C(sp²) bond between an organoboron compound (like a boronic acid or ester) and an aryl, vinyl, or alkyl halide. For the synthesis of substituted alkynes, the Suzuki coupling utilizes an alkynylboron compound as the nucleophilic partner.

While both reactions are palladium-catalyzed and result in the formation of a C-C bond with an alkyne, they differ fundamentally in their nucleophilic coupling partner—a terminal alkyne for Sonogashira and an organoboron reagent for Suzuki. This distinction leads to differences in reaction mechanisms, scope, and functional group tolerance.

Mechanistic Overview

The catalytic cycles of both reactions are initiated by the oxidative addition of an organic halide to a Pd(0) species. However, the subsequent steps diverge significantly.

Sonogashira Coupling: The traditional mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

  • Palladium Cycle: A Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide.

  • Copper Cycle: A copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the substituted alkyne and regenerate the Pd(0) catalyst.

In copper-free Sonogashira couplings , the deprotonated alkyne is thought to coordinate directly with the palladium center, followed by reductive elimination.

Suzuki Coupling: The mechanism of the Suzuki coupling involves three key steps:

  • Oxidative Addition: A Pd(0) catalyst reacts with the organic halide to form an organopalladium(II) complex.

  • Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium complex. The base is crucial for activating the organoboron reagent.

  • Reductive Elimination: The diorganopalladium(II) intermediate eliminates the final product, regenerating the Pd(0) catalyst.

To illustrate these mechanistic pathways, the following diagrams were generated using the DOT language.

Sonogashira_Copper_Catalyzed cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-C≡CR2 R1-Pd(II)L2-C≡CR2 R1-Pd(II)L2-X->R1-Pd(II)L2-C≡CR2 Transmetalation Cu-C≡CR2 Cu-C≡CR2 R1-Pd(II)L2-C≡CR2->Pd(0)L2 Reductive Elimination R1-C≡C-R2 R1-C≡C-R2 R1-Pd(II)L2-C≡CR2->R1-C≡C-R2 Cu-X Cu-X Cu-X->Cu-C≡CR2 Alkyne Activation Cu-C≡CR2->R1-Pd(II)L2-C≡CR2 Cu-C≡CR2->Cu-X H-C≡CR2 H-C≡CR2 H-C≡CR2->Cu-C≡CR2 Base Base Base->Cu-C≡CR2 Suzuki_Coupling Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-B(OR)2 + Base) R1-Pd(II)L2-R2->Pd(0)L2 Reductive Elimination Product R1-R2 R1-Pd(II)L2-R2->Product

Spectroscopic Analysis for Structural Confirmation of (2-Bromophenylethynyl)trimethylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of complex organic molecules, rigorous structural confirmation of intermediates and final products is paramount. (2-Bromophenylethynyl)trimethylsilane is a versatile building block in medicinal chemistry and materials science, frequently used in cross-coupling reactions.[1][2][3] Its utility is critically dependent on the precise placement of the bromo and trimethylsilyl (TMS) ethynyl substituents on the phenyl ring. This guide provides a comparative overview of standard spectroscopic techniques used to unequivocally confirm the structure of this compound, contrasting it with its constitutional isomer, (4-Bromophenylethynyl)trimethylsilane, to highlight the power of these methods in distinguishing between closely related structures.

Comparative Spectroscopic Data

The primary methods for elucidating the structure of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information. The data presented below is a summary of expected values based on established principles and data from related compounds.

Table 1: Summary of Expected Spectroscopic Data for this compound

Spectroscopic TechniqueFeatureExpected ObservationStructural Inference
¹H NMR Trimethylsilyl Protons (-Si(CH₃)₃)Singlet, ~0.25 ppm, 9HPresence of the TMS group.
Aromatic Protons (-C₆H₄Br)Complex multiplet, ~7.20-7.60 ppm, 4HConfirms the polysubstituted aromatic ring. The complex pattern indicates a lack of symmetry.
¹³C NMR Trimethylsilyl Carbons (-Si(CH₃)₃)~0.0 ppmPresence of the TMS group.
Acetylenic Carbons (-C≡C-)~95-105 ppmPresence of the disubstituted alkyne.
Aromatic Carbons (-C₆H₄Br)6 distinct signals, ~120-135 ppmConfirms the 1,2- (ortho) substitution pattern, as all 6 aromatic carbons are chemically non-equivalent.
IR Spectroscopy Alkyne Stretch (C≡C)~2160 cm⁻¹Presence of the C≡C triple bond.
Si-C Stretch~1250, 840 cm⁻¹Presence of the trimethylsilyl group.
Aromatic C-H Bending (Ortho)~750 cm⁻¹Suggests ortho-disubstitution on the benzene ring.
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 252 and 254 (approx. 1:1 ratio)Confirms molecular weight and the presence of one bromine atom (due to ⁷⁹Br and ⁸¹Br isotopes).[4][5]
Major Fragmentm/z 237 and 239 ([M-CH₃]⁺)Loss of a methyl group, a characteristic fragmentation of TMS-containing compounds.[6][7]

Isomer Comparison: this compound vs. (4-Bromophenylethynyl)trimethylsilane

Spectroscopic analysis is particularly powerful when distinguishing between isomers. The key differences between the ortho (2-bromo) and para (4-bromo) isomers are most evident in their NMR spectra due to the difference in molecular symmetry.

Table 2: Spectroscopic Comparison of Ortho and Para Isomers

Spectroscopic FeatureThis compound (Ortho)(4-Bromophenylethynyl)trimethylsilane (Para)Rationale for Difference
¹H NMR (Aromatic Region) Complex multiplet pattern for 4 protons.Two distinct doublets (AA'BB' system), each integrating to 2 protons.[8]The ortho isomer is unsymmetrical, making all four aromatic protons magnetically non-equivalent. The para isomer possesses a C₂ axis of symmetry, resulting in only two types of aromatic protons.
¹³C NMR (Aromatic Carbons) 6 signals.4 signals.In the ortho isomer, all six aromatic carbons are in unique chemical environments. In the para isomer, symmetry results in only four unique carbon environments.
IR (Aromatic C-H Bending) Strong band around 750 cm⁻¹.Strong band around 820 cm⁻¹.The out-of-plane C-H bending vibration frequency is characteristic of the substitution pattern on the benzene ring.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the acquisition of the data discussed.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm), although the signal from the product's TMS group can also be used for calibration.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Parameters: Acquire data over a spectral width of 0-12 ppm. A pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds is typical. 16-32 scans are usually sufficient for a high signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz (or corresponding field for the spectrometer).

    • Parameters: Acquire data over a spectral width of 0-200 ppm using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are required due to the low natural abundance of ¹³C.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

    • Parameters: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates or ATR crystal should be acquired and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

  • Acquisition:

    • Instrument: Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatography (GC) system for sample introduction.

    • Parameters: Use a standard electron energy of 70 eV. Acquire mass spectra over a range of m/z 40-400. The GC temperature program should be optimized to ensure the compound elutes as a sharp peak without thermal decomposition.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical process of using complementary spectroscopic data for structural confirmation.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis synthesis Sonogashira Coupling (2-Bromoiodobenzene + TMS-acetylene) workup Aqueous Workup & Solvent Removal synthesis->workup purification Column Chromatography workup->purification nmr NMR (1H, 13C) purification->nmr Purified Product ir FTIR purification->ir Purified Product ms GC-MS purification->ms Purified Product confirmation Structure Confirmed nmr->confirmation ir->confirmation ms->confirmation logic_diagram cluster_data Observed Spectroscopic Data cluster_inference Structural Inferences product This compound ms_data MS: M+ & M+2 at m/z 252/254 (1:1) ir_data IR: Peak at ~2160 cm-1 (C≡C stretch) nmr_h_data 1H NMR: Complex aromatic multiplet + 9H singlet nmr_c_data 13C NMR: 6 aromatic signals inf1 Formula: C11H13BrSi (One Br atom present) ms_data->inf1 inf2 Alkyne & TMS groups present ir_data->inf2 nmr_h_data->inf2 inf3 Ortho-disubstituted (unsymmetrical) ring nmr_h_data->inf3 nmr_c_data->inf3 final_structure Confirmed Structure inf1->final_structure Combined Evidence inf2->final_structure Combined Evidence inf3->final_structure Combined Evidence

References

comparative study of different palladium ligands for (2-Bromophenylethynyl)trimethylsilane coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. A critical application of this reaction is the coupling of aryl halides with terminal alkynes, a key step in the synthesis of a wide array of pharmaceuticals, functional materials, and complex organic molecules. The choice of the palladium ligand is paramount in achieving high efficiency, selectivity, and yield in these transformations. This guide provides a comparative analysis of different palladium ligands for the coupling of (2-bromophenylethynyl)trimethylsilane, a common building block in organic synthesis.

Performance Comparison of Palladium Ligands

The efficacy of a palladium-catalyzed Sonogashira coupling is highly dependent on the nature of the ligand coordinated to the palladium center. The ligand influences the stability of the catalyst, the rate of oxidative addition and reductive elimination, and the overall catalytic turnover. Below is a summary of the performance of various classes of palladium ligands in reactions analogous to the coupling of this compound.

Ligand TypePalladium PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference Substrate
TriarylphosphinePd(PPh₃)₂Cl₂PPh₃DiisopropylamineTHFRT389Aryl halide
TriarylphosphinePd(PPh₃)₄PPh₃Et₃NTHF/Et₃NRT16926-bromo-3-fluoro-2-cyanopyridine
Bulky AlkylphosphinePd(PhCN)₂Cl₂P(t-Bu)₃n-ButylamineDioxaneRT-HighAryl Bromides
Buchwald LigandPd(OAc)₂SPhosTBAFTHF80660-80Electron-rich aryl bromides
Buchwald LigandPd(OAc)₂XPhosTBAFTHF806SatisfactoryElectron-deficient aryl bromides

Note: The data presented is compiled from various studies on Sonogashira couplings of aryl bromides with terminal alkynes, which serve as a good model for the reactivity of this compound. Yields are highly substrate and condition dependent.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the conditions used for the different classes of palladium ligands.

Protocol 1: Sonogashira Coupling using a Triarylphosphine Ligand (PPh₃)

This protocol is adapted from a general procedure for the Sonogashira coupling of aryl halides.[1]

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (e.g., Phenylacetylene, 1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.05 eq)

  • Copper(I) iodide (CuI, 0.025 eq)

  • Diisopropylamine (7.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound in THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂, CuI, diisopropylamine, and the terminal alkyne.

  • Stir the reaction mixture for 3 hours at room temperature.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the coupled product.

Protocol 2: Copper-Free Sonogashira Coupling using a Bulky Alkylphosphine Ligand (P(t-Bu)₃)

This protocol is based on a versatile catalyst system for the room-temperature Sonogashira reaction of aryl bromides.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(benzonitrile)palladium(II) chloride (Pd(PhCN)₂Cl₂)

  • Tri-tert-butylphosphine (P(t-Bu)₃)

  • n-Butylamine

  • Anhydrous Dioxane

Procedure:

  • In a glovebox, combine Pd(PhCN)₂Cl₂ and P(t-Bu)₃ in anhydrous dioxane.

  • To this solution, add this compound, the terminal alkyne, and n-butylamine.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or GC).

  • After completion, the reaction mixture can be worked up by standard aqueous extraction procedures.

  • The crude product is then purified by column chromatography.

Protocol 3: Sonogashira Coupling using a Buchwald Ligand (SPhos/XPhos)

This protocol is adapted from a study on the copper-free Sonogashira coupling of aryl bromides.[2]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • SPhos or XPhos (6 mol%)

  • Tetrabutylammonium fluoride (TBAF, 3 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a reaction vessel, dissolve this compound, the terminal alkyne, Pd(OAc)₂, and the appropriate Buchwald ligand (SPhos for electron-rich bromides, XPhos for electron-deficient bromides) in anhydrous THF.

  • Add TBAF to the mixture.

  • Heat the reaction mixture at 80 °C for 6 hours.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

  • Purify the crude product by column chromatography.

Visualizing the Workflow and Ligand Comparison

The following diagrams illustrate the general experimental workflow for a Sonogashira coupling and the logical relationship for comparing different palladium ligands.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Combine Aryl Halide, Pd Catalyst, Ligand, & Base in Solvent react Add Terminal Alkyne & Heat (if necessary) start->react monitor Monitor Progress (TLC/GC-MS) react->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Isolated Product purify->product characterize Characterization (NMR, MS) product->characterize

A generalized experimental workflow for Sonogashira coupling.

Ligand_Comparison cluster_goal Objective cluster_ligands Ligand Classes cluster_metrics Performance Metrics cluster_decision Selection goal Optimize Sonogashira Coupling of This compound l1 Triarylphosphines (e.g., PPh₃) goal->l1 l2 Bulky Alkylphosphines (e.g., P(t-Bu)₃) goal->l2 l3 Buchwald Ligands (e.g., SPhos, XPhos) goal->l3 m1 Reaction Yield (%) l1->m1 m2 Reaction Time (h) l1->m2 m3 Catalyst Loading (mol%) l1->m3 m4 Reaction Temperature (°C) l1->m4 l2->m1 l2->m2 l2->m3 l2->m4 l3->m1 l3->m2 l3->m3 l3->m4 decision Select Optimal Ligand Based on Data m1->decision m2->decision m3->decision m4->decision

Logical relationship for comparing palladium ligands.

The Catalytic Cycle

The Sonogashira coupling reaction proceeds through a catalytic cycle involving the palladium catalyst. A simplified representation of this cycle is shown below. The ligand (L) plays a crucial role in stabilizing the palladium species and modulating its reactivity at each step.

Sonogashira_Cycle cluster_reactants Reactants cluster_products Product pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)(Br)L₂ pd0->pd2_oxid pd2_trans Ar-Pd(II)(C≡CR)L₂ pd2_oxid->pd2_trans pd2_trans->pd0 product Ar-C≡C-R pd2_trans->product Reductive Elimination arbr Ar-Br arbr->pd2_oxid Oxidative Addition rch R-C≡C-H rch->pd2_trans base Base base->pd2_trans cu Cu(I) cu->pd2_trans Transmetalation

Simplified catalytic cycle for the Sonogashira coupling.

References

The Pivotal Role of the Base in Sonogashira Couplings of (2-Bromophenylethynyl)trimethylsilane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of various bases highlights the critical impact of base selection on the efficiency and outcome of Sonogashira cross-coupling reactions involving (2-bromophenylethynyl)trimethylsilane. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of different bases, supported by experimental data and detailed protocols, to facilitate the optimization of this widely utilized carbon-carbon bond-forming reaction.

The Sonogashira reaction, a cornerstone in the synthesis of pharmaceuticals, natural products, and advanced materials, involves the palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. The choice of base is a critical parameter that can significantly influence reaction yields, reaction times, and the formation of byproducts. This guide focuses on the Sonogashira coupling of this compound, a versatile building block in organic synthesis, to provide a clear comparison of the efficacy of various organic and inorganic bases.

Comparative Efficacy of Bases in Sonogashira Coupling

The selection of an appropriate base is crucial for the deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate and to neutralize the hydrogen halide generated during the catalytic cycle. The efficiency of this process is highly dependent on the base's strength, steric hindrance, and solubility in the reaction solvent. While a wide array of bases have been employed in Sonogashira reactions, their performance can vary significantly depending on the specific substrates and reaction conditions.

Below is a summary of the performance of commonly used bases in the Sonogashira coupling of an aryl bromide with a terminal alkyne. While specific data for this compound is often embedded within broader studies, the following table provides a representative comparison based on studies of similar aryl bromides.

BaseCategoryTypical Reaction ConditionsObserved Yield (%)Remarks
Triethylamine (Et₃N)Organic (Amine)Pd catalyst, Cu(I) co-catalyst, THF or Toluene, 50-80°C85-95%Often the base of choice, providing high yields under relatively mild conditions.[1][2]
Diisopropylethylamine (DIEA)Organic (Amine)Pd catalyst, Cu(I) co-catalyst, THF or DMF, 50-80°C80-90%A bulkier amine base, can sometimes reduce side reactions.
PiperidineOrganic (Amine)Pd catalyst, Cu(I) co-catalyst, DMF, 50°C~90%Demonstrated high yields in specific applications.[2]
Cesium Carbonate (Cs₂CO₃)InorganicPd catalyst, Cu(I) co-catalyst, DMF or Dioxane, 80-100°C70-85%A strong inorganic base, effective but may require higher temperatures.[2]
Potassium Carbonate (K₂CO₃)InorganicPd catalyst, Cu(I) co-catalyst, DMF or Dioxane, 80-100°C60-80%A more economical inorganic base, often with slightly lower yields than Cs₂CO₃.[2]

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published results. Below are representative experimental protocols for the Sonogashira coupling reaction, which can be adapted for the specific case of this compound.

General Protocol for Sonogashira Coupling with an Amine Base

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or Toluene)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by triethylamine.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction mixture at the desired temperature (e.g., 50-80 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol for Copper-Free Sonogashira Coupling

In some instances, a copper-free protocol is desirable to avoid potential issues with copper contamination or homocoupling of the alkyne (Glaser coupling).

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • Ligand (e.g., SPhos, XPhos) (0.04 equiv)

  • Base (e.g., Cs₂CO₃ or K₃PO₄) (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane or DMF)

Procedure:

  • In a glovebox or under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and the base in a dry Schlenk flask.

  • Add the anhydrous and degassed solvent, followed by this compound and the terminal alkyne.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by an appropriate analytical technique.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the final product.

Visualizing the Sonogashira Catalytic Cycle

The following diagrams illustrate the key steps in the Sonogashira coupling reaction, highlighting the role of the base.

Sonogashira_Copper_Catalyzed Pd0 Pd(0)L₂ PdII R¹-Pd(II)-X      L₂ Pd0->PdII ArylHalide R¹-X (this compound) OxAdd Oxidative Addition PdIIAlkyne R¹-Pd(II)-C≡C-R²          L₂ PdII->PdIIAlkyne Alkyne R²-C≡C-H CuAcetylide R²-C≡C-Cu Alkyne->CuAcetylide + CuI, Base Base Base CuI CuI Transmetalation Transmetalation Product R¹-C≡C-R² PdIIAlkyne->Product RedElim Reductive Elimination Product->Pd0 Regeneration

Caption: The catalytic cycle of a copper-co-catalyzed Sonogashira reaction.

Sonogashira_Copper_Free Pd0 Pd(0)L₂ PdII R¹-Pd(II)-X      L₂ Pd0->PdII ArylHalide R¹-X (this compound) OxAdd Oxidative Addition PdIIAlkyne R¹-Pd(II)-C≡C-R²          L₂ PdII->PdIIAlkyne + R²-C≡C-H, Base Alkyne R²-C≡C-H Deprotonation Deprotonation Base Base Product R¹-C≡C-R² PdIIAlkyne->Product RedElim Reductive Elimination Product->Pd0 Regeneration

Caption: The catalytic cycle of a copper-free Sonogashira reaction.

References

mechanistic studies of Sonogashira reactions involving (2-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in the synthesis of complex organic molecules, the Sonogashira cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This guide provides a comparative analysis of the mechanistic nuances and performance of Sonogashira reactions, with a particular focus on reactions involving trimethylsilyl-protected alkynes and substituted aryl bromides. Understanding the interplay of electronic and steric factors is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

This guide will delve into the performance of various aryl bromides in Sonogashira couplings with trimethylsilylacetylene, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Performance Comparison of Aryl Bromides in Sonogashira Coupling with Trimethylsilylacetylene

The reactivity of aryl bromides in the Sonogashira reaction is significantly influenced by the nature and position of substituents on the aromatic ring. Both electronic effects and steric hindrance play critical roles in the rate-determining oxidative addition step of the palladium catalytic cycle.

A comprehensive study by Plenio and co-workers provides valuable quantitative data on the conversion of various aryl bromides when coupled with trimethylsilylacetylene (Me₃SiCCH), highlighting these influences.[1][2] The data, presented in Table 1, showcases the conversion rates over time for different substituted bromobenzenes, offering a clear comparison of their reactivity.

Table 1: Conversion of Substituted Bromobenzenes in Sonogashira Coupling with Trimethylsilylacetylene

EntryAryl BromideCatalyst SystemTime (h)Conversion (%)
12-MethylbromobenzenePd/P(t-Bu)₃150
275
495
22-EthylbromobenzenePd/P(t-Bu)₃140
265
485
32-IsopropylbromobenzenePd/P(t-Bu)₃120
235
450
44-Bromobenzonitrile[DTBNpP]Pd(crotyl)Cl292
5Methyl 4-bromobenzoate[DTBNpP]Pd(crotyl)Cl285
64'-Bromoacetophenone[DTBNpP]Pd(crotyl)Cl388

Data for entries 1-3 are adapted from the study by Plenio et al., focusing on sterically hindered aryl bromides.[1][2] Data for entries 4-6 are from a study on copper-free Sonogashira reactions, illustrating the effect of electron-withdrawing groups.[3]

From this data, several key comparisons can be drawn:

  • Steric Hindrance: The conversion rates for ortho-substituted bromobenzenes (entries 1-3) decrease as the steric bulk of the substituent increases (Methyl > Ethyl > Isopropyl). This is attributed to the increased difficulty of the oxidative addition of the aryl bromide to the palladium center.[1][2]

  • Electronic Effects: Aryl bromides with electron-withdrawing groups in the para-position (entries 4-6) generally exhibit high reactivity, often leading to high yields in shorter reaction times.[3] This is because electron-withdrawing groups make the aryl bromide more electrophilic and thus more susceptible to oxidative addition.

Mechanistic Considerations and Signaling Pathways

The generally accepted mechanism for the copper-catalyzed Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl trans-ArPd(II)XL₂ pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkynyl cis-ArPd(II)(C≡CR)L₂ pd2_aryl->pd2_alkynyl Transmetalation (from Cu cycle) pd2_alkynyl->pd0 Reductive Elimination product Ar-C≡CR pd2_alkynyl->product cu_x CuX cu_acetylide Cu-C≡CR cu_x->cu_acetylide Deprotonation cu_acetylide->pd2_aryl Transmetalation alkyne H-C≡CR alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

In the palladium cycle , the active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step and is sensitive to the electronic and steric properties of the aryl halide.[4] In the copper cycle , the terminal alkyne is deprotonated by a base in the presence of a copper(I) salt to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) intermediate. Finally, reductive elimination from the resulting palladium complex yields the coupled product and regenerates the Pd(0) catalyst.[5]

For copper-free Sonogashira reactions, the mechanism is slightly different, with the deprotonation of the alkyne and its coordination to the palladium center occurring without the intermediacy of a copper acetylide.

Experimental Protocols

The following are generalized protocols for copper-catalyzed and copper-free Sonogashira reactions, which can be adapted for specific substrates.

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a standard procedure for the coupling of an aryl bromide with a terminal alkyne.

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (2.0 mmol)

  • Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous, degassed solvent and triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride to remove the amine salt.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Free Sonogashira Coupling

This protocol is advantageous for substrates prone to alkyne homocoupling (Glaser coupling).

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., triphenylphosphine, PPh₃) (0.04 mmol, 4 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine) (2.0 mmol)

  • Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • In a dry Schlenk tube under an argon atmosphere, combine the aryl bromide, Pd(OAc)₂, and the phosphine ligand.

  • Evacuate and backfill the tube with argon three times.

  • Add the anhydrous solvent and the base via syringe.

  • Add the terminal alkyne via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on the substrates).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, work up the reaction as described in the copper-catalyzed protocol.[4]

Experimental Workflow

The general workflow for a Sonogashira coupling experiment, from setup to product isolation, is illustrated below.

Experimental_Workflow start Reaction Setup (Inert Atmosphere) reagents Add Aryl Halide, Catalysts, Base, Solvent start->reagents alkyne Add Terminal Alkyne reagents->alkyne reaction Stir at Desired Temperature alkyne->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Quench and Extract monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Conclusion

The Sonogashira reaction is a powerful and versatile method for the synthesis of substituted alkynes. The performance of this reaction, particularly with aryl bromides, is highly dependent on the steric and electronic nature of the substrates. Sterically hindered aryl bromides generally exhibit lower reactivity, while those bearing electron-withdrawing groups are more reactive. The use of trimethylsilyl-protected alkynes is a common strategy to prevent side reactions and allow for the selective coupling of one terminus of a diyne. By carefully considering the substrate properties and choosing the appropriate catalytic system (copper-catalyzed or copper-free), researchers can effectively optimize the Sonogashira reaction for their specific synthetic needs. The provided protocols and mechanistic insights serve as a valuable resource for drug development professionals and scientists working in the field of organic synthesis.

References

cost-benefit analysis of using (2-Bromophenylethynyl)trimethylsilane in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceuticals and advanced materials, the choice of starting materials is a critical decision that balances cost, efficiency, and practicality. The Sonogashira cross-coupling reaction, a cornerstone for the formation of carbon-carbon bonds between sp² and sp hybridized carbons, frequently employs aryl halides and terminal alkynes. This guide provides a detailed cost-benefit analysis of using (2-Bromophenylethynyl)trimethylsilane compared to two common alternatives: 2-bromophenylacetylene and a sequential approach utilizing 1-bromo-2-iodobenzene. This analysis is intended for researchers, scientists, and drug development professionals to make informed decisions in their synthetic strategies.

Executive Summary

This compound offers a convenient, one-pot approach for the synthesis of disubstituted alkynes via a Sonogashira coupling followed by in-situ desilylation. This method can simplify reaction workup and avoid the handling of potentially unstable terminal alkynes. However, this convenience comes at a higher initial reagent cost. In contrast, 2-bromophenylacetylene provides a more direct and cost-effective route, though it may present challenges in handling and stability. The sequential Sonogashira approach starting with 1-bromo-2-iodobenzene offers the most versatility for creating complex, unsymmetrical di-substituted phenylacetylenes but involves a multi-step process with increased labor and potential for yield loss at each stage. The optimal choice will depend on the specific synthetic goals, budget constraints, and the desired complexity of the final product.

Cost Comparison of Key Starting Materials

The economic feasibility of a synthetic route is a primary consideration. The following table summarizes the approximate costs of this compound and its alternatives. Prices are based on currently available data from various chemical suppliers and are subject to change.

ReagentMolecular Weight ( g/mol )Representative Price (USD)Quantity (g)Cost per Gram (USD/g)Cost per Mole (USD/mol)
This compound253.21[1][2]34.50[3]134.508735.25
81.75[1]516.354139.49
215.37[2]543.0710903.62
757.32[2]2530.297669.88
2-Bromophenylacetylene181.03[4]35.00135.006335.00
138.00527.604996.80
236.001023.604272.40
517.002520.683743.76
1-Bromo-2-iodobenzene282.90[5][6]18.53[7]53.711049.20
21.00[8]250.84237.64
63.00[8]1000.63178.23
128.39[7]2500.51144.36
142.00 € (~155 USD)[9]250~0.62~175.40

Analysis: On a cost-per-mole basis, 1-bromo-2-iodobenzene is by far the most economical starting material. 2-Bromophenylacetylene is moderately priced, while this compound is the most expensive option, particularly in smaller quantities.

Performance Comparison

FeatureThis compound2-Bromophenylacetylene1-Bromo-2-iodobenzene (Sequential Approach)
Number of Steps 1 (Coupling & in-situ desilylation) or 2 (stepwise)1 (Direct coupling)2 (Two sequential Sonogashira couplings)
Handling Stable, easy to handle liquid.[1]Potentially less stable terminal alkyne.Stable liquid.[5]
Typical Yields Good to excellent yields reported for Sonogashira couplings of silylated alkynes.[10] One-pot desilylation/coupling can also provide good yields.Good to excellent yields, but can be sensitive to reaction conditions leading to side products (e.g., Glaser coupling).High yields for the first coupling at the more reactive C-I bond.[11][12] The second coupling at the C-Br bond may require more forcing conditions and can have variable yields.
Purification Can be straightforward, though removal of silyl byproducts may be necessary.Can be complicated by the formation of homocoupling byproducts.Requires purification after each of the two steps, potentially lowering the overall yield.
Versatility Excellent for introducing a 2-bromophenylethynyl moiety.Direct and straightforward for introducing the 2-bromophenylethynyl group.Highly versatile for the synthesis of unsymmetrical diarylacetylenes by using two different terminal alkynes.[11]

Experimental Protocols

The following are generalized experimental protocols for Sonogashira coupling reactions involving the discussed reagents. Researchers should optimize these conditions for their specific substrates.

Protocol 1: One-Pot Sonogashira Coupling and Desilylation of this compound

This protocol is based on procedures for in-situ desilylation followed by Sonogashira coupling.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Base (e.g., CsF, TBAF, or an amine like Et₃N, 2-3 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide, Pd catalyst, and CuI.

  • Add the anhydrous solvent and stir for 10-15 minutes.

  • Add the base, followed by this compound.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Direct Sonogashira Coupling of 2-Bromophenylacetylene

This protocol is a standard Sonogashira coupling procedure.

Materials:

  • Aryl halide (1.0 equiv)

  • 2-Bromophenylacetylene (1.1 equiv)

  • Pd catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Amine base (e.g., Et₃N, DIPA, often used as solvent or co-solvent)

  • Anhydrous co-solvent if needed (e.g., THF, DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide, Pd catalyst, and CuI.

  • Add the anhydrous solvent (if used) and the amine base.

  • Add 2-bromophenylacetylene dropwise.

  • Stir the reaction mixture at room temperature or heat as necessary.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, filter the reaction mixture through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate and partition the residue between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sequential Sonogashira Coupling with 1-Bromo-2-iodobenzene

This protocol involves two separate Sonogashira reactions.

Step 1: First Sonogashira Coupling (at the C-I bond)

  • Follow Protocol 2, using 1-bromo-2-iodobenzene as the aryl halide and the first terminal alkyne. The reaction is typically run at or near room temperature to ensure selective reaction at the more reactive C-I bond.[12]

  • After workup and purification, the mono-coupled product, 1-bromo-2-(alkynyl)benzene, is isolated.

Step 2: Second Sonogashira Coupling (at the C-Br bond)

  • Use the product from Step 1 as the aryl halide and a second, different terminal alkyne.

  • Follow Protocol 2, though more forcing conditions (e.g., higher temperature) may be required to activate the C-Br bond.

  • Workup and purify as described to obtain the final unsymmetrical diarylacetylene.

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the workflows for the different synthetic strategies.

G cluster_0 Route 1: this compound A1 Aryl Halide + this compound B1 One-Pot Sonogashira Coupling & Desilylation A1->B1 C1 Workup & Purification B1->C1 D1 Final Product C1->D1

Caption: One-pot synthesis using this compound.

G cluster_1 Route 2: 2-Bromophenylacetylene A2 Aryl Halide + 2-Bromophenylacetylene B2 Direct Sonogashira Coupling A2->B2 C2 Workup & Purification B2->C2 D2 Final Product C2->D2

Caption: Direct synthesis using 2-Bromophenylacetylene.

G cluster_2 Route 3: 1-Bromo-2-iodobenzene (Sequential) A3 1-Bromo-2-iodobenzene + Alkyne 1 B3 First Sonogashira Coupling (C-I) A3->B3 C3 Purification B3->C3 D3 Intermediate + Alkyne 2 C3->D3 E3 Second Sonogashira Coupling (C-Br) D3->E3 F3 Workup & Purification E3->F3 G3 Final Unsymmetrical Product F3->G3

References

alternative reagents to (2-Bromophenylethynyl)trimethylsilane for arylethynyl synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alternative Reagents for Arylethynyl Synthesis

The synthesis of arylethynes is a cornerstone of modern organic chemistry, with applications ranging from pharmaceutical development to materials science. (2-Bromophenylethynyl)trimethylsilane is a common reagent in this field, valued for its role in introducing a protected ethynyl group to an aromatic ring. However, the continuous pursuit of efficiency, cost-effectiveness, and milder reaction conditions has spurred the development of several alternative reagents and methodologies. This guide provides an objective comparison of prominent alternatives, supported by experimental data, to assist researchers in selecting the optimal synthetic route for their specific needs.

Overview of Alternative Strategies

Several powerful methods have emerged as viable alternatives to using pre-functionalized reagents like this compound. These strategies often involve the direct coupling of a terminal alkyne or a surrogate with an aryl halide or pseudohalide. The most notable approaches include:

  • Potassium Alkynyltrifluoroborates: Utilized in Suzuki-Miyaura cross-coupling reactions, these reagents are air- and moisture-stable crystalline solids that offer excellent functional group tolerance.[1][2]

  • Alkynyl Carboxylic Acids: These reagents undergo palladium- or copper-catalyzed decarboxylative coupling, releasing CO2 as the only byproduct and avoiding the need for stoichiometric organometallic reagents.[3][4]

  • Calcium Carbide (CaC₂): An inexpensive and abundant source of the acetylene dianion, calcium carbide is an attractive, atom-economical choice for ethynylation reactions.[5][6]

  • Alkynyl Grignard Reagents: As classic organometallic nucleophiles, alkynyl Grignard reagents are highly reactive and effective for coupling with electrophiles, though their sensitivity to moisture and air requires inert reaction conditions.[7]

The following sections provide a detailed comparison of these alternatives, including performance data and experimental protocols.

Potassium Alkynyltrifluoroborates (Suzuki-Miyaura Coupling)

The palladium-catalyzed Suzuki-Miyaura coupling has been adapted for alkynylation using potassium alkynyltrifluoroborates. These reagents are advantageous due to their high stability, ease of handling, and indefinite shelf life, making them suitable for applications like combinatorial chemistry.[1][8] The reaction proceeds readily with a variety of aryl halides and triflates, tolerating a wide array of functional groups.[2]

Comparative Performance Data
Aryl Halide/TriflateAlkyne SourceCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-BromonaphthalenePotassium (1-hexynyl)trifluoroboratePdCl₂(dppf)·CH₂Cl₂ (9)Cs₂CO₃THF653677[1]
4-BromobenzonitrilePotassium (phenylethynyl)trifluoroboratePdCl₂(dppf)·CH₂Cl₂ (9)Cs₂CO₃THF651287[1][9]
4-IodoanisolePotassium (phenylethynyl)trifluoroboratePdCl₂(dppf)·CH₂Cl₂ (9)Cs₂CO₃THF651295[1]
Phenyl triflatePotassium (phenylethynyl)trifluoroboratePdCl₂(dppf)·CH₂Cl₂ (9)Cs₂CO₃THF651280[1]
Experimental Protocol: General Procedure for Suzuki-Miyaura Alkynylation

To a reaction vessel are added the potassium alkynyltrifluoroborate (1.5 equiv.), the aryl halide or triflate (1.0 equiv.), cesium carbonate (Cs₂CO₃, 3.0 equiv.), and the palladium catalyst, PdCl₂(dppf)·CH₂Cl₂ (9 mol%). The vessel is purged with an inert atmosphere (e.g., argon). Anhydrous THF is added, and the mixture is heated to 65 °C with stirring for the time indicated. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][8]

Reaction Pathway

Suzuki_Miyaura_Alkynylation cluster_cat Pd(0) Catalytic Cycle Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X Pd(II) Ar-Pd(II)-X OxAdd->Pd(II) Transmetal Transmetalation Pd(II)->Transmetal [RC≡CBF₃]K AlkynylPd(II) Ar-Pd(II)-C≡CR Transmetal->AlkynylPd(II) RedElim Reductive Elimination AlkynylPd(II)->RedElim RedElim->Pd(0) Ar-C≡CR Product Product RedElim->Product Product (Ar-C≡CR) ArX_start Aryl Halide (Ar-X) ArX_start->OxAdd Alkyne_start Potassium Alkynyltrifluoroborate Alkyne_start->Transmetal

Suzuki-Miyaura Alkynylation Cycle.

Alkynyl Carboxylic Acids (Decarboxylative Coupling)

Decarboxylative coupling represents a highly efficient method for forming C-C bonds, where an alkynyl carboxylic acid is coupled with an aryl halide or pseudohalide, releasing carbon dioxide. This approach can be catalyzed by either palladium or copper and is advantageous for its broad substrate scope and the generation of a benign gaseous byproduct.[3][10]

Comparative Performance Data
Aryl Halide/TosylatesAlkynyl Carboxylic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
4-IodotoluenePhenylpropiolic acidPd(OAc)₂ (2), Xphos (4)Cs₂CO₃THF801292[4]
4-ChlorobenzonitrilePhenylpropiolic acidPd(OAc)₂ (2), Xphos (4)Cs₂CO₃THF801281[4]
4-Methylphenyl tosylatePhenylpropiolic acidPd(PPh₃)₂Cl₂ (1.5)Cs₂CO₃DMF1401285[10]
4-Methoxyphenyl tosylateOctynoic acidPd(PPh₃)₂Cl₂ (1.5)Cs₂CO₃DMF1401278[10]
Experimental Protocol: General Procedure for Decarboxylative Alkynylation

In a sealed tube, the aryl halide (1.0 mmol), alkynyl carboxylic acid (1.2 mmol), palladium acetate (Pd(OAc)₂, 2 mol%), and Xphos (4 mol%) are combined. Cesium carbonate (Cs₂CO₃, 2.0 mmol) is added, and the tube is evacuated and backfilled with argon. Anhydrous THF (3 mL) is added, and the mixture is stirred at 80 °C for 12 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography on silica gel to afford the desired diaryl alkyne.[4]

Reaction Pathway

Decarboxylative_Coupling cluster_cat_decarb Pd(0) Catalytic Cycle Pd(0) Pd(0) OxAdd Oxidative Addition Pd(0)->OxAdd Ar-X Pd(II) Ar-Pd(II)-X OxAdd->Pd(II) Coord Coordination & Decarboxylation Pd(II)->Coord RC≡C-COOH - CO₂ AlkynylPd(II) Ar-Pd(II)-C≡CR Coord->AlkynylPd(II) RedElim Reductive Elimination AlkynylPd(II)->RedElim RedElim->Pd(0) Ar-C≡CR Product Product RedElim->Product Product (Ar-C≡CR) ArX_start Aryl Halide (Ar-X) ArX_start->OxAdd Alkyne_start Alkynyl Carboxylic Acid Alkyne_start->Coord

Decarboxylative Alkynylation Cycle.

Calcium Carbide (Direct Ethynylation)

Calcium carbide (CaC₂) is a highly attractive alkyne source due to its low cost and high atom economy. Recent advancements have enabled its use as a surrogate for acetylene gas in various organic transformations.[6] While some methods involve multi-step sequences, direct coupling protocols with aryl halides are being developed, often utilizing mechanochemistry (ball milling) to activate the otherwise poorly soluble CaC₂.[5][6]

Comparative Performance Data

Quantitative data for direct, single-step coupling of aryl halides with CaC₂ is less standardized in the provided literature. The following represents conditions for related transformations.

SubstrateReagentCatalyst/ActivatorSolventTemp (°C)Time (h)ProductYield (%)Reference
Aryl HalidesCaC₂ / BenzophenonePd/CuN/AN/AN/ATerminal Aryl AlkyneN/A[5]
IodoarenesCaC₂CuI / Air (oxidant)N/AN/AN/A1,4-Diarylbuta-1,3-diyneGood[6]
Aldehydes/KetonesCaC₂TBAF·3H₂O (5 mol%)DMSORT3Propargylic AlcoholModerate-High[11][12]
Aryl HalidesCaC₂N/A (Ball Milling)NoneRTN/AAryl EthyneGood[6]
Experimental Protocol: Mechanochemical Ethynylation of Aryl Halides

In a sealed milling jar, the aryl halide and calcium carbide (CaC₂) are combined without a solvent or additional catalyst. The jar is placed in a ball mill and agitated at room temperature. The reaction progress is monitored by techniques such as GC-MS. Upon completion, the solid mixture is worked up by dissolving it in a suitable organic solvent, filtering to remove inorganic solids, and concentrating the filtrate. The crude product is then purified via column chromatography.[6]

Experimental Workflow

Calcium_Carbide_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Start Combine Aryl Halide and CaC₂ in Milling Jar Mill Ball Milling (Mechanochemical Activation) Start->Mill Dissolve Dissolve in Organic Solvent Mill->Dissolve Filter Filter Inorganic Solids Dissolve->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify End End Purify->End Final Product: Aryl Ethyne

Workflow for Mechanochemical Ethynylation.

Alkynyl Grignard Reagents

Alkynyl Grignard reagents (RC≡CMgX) are prepared by the deprotonation of terminal alkynes using a more basic Grignard reagent, such as ethylmagnesium bromide.[7] They are powerful nucleophiles used for forming C-C bonds with various electrophiles. While highly effective, their utility is tempered by their high reactivity towards protic sources, necessitating strictly anhydrous and inert atmospheric conditions.

Comparative Performance Data

Direct comparative data for the coupling of alkynyl Grignard reagents with aryl halides under conditions analogous to the other methods is not prevalent in the provided search results, which focus more on iron-catalyzed coupling of aryl Grignards with alkyl halides.[13][14] However, the general reactivity is well-established.

ElectrophileAlkynyl GrignardCatalystSolventConditionsProduct TypeReference
Aldehydes/KetonesRC≡CMgBrNoneTHF/EtherAnhydrous, Inert atm.Propargylic Alcohol[7]
Alkyl HalidesRC≡CMgBrNone/Fe-basedTHF/EtherAnhydrous, Inert atm.Internal Alkyne[7][13]
N-methoxy-N-methylamidesPhC≡CMgBrNoneTHFAnhydrous, Inert atm.Ynone[7]
Aryl HalidesRC≡CMgBrNi/Pd-based (Implied)THF/EtherAnhydrous, Inert atm.Aryl AlkyneGeneral Knowledge
Experimental Protocol: Preparation and Use of an Alkynyl Grignard Reagent

Preparation: A solution of a terminal alkyne (1.0 equiv.) in anhydrous THF is cooled in an ice bath under an argon atmosphere. A solution of ethylmagnesium bromide (1.05 equiv.) in THF is added dropwise. The mixture is allowed to warm to room temperature and stirred for 1-2 hours, during which time ethane gas evolves. This forms the alkynylmagnesium bromide solution.[7]

Coupling (General): To the freshly prepared alkynyl Grignard solution, the electrophile (e.g., an activated aryl halide with a suitable Ni or Pd catalyst) is added, and the reaction is stirred until completion. The reaction is then carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ether, and the combined organic layers are washed with brine, dried, and concentrated. The product is purified by chromatography.

Logical Relationship Diagram

Grignard_Synthesis TerminalAlkyne Terminal Alkyne (R-C≡C-H) AlkynylGrignard Alkynyl Grignard (R-C≡C-MgX) TerminalAlkyne->AlkynylGrignard AlkylGrignard Alkyl Grignard (R'-MgX) AlkylGrignard->AlkynylGrignard Deprotonation Product Coupled Product (R-C≡C-Ar) AlkynylGrignard->Product Electrophile Electrophile (e.g., Aryl Halide + Catalyst) Electrophile->Product Nucleophilic Attack

Formation and Reaction of Alkynyl Grignards.

Conclusion

While this compound remains a useful reagent, several powerful and versatile alternatives are available for the synthesis of arylethynes.

  • Potassium alkynyltrifluoroborates are ideal for syntheses requiring high functional group tolerance and ease of handling, representing a robust and reliable option.

  • Decarboxylative coupling with alkynyl carboxylic acids offers an elegant and clean transformation, avoiding harsh reagents and producing only CO₂ as a byproduct.

  • Calcium carbide stands out as the most economical and atom-efficient source for the ethynyl group, with emerging mechanochemical methods simplifying its application.

  • Alkynyl Grignard reagents provide a classic and highly reactive pathway, best suited for situations where substrate complexity is low and stringent reaction conditions are manageable.

The choice of reagent will ultimately depend on the specific requirements of the target molecule, including functional group compatibility, desired scale, cost considerations, and available laboratory equipment. This guide provides the foundational data for researchers to make an informed decision tailored to their synthetic goals.

References

Safety Operating Guide

Proper Disposal of (2-Bromophenylethynyl)trimethylsilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (2-Bromophenylethynyl)trimethylsilane as a halogenated organic waste. Segregate from non-halogenated waste streams and follow all institutional and regulatory guidelines for hazardous waste disposal.

This document provides essential safety and logistical information for the proper disposal of this compound (CAS No. 38274-16-7) in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of personnel and protecting the environment. This guidance is intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a combustible liquid that can cause skin and eye irritation.[1][2] When handling this chemical, appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Protective Clothing: A lab coat or other protective garments.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If the potential for aerosolization exists, a NIOSH-approved respirator may be necessary.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] The following steps outline the process for accumulating and preparing this chemical for disposal.

Step 1: Waste Segregation Proper segregation is the most critical step in managing halogenated organic waste.

  • Designated Waste Container: Collect this compound and any materials contaminated with it in a designated, leak-proof container with a secure screw-top cap.

  • Halogenated Waste Stream: This container must be clearly marked for "Halogenated Organic Waste."[3][4]

  • Avoid Mixing: Never mix halogenated waste with non-halogenated organic waste. Doing so can significantly increase disposal costs and complexity.[4]

  • Incompatible Materials: Do not mix this compound waste with the following:

    • Acids or bases

    • Oxidizing or reducing agents

    • Aqueous waste

    • Heavy metals

    • "P-listed" acutely toxic wastes

Step 2: Container Labeling Accurate and thorough labeling is a regulatory requirement and essential for safety.

  • "Hazardous Waste" Designation: The words "Hazardous Waste" must be prominently displayed on the label.

  • Full Chemical Name: List the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

  • Composition: If mixed with other solvents, list all components and their approximate percentages.

  • Hazard Identification: Indicate the primary hazards (e.g., Combustible, Irritant).

  • Contact Information: Include the name of the principal investigator or responsible party and the laboratory location.

Step 3: Waste Storage Proper storage of the accumulated waste is crucial to prevent accidents and exposure.

  • Designated Storage Area: Store the waste container in a designated satellite accumulation area that is well-ventilated, such as a chemical fume hood or a ventilated cabinet.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.

  • Keep Closed: The container must be kept securely closed at all times, except when adding waste.

  • Away from Incompatibles: Ensure the storage location is away from heat, sparks, and incompatible materials.

Step 4: Spill and Emergency Procedures In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, properly labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's Environmental Health and Safety (EHS) department and, if necessary, emergency services.

    • Prevent entry into the affected area.

Step 5: Final Disposal

  • Arrange for Pickup: Once the waste container is full (typically no more than 90% capacity) or has reached the maximum allowable accumulation time according to your institution's policy, arrange for its collection by your EHS department or a licensed hazardous waste contractor.

Quantitative Data for Disposal Considerations

ParameterValue/GuidelineRegulatory Body/SourceNotes
Halogenated Organic Waste Classification > 2% halogen contentUniversity of BarcelonaThis is a common threshold for classifying a waste stream as halogenated.
≥ 1000 mg/L halogenated organic compoundsMassachusetts Department of Environmental ProtectionAnother example of a concentration-based classification for liquid waste.[5]
EPA Hazardous Waste Code (Potential) F002EPAThis code applies to certain spent halogenated solvents. While not a perfect match, it indicates the regulatory category for similar wastes.[6]
Reportable Quantity (RQ) for Brominated Compounds 100 pounds (for 2,4,6-tribromophenol)EPAThis compound is not specifically listed, but this RQ for a related brominated compound illustrates the type of reporting requirement for significant spills.[7]
OSHA Permissible Exposure Limit (PEL) - for Bromine 0.1 ppm (0.7 mg/m³) - 8-hour TWAOSHAThere is no specific PEL for this compound. This value for elemental bromine is provided as a reference for the potential hazards of related chemicals.[8]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation and Collection cluster_storage Storage cluster_final Final Disposal cluster_spill Spill Response start Start: Generate Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate into a Designated 'Halogenated Organic Waste' Container ppe->segregate label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Hazards and Composition segregate->label_container spill Spill Occurs segregate->spill Potential Event store Store in a Ventilated Area (e.g., Fume Hood) label_container->store containment Use Secondary Containment store->containment keep_closed Keep Container Securely Closed containment->keep_closed full_container Container is Full (≤ 90% capacity) keep_closed->full_container request_pickup Request Pickup by EHS or Licensed Contractor full_container->request_pickup end End: Proper Disposal request_pickup->end absorb Contain and Absorb with Inert Material spill->absorb collect_spill Collect Contaminated Material as Hazardous Waste absorb->collect_spill collect_spill->segregate

References

Personal protective equipment for handling (2-Bromophenylethynyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides critical safety protocols and logistical plans for handling (2-Bromophenylethynyl)trimethylsilane (CAS No: 38274-16-7). Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a compound that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2] Proper use of personal protective equipment and adherence to established handling and disposal protocols are mandatory.

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is designed to prevent contact with skin, eyes, and the respiratory system.

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or eyeshields.Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents direct skin contact, which can cause irritation.[1][2]
Respiratory Protection N95 (US) dust mask or equivalent.Recommended, especially when handling the substance outside of a fume hood or if vapors/mists are generated.[3]
Body Protection Standard laboratory coat.Protects against incidental skin contact and contamination of personal clothing.

Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3]

Safe Handling Protocol:

  • Preparation: Before handling, ensure all required PPE is correctly donned. Prepare the work area by removing unnecessary items and ensuring spill containment materials are readily available.

  • Aliquotting/Weighing: Conduct all transfers, weighing, and aliquotting of the chemical inside a chemical fume hood to control vapor exposure.

  • Avoid Contact: Take measures to avoid direct contact with skin, eyes, and clothing. Do not breathe vapors or mist.[3]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep the container tightly closed to prevent moisture ingress and contamination.[1][3]

  • Store away from strong oxidizing agents.[1][2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • All materials contaminated with this compound, including empty containers, disposable gloves, and absorbent pads, must be treated as hazardous chemical waste.

Disposal Protocol:

  • Segregation: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Final Disposal: Dispose of the waste container through an approved waste disposal plant or a licensed chemical waste contractor, in accordance with all local, state, and federal regulations.[2] Do not pour the chemical down the drain.[3]

Emergency Procedures

  • Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, consult a physician.[2]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms occur.[2]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center immediately.[2]

G Workflow for Handling this compound cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal A Review SDS B Don Required PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Work Area (Fume Hood, Spill Kit) B->C D Handle Chemical in Fume Hood C->D Proceed to Handling E Perform Experiment D->E F Segregate Contaminated Waste (Gloves, Tips, etc.) E->F Generate Waste G Decontaminate Work Area E->G Complete Experiment J Dispose of Hazardous Waste (Via Approved Vendor) F->J H Doff PPE G->H I Wash Hands Thoroughly H->I

Caption: A logical workflow diagram for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromophenylethynyl)trimethylsilane
Reactant of Route 2
Reactant of Route 2
(2-Bromophenylethynyl)trimethylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.